5-Hydroxy-2-pyrrolidone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGWUCXEMSSZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62312-55-4 | |
| Record name | 5-Hydroxy-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062312554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Hydroxy-2-pyrrolidone: Synthesis and Characterization
Abstract
This compound, a cyclic lactam, serves as a key intermediate in various metabolic pathways and holds potential as a building block in synthetic organic chemistry. Its structural similarity to pyroglutamic acid and its role as a metabolite of industrial solvents like N-methyl-2-pyrrolidone (NMP) make it a compound of interest in toxicology, pharmacology, and materials science. This technical guide provides a comprehensive overview of the primary synthesis routes and detailed characterization methodologies for this compound, tailored for professionals in research and drug development.
Introduction
This compound (also known as 5-hydroxypyrrolidin-2-one) is an organic compound with the molecular formula C₄H₇NO₂.[1] It is a derivative of 2-pyrrolidone, featuring a hydroxyl group at the 5-position. This substitution introduces a chiral center, making it a valuable synthon for stereoselective synthesis. The compound has been identified as a metabolite of 2-pyrrolidinone and is an intermediate in a proposed metabolic pathway leading to succinimide.[][3] Furthermore, its N-methylated form is a major biomarker for exposure to the widely used solvent N-methyl-2-pyrrolidone (NMP).[4][5][6] The presence of this compound and its derivatives in natural products, such as those isolated from Jatropha curcas, further underscores its relevance in medicinal chemistry.[7][8]
This document details an efficient synthesis protocol and presents a full suite of characterization techniques, including spectroscopic and chromatographic methods, to ensure the purity and identity of this compound.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The most direct and high-yielding laboratory-scale preparation involves a two-step process starting from succinimide. This process first generates an intermediate, 5-ethoxy-2-pyrrolidone, which is subsequently hydrolyzed to the target compound.
Synthesis from Succinimide via 5-Ethoxy-2-pyrrolidone
This method, adapted from the work of Cue and Chamberlain, provides a reliable route to this compound with good overall yield.[9] The process involves the selective reduction of one carbonyl group of succinimide, followed by hydrolysis.
Step 1: Synthesis of 5-Ethoxy-2-pyrrolidone from Succinimide N-substituted succinimides can be reduced by sodium borohydride in ethanol to yield 5-ethoxy or 5-hydroxy-2-pyrrolidones.[9] Direct reduction of succinimide to this compound often results in polymeric material, making the two-step process via the ethoxy intermediate more effective.[9] The reported procedure for converting succinimide to 5-ethoxy-2-pyrrolidone achieves a high yield of 90%.[9]
Step 2: Hydrolysis of 5-Ethoxy-2-pyrrolidone The stable 5-ethoxy intermediate is hydrolyzed to this compound by refluxing in water.[9]
Logical Workflow for Synthesis
Caption: Synthesis of this compound from Succinimide.
Experimental Protocol: Hydrolysis of 5-Ethoxy-2-pyrrolidone
Materials:
-
5-Ethoxy-2-pyrrolidone (2.05 g, 0.016 mol)
-
Distilled water (25 ml)
-
Ethyl acetate
-
Acetone
Procedure:
-
A solution of 5-ethoxy-2-pyrrolidone (2.05 g) in distilled water (25 ml) is prepared in a round-bottom flask.[9]
-
The solution is heated at reflux for 8 hours.[9]
-
After reflux, the mixture is cooled to room temperature.
-
The solvent is removed by evaporation in vacuo.[9]
-
The resulting semisolid residue is triturated with ethyl acetate and filtered.[9]
-
The crude product is recrystallized from acetone to afford pure this compound.[9]
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | 5-Ethoxy-2-pyrrolidone | [9] |
| Reagent | Distilled Water | [9] |
| Reaction Time | 8 hours | [9] |
| Temperature | Reflux | [9] |
| Yield | 85% | [9] |
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves determining its physical properties and analyzing its structure using various spectroscopic and chromatographic techniques.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | [1][8] |
| Molecular Weight | 101.10 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 98-101 °C | [9] |
| Boiling Point | 363.6 ± 35.0 °C (Predicted) | [][10] |
| pKa | 12.92 ± 0.20 (Predicted) | [][10] |
| Solubility | Water, Alcohols, Chloroform, DMSO, Acetone | [1][3][11] |
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure of this compound.
¹H NMR Data (Solvent: DMSO-d₆) [9]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.13 | br s | 1H | NH |
| 5.67 | d | 1H | OH |
| 5.10 | m | 1H | H-5 (CH-OH) |
| 2.30 - 1.50 | m | 4H | -CH₂CH₂- |
¹³C NMR Data (Solvent: D₂O) [9]
| Chemical Shift (δ) ppm | Assignment |
| 181.3 | C=O (C-2) |
| 79.8 | CH-OH (C-5) |
| 29.4 | -CH₂- |
| 28.5 | -CH₂- |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Electron Ionization (EI-MS at 70 eV) [9]
| m/z | Interpretation |
| 101 | [M]⁺ (Molecular Ion) |
| 85 | [M-O]⁺ or [M-NH₂]⁺ |
| 84 | [M-OH]⁺ |
| 83 | [M-H₂O]⁺ |
For analytical purposes in biological matrices, derivatization is often employed. The bis(trimethylsilyl)trifluoroacetamide derivative of this compound shows a molecular ion at m/z 245 in GC-MS analysis.[]
Chromatographic Characterization
Chromatographic methods are crucial for assessing purity and for quantification in complex mixtures.
While protocols for the parent compound are less common, methods for its N-methyl derivative (5-HNMP) and other metabolites are well-established and can be adapted.[]
Sample Preparation (Derivatization):
-
Evaporate the sample containing this compound to dryness.
-
Add bis(trimethylsilyl)trifluoroacetamide (BSTFA).[]
-
Heat the mixture (e.g., 100°C for 1 hour) to form the trimethylsilyl derivative.
-
Add ethyl acetate and inject the sample into the GC-MS.
GC-MS Conditions:
-
Gas Chromatograph: Standard GC system with a mass selective detector.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium.
-
Injector Temperature: ~250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in Electron Impact (EI) mode.
Workflow for Characterization
Caption: A typical workflow for the characterization of this compound.
Metabolic Significance
This compound is an intermediate in mammalian metabolism. Evidence suggests a pathway where 2-pyrrolidinone is metabolized to this compound, which is then further converted to succinimide.[3] This pathway connects the metabolism of compounds like putrescine, which can form 2-pyrrolidone, to the succinimide pool.[] Understanding this pathway is important for toxicological studies and for elucidating the endogenous roles of these small molecules.
Metabolic Pathway
Caption: Metabolic pathway from 2-Pyrrolidinone to Succinimide.
Conclusion
This guide provides a detailed framework for the synthesis and characterization of this compound. The presented protocol, derived from established literature, offers a reliable method for obtaining high-purity material suitable for research and development. The comprehensive characterization data, including tabulated physical properties and spectroscopic assignments, serves as a crucial reference for quality control and structural verification. The inclusion of workflows and metabolic context aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this versatile compound.
References
- 1. chembk.com [chembk.com]
- 3. 5-Hydroxy-2-pyrrolidinone | CAS:62312-55-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound - Lifeasible [lifeasible.com]
- 11. This compound CAS#: 62312-55-4 [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxy-2-pyrrolidone, a molecule of interest in various scientific disciplines, including as a natural product and a metabolite.[] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related fields by presenting key data, detailed experimental methodologies, and relevant biochemical context.
Chemical Identity and Structure
This compound, also known as 5-hydroxypyrrolidin-2-one, is a derivative of pyrrolidone, a five-membered lactam. Its chemical structure features a hydroxyl group at the 5-position of the pyrrolidin-2-one ring.
-
IUPAC Name: 5-hydroxypyrrolidin-2-one
-
Synonyms: DL-5-Hydroxy-2-pyrrolidone, 5-Hydroxy-2-pyrrolidinone
-
CAS Number: 62312-55-4
-
Molecular Formula: C₄H₇NO₂
-
InChI Key: WBGWUCXEMSSZJL-UHFFFAOYSA-N
-
SMILES: C1CC(=O)NC1O
Physicochemical Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference(s) |
| Molecular Weight | 101.10 g/mol | |
| Melting Point | 98-99 °C | [2][3] |
| Boiling Point (Predicted) | 363.6 ± 35.0 °C | [2][3] |
| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 12.92 ± 0.20 | [2][3] |
| LogP (Predicted) | -2.82 | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][5] |
| Appearance | Powder | [2] |
| Storage Temperature | 2-8°C | [2][3][5] |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.
3.1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
-
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Insert a calibrated thermometer into the apparatus.
-
Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination of the approximate melting range.
-
Allow the apparatus to cool. For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6][7]
-
3.2. Boiling Point Determination (for liquids, theoretical for this solid)
While this compound is a solid at room temperature, the determination of its boiling point would require it to be in a liquid state. The following is a general method for determining the boiling point of an organic liquid.
-
Apparatus:
-
Thiele tube or similar heating apparatus
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
-
Procedure:
-
Place a small amount of the liquid sample into the fusion tube.
-
Invert a capillary tube (sealed end up) and place it into the fusion tube with the open end submerged in the liquid.
-
Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[2][3][5]
-
3.3. Solubility Determination
Solubility is determined by observing the dissolution of a solute in a solvent.
-
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Pipettes
-
Analytical balance
-
-
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.
-
Add a specific volume of the solvent to be tested (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to see if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions.
-
If the solid has not completely dissolved, the mixture can be gently heated to determine if solubility increases with temperature.
-
The process can be repeated with different solvents to establish a solubility profile.[8][9][10]
-
3.4. pKa Determination
The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.
-
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
-
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution.
-
Record the initial pH of the solution.
-
Add the standardized base solution in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Continue the titration until the pH changes significantly and then begins to level off again.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[11][12]
-
3.5. LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional approach.
-
Apparatus:
-
Separatory funnel or screw-cap vials
-
Shaker
-
UV-Vis spectrophotometer or HPLC
-
n-Octanol and water (mutually saturated)
-
-
Procedure:
-
Prepare mutually saturated n-octanol and water phases by shaking them together and allowing the layers to separate.
-
Dissolve a known concentration of this compound in one of the phases (typically the aqueous phase).
-
Add a known volume of this solution and an equal volume of the other phase to a separatory funnel or vial.
-
Shake the container for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.[13][14][15]
-
Biochemical Context and Synthesis
4.1. Metabolic Pathway
This compound is a known metabolite. It can be formed from the metabolism of putrescine via 2-pyrrolidone.[][16] This metabolic conversion is a key aspect of its biological relevance.
Caption: Metabolic formation of this compound.
4.2. Synthetic Approach
A common laboratory synthesis of this compound involves the reduction of succinimide.
Caption: General workflow for the synthesis of this compound.
4.3. Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing a novel compound like this compound involves a series of steps to determine its fundamental properties.
Caption: Workflow for physicochemical characterization.
References
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. m.youtube.com [m.youtube.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Metabolism of putrescine to this compound via 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy-2-pyrrolidone: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the core mechanism of action of 5-Hydroxy-2-pyrrolidone is limited. This guide provides a comprehensive overview of its known metabolic pathways and infers potential mechanisms of action based on the activities of structurally related pyrrolidinone compounds. The proposed pathways and experimental designs are intended to serve as a foundation for future research.
Introduction
This compound is a five-membered lactam that has been identified as a natural product in plants such as Jatropha curcas and Buddleja asiatica.[1][] It is also a known human metabolite of 2-pyrrolidinone and the industrial solvent N-methyl-2-pyrrolidone (NMP).[][3] While the pyrrolidinone scaffold is a common feature in many biologically active compounds with diverse pharmacological effects, including anti-inflammatory, anticonvulsant, and antitumor activities, the specific molecular targets and signaling pathways modulated by this compound remain largely uncharacterized.[4][5] This technical guide summarizes the current understanding of this compound, focusing on its metabolic generation and proposing potential mechanisms of action based on the biological activities of related compounds.
Metabolic Generation of this compound
The primary context in which this compound is studied is as a metabolite. In humans, exposure to N-methyl-2-pyrrolidone (NMP) leads to its biotransformation into several metabolites, with 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) being a major product.[3][6] The formation of 5-HNMP from NMP is understood to be mediated by cytochrome P450 enzymes, particularly CYP2E1.[7] Similarly, 2-pyrrolidinone, which can be formed from the demethylation of NMP or from other endogenous pathways, is metabolized to this compound.[]
Below is a diagram illustrating the metabolic pathway from N-methyl-2-pyrrolidone to its hydroxylated metabolites.
References
- 1. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]
- 3. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 5-Hydroxy-2-pyrrolidone: A Technical Guide for Researchers
An In-depth Exploration of a Metabolic Intermediate with Latent Biological Significance
Abstract
5-Hydroxy-2-pyrrolidone, a five-membered lactam, has been identified as a metabolic intermediate in mammals and a constituent of certain plant species. While its N-methylated counterpart, 5-hydroxy-N-methyl-2-pyrrolidone, is a well-documented biomarker for exposure to the industrial solvent N-methyl-2-pyrrolidone, the endogenous biological role of this compound itself remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, knowledge surrounding this intriguing molecule. It delves into its metabolic pathways, potential physiological and pathological significance, and provides a framework for future research by outlining detailed experimental protocols for its synthesis, extraction, and quantification. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the untapped biological functions of this compound.
Introduction
This compound is a small heterocyclic compound that has been identified in mammalian tissues and isolated from plants such as Jatropha curcas and Buddleja asiatica.[1][2] Its structural similarity to pyroglutamic acid (5-oxo-proline), a key player in the glutathione cycle, suggests potential involvement in related metabolic and signaling pathways. However, dedicated research into the specific biological functions of this compound is sparse. This guide aims to consolidate the existing data and provide a roadmap for further investigation into its physiological and pathological roles.
Metabolism and Biosynthesis
Biosynthesis from Putrescine
In mammals, this compound is biosynthesized from putrescine. The initial step involves the conversion of putrescine to 2-pyrrolidone, a reaction observed in rat liver slices. Subsequently, 2-pyrrolidone is metabolized to this compound.[3]
Role as a Metabolic Intermediate
There is evidence to suggest that this compound serves as an intermediate in a metabolic pathway that converts 2-pyrrolidone to succinimide. This pathway has been identified in the blood plasma of humans, rats, and mice, as well as in the brains of rats and mice.[3]
Potential Biological Roles
Neurological Function
The presence of the 2-pyrrolidone to succinimide pathway in the brain suggests a potential, yet unexplored, role for this compound in neurological processes.[3] Given the structural similarity of the pyrrolidone ring to the neurotransmitter gamma-aminobutyric acid (GABA) and the excitatory neurotransmitter glutamate, investigating the interaction of this compound with their respective receptors is a logical avenue for future research.
Pathophysiological Implications
A structurally related compound, pyroglutamic acid (5-oxo-proline), is an intermediate in the glutathione cycle. The accumulation of pyroglutamic acid leads to a condition known as pyroglutamic acidosis, a form of high anion gap metabolic acidosis.[4][5][6] This condition can be precipitated by factors that deplete glutathione, such as chronic paracetamol use and sepsis, or by inhibition of the enzyme 5-oxoprolinase by drugs like flucloxacillin.[4][6] The structural analogy between this compound and pyroglutamic acid raises the possibility that dysregulation of this compound metabolism could also have pathological consequences.
Quantitative Data
Currently, there is a lack of published data on the endogenous concentrations of this compound in human or animal tissues and fluids. However, studies on its N-methylated derivative, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), provide valuable quantitative information that can serve as a reference for future studies on the non-methylated form.
Table 1: Toxicokinetic Data for 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) in Humans
| Parameter | Value | Biological Matrix | Condition |
| Mean Plasma Concentration | 8.0 µmol/L | Plasma | After 8h exposure to 10 mg/m³ NMP |
| 19.6 µmol/L | After 8h exposure to 25 mg/m³ NMP | ||
| 44.4 µmol/L | After 8h exposure to 50 mg/m³ NMP | ||
| Mean Urinary Concentration | 17.7 mmol/mol creatinine | Urine | Last 2h of 8h exposure to 10 mg/m³ NMP |
| 57.3 mmol/mol creatinine | Last 2h of 8h exposure to 25 mg/m³ NMP | ||
| 117.3 mmol/mol creatinine | Last 2h of 8h exposure to 50 mg/m³ NMP | ||
| Plasma Half-life | 6.3 hours | Plasma | Post-exposure |
| Urinary Half-life | 7.3 hours | Urine | Post-exposure |
Data sourced from studies on human volunteers exposed to N-methyl-2-pyrrolidone (NMP).[7]
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis from succinimide.
Step 1: Synthesis of 5-Ethoxy-2-pyrrolidone
-
Reduce succinimide with sodium borohydride in ethanol to yield 5-ethoxy-2-pyrrolidone. Detailed protocol as described by Speckamp and coworkers.
Step 2: Hydrolysis to this compound
-
Dissolve 5-ethoxy-2-pyrrolidone (1 part by weight) in distilled water (12.2 parts by weight).
-
Reflux the solution for 8 hours.
-
Cool the reaction mixture and evaporate the solvent in vacuo.
-
Triturate the resulting semi-solid residue with ethyl acetate.
-
Filter the solid and recrystallize from acetone to obtain pure this compound.
Extraction and Quantification from Biological Samples
The following protocols are adapted from methods developed for 5-hydroxy-N-methyl-2-pyrrolidone and can be optimized for this compound.
-
To 1 mL of urine, add an appropriate internal standard.
-
Perform liquid-liquid extraction using a Chem Elut column with dichloromethane as the solvent.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Condition an Isolute ENV+ solid-phase extraction column.
-
Load 1 mL of plasma onto the column.
-
Wash the column to remove interfering substances.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute for analysis.
-
Derivatization: The extracted and dried residue must be derivatized to increase its volatility for GC analysis. A common method is silylation.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the separation of the analyte from other components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
-
-
Sample Preparation: Perform LLE or SPE as described above, but without the derivatization step. Reconstitute the dried extract in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Future Directions and Conclusion
The biological role of this compound is a nascent field of research with considerable potential. The structural relationship to key metabolic and signaling molecules, coupled with its presence in the mammalian brain, warrants a more thorough investigation into its physiological and pathological significance.
Key areas for future research include:
-
Quantification of endogenous levels: Establishing baseline concentrations in various tissues and fluids is crucial for understanding its physiological relevance.
-
Enzyme kinetics and receptor binding studies: Identifying the enzymes responsible for its metabolism and determining its affinity for various receptors, particularly neurotransmitter receptors, will elucidate its functional roles.
-
Cellular and in vivo studies: Investigating the effects of this compound on cell lines and in animal models will provide insights into its biological activities.
-
Clinical studies: Exploring the association of this compound levels with pathological conditions, particularly those related to metabolic and neurological disorders, could reveal its potential as a biomarker or therapeutic target.
This technical guide provides a foundational resource for researchers embarking on the study of this compound. By leveraging the provided methodologies and building upon the existing, albeit limited, knowledge, the scientific community can begin to unravel the biological importance of this enigmatic molecule.
References
- 1. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Lessons of the month: Pyroglutamic acidosis: long-term paracetamol and a high anion gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Hydroxy-2-pyrrolidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-2-pyrrolidone (CAS No: 62312-55-4), a valuable chiral synthon and natural product. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for its identification, characterization, and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Solvent |
| ~4.9 - 5.1 | m | H-5 | DMSO-d6 |
| ~3.2 - 3.4 | m | H-3 | DMSO-d6 |
| ~2.0 - 2.2 | m | H-4 | DMSO-d6 |
| ~7.5 | br s | NH | DMSO-d6 |
| ~5.5 | d | OH | DMSO-d6 |
| 4.98 | t | H-5 | MeOD |
| 3.40 | t | H-3 | MeOD |
| 2.25 | m | H-4 | MeOD |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| 178.5 | C-2 (C=O) |
| 82.0 | C-5 (CH-OH) |
| 45.5 | C-3 (CH₂) |
| 29.0 | C-4 (CH₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3200 | Medium | N-H Stretch (Amide) |
| ~1680 | Strong | C=O Stretch (Lactam) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 101 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, MeOD, CDCl₃) in a clean, dry vial.
-
Vortex the sample until the solid is completely dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals to determine the relative proton ratios.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer with a carbon probe.
-
Procedure:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: An FT-IR spectrometer equipped with an ATR accessory.
-
Procedure:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol, ethyl acetate, or dichloromethane.[1]
-
The sample may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis.
2. GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is typically programmed to ramp from a low initial temperature to a higher final temperature to elute compounds with different boiling points.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionization: The molecules are ionized, typically using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
References
Chiral Synthesis of 5-Hydroxy-2-pyrrolidone: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The chiral scaffold of 5-hydroxy-2-pyrrolidone is a privileged structural motif found in numerous biologically active compounds and serves as a versatile building block in the synthesis of pharmaceuticals. Its inherent chirality and functional group array make it an attractive starting material for the development of novel therapeutics, including nootropics like Oxiracetam and potential anticancer agents. This technical guide provides a comprehensive overview of the primary stereoselective strategies for the synthesis of this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable methodology for their specific needs.
I. Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The most prevalent and economically viable approach to chiral this compound relies on the use of readily available chiral starting materials, with L-glutamic acid and its derivative, pyroglutamic acid, being the most common precursors for the (5S)-enantiomer.
A. Synthesis from L-Glutamic Acid and Pyroglutamic Acid
The conversion of L-glutamic acid to (5S)-5-hydroxy-2-pyrrolidone is a well-established route that typically involves an initial cyclization to pyroglutamic acid, followed by the stereoselective reduction of the carboxylic acid or its ester derivative.
Reaction Workflow:
Figure 1: General workflow for the synthesis of (5S)-5-Hydroxy-2-pyrrolidone from L-Glutamic Acid.
Experimental Protocol: Synthesis of (5S)-5-(hydroxymethyl)pyrrolidin-2-one from L-Pyroglutamic Acid [1]
-
Esterification: To a solution of L-pyroglutamic acid (1 mmol) in ethanol (EtOH), thionyl chloride (SOCl₂) (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature.
-
Reduction: After completion of the esterification, sodium borohydride (NaBH₄) (1 mmol) is added portion-wise over 15 minutes to the solution of the resulting ethyl-2-pyrrolidinone-5-carboxylate in ethanol. The reaction mixture is stirred at room temperature for an additional 2-4 hours.
-
Work-up: Upon reaction completion, concentrated hydrochloric acid (HCl) is added. The resulting mixture is filtered, and the filtrate is concentrated to yield the crude product, which can be further purified by chromatography.
Quantitative Data:
| Starting Material | Key Reagents | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| L-Pyroglutamic Acid | SOCl₂, NaBH₄ | Ethanol | 80% | >99% (assumed from chiral starting material) | [1] |
| L-Glutamic Acid | Ru/Al₂O₃, H₂ | Water | 63.5% | Not Reported | [2] |
II. Asymmetric Catalysis: Enantioselective Transformations
Asymmetric catalysis offers a powerful alternative for the synthesis of chiral this compound, creating the desired stereocenter from a prochiral substrate through the influence of a chiral catalyst.
A. Organocatalytic Asymmetric Synthesis
Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the enantioselective formation of hydroxypyrrolidine structures. For instance, a highly enantioselective organocatalytic tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes provides a direct route to 5-hydroxypyrrolidines with excellent enantioselectivity.[3]
Logical Relationship of Organocatalytic Tandem Reaction:
Figure 2: Conceptual diagram of the organocatalytic tandem reaction for the synthesis of 5-hydroxypyrrolidine derivatives.
Experimental Protocol: General Procedure for Organocatalytic Tandem Reaction [3]
A representative protocol based on similar organocatalytic reactions.
-
Reaction Setup: To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in an appropriate solvent (e.g., CH₂Cl₂), the 2-acylaminomalonate (0.6 mmol) and the chiral pyrrolidine-based organocatalyst (20 mol%) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 5-hydroxypyrrolidine derivative.
Quantitative Data:
| Substrates | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| 2-Acylaminomalonates + α,β-Unsaturated Aldehydes | Chiral Pyrrolidine Derivatives | 67-77% | 90-99% | [3] |
B. Chemoenzymatic Synthesis
Enzymes offer high stereoselectivity and mild reaction conditions, making them ideal catalysts for chiral synthesis. A one-pot photoenzymatic route has been developed for the synthesis of N-Boc-3-hydroxypyrrolidine, which can be a precursor to this compound. This method combines photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction.[4]
Experimental Workflow for Chemoenzymatic Synthesis:
Figure 3: Workflow for the one-pot photoenzymatic synthesis of chiral N-Boc-3-hydroxypyrrolidine.
Quantitative Data:
| Substrate | Key Steps | Conversion | Enantiomeric Excess (ee) | Reference |
| Pyrrolidine | Photo-oxyfunctionalization, N-Boc protection, Enzymatic reduction | up to 90% | >99% | [4] |
III. Biological Relevance and Drug Development Context
This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The pyrrolidinone core is a common scaffold in pharmaceuticals, and the addition of a hydroxyl group provides a handle for further functionalization and can influence biological activity.
A. Anticancer Activity and Potential Signaling Pathways
Recent studies have highlighted the potent anti-proliferative activity of derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one against various cancer cell lines. The proposed mechanism of action involves the induction of S-phase cell cycle arrest and apoptosis.[5] In some breast cancer cells, certain derivatives have shown antiestrogenic effects by promoting the polyubiquitination and subsequent degradation of the estrogen receptor α (ERα).[1]
Simplified Apoptosis Induction Pathway:
Figure 4: A simplified proposed pathway for the anticancer activity of this compound derivatives.
B. Neurological Activity and GABAergic System
The structural similarity of the pyrrolidinone ring to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that this compound and its analogs may interact with the GABAergic system.[6] While direct evidence for this compound is still emerging, other pyrrolidinone derivatives have been investigated for their effects on GABA levels and their potential in treating neurological disorders.[7][8] This structural analogy opens avenues for the design of novel GABAergic modulators for conditions such as anxiety, epilepsy, and neurodegenerative diseases.
IV. Conclusion
The chiral synthesis of this compound is a well-addressed challenge in organic chemistry, with robust and efficient methods available, particularly through the chiral pool approach starting from L-glutamic acid. Asymmetric catalytic methods, including organocatalysis and biocatalysis, offer elegant and highly enantioselective alternatives. The growing body of evidence for the biological activities of this compound derivatives, especially in the fields of oncology and neuroscience, underscores the importance of efficient and scalable access to this versatile chiral building block. This guide provides a solid foundation for researchers to explore and optimize the synthesis of this compound for applications in drug discovery and development.
References
- 1. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 6. pharmainfonepal.com [pharmainfonepal.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
An In-depth Technical Guide to the Derivatives of 5-Hydroxy-2-pyrrolidone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-hydroxy-2-pyrrolidone and its derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, physicochemical properties, and biological activities, with a focus on their applications in oncology, neurology, and infectious diseases. Experimental protocols for key synthetic and analytical methods are provided, alongside a critical analysis of their structure-activity relationships and mechanisms of action.
Introduction
The this compound scaffold, a five-membered lactam ring bearing a hydroxyl group, is a versatile pharmacophore present in numerous natural products and synthetic molecules of medicinal interest.[1][2] This core structure provides a unique combination of hydrogen bonding capabilities, chirality, and conformational flexibility, making it an attractive starting point for the design of novel therapeutic agents.[3] Derivatives of this compound have garnered considerable attention for their diverse biological activities, including nootropic, anticancer, and antimicrobial properties.[4][5][6] This guide aims to consolidate the current knowledge on these promising compounds to facilitate further research and development in this area.
Physicochemical Properties
The fundamental this compound structure possesses distinct physicochemical characteristics that influence its biological behavior and that of its derivatives. Understanding these properties is crucial for predicting solubility, membrane permeability, and metabolic stability.
| Property | Value | Reference(s) |
| Molecular Formula | C4H7NO2 | [5][7][] |
| Molecular Weight | 101.104 g/mol | [5] |
| Melting Point | 98-99 °C | [7][][9][10] |
| Boiling Point (Predicted) | 363.6 ± 35.0 °C at 760 mmHg | [5][7][][9] |
| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [5][7][][9] |
| pKa (Predicted) | 12.92 ± 0.20 | [] |
| LogP | -2.82 | [5] |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [7][9][10] |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from commercially available precursors. The following sections detail common experimental protocols for the preparation of these compounds.
General Experimental Workflow
The synthesis and evaluation of this compound derivatives typically follow a structured workflow, from initial synthesis and purification to comprehensive biological assessment.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Example Protocol: One-pot Synthesis of N-heteroaryl substituted 2-hydroxy pyrrolidine derivatives
This protocol describes a one-pot reaction for the synthesis of 2-hydroxy pyrrolidine derivatives from 2-amino-thiadiazoles or thiazoles and 2,3-dihydrofuran using a cerium(III) chloride heptahydrate catalyst.[1]
Materials:
-
5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
-
2,3-dihydrofuran
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (200 mg, 1.18 mmol) in acetonitrile (5 ml), add 2,3-dihydrofuran (80 mg, 1.18 mmol).[1]
-
Add cerium(III) chloride heptahydrate (88 mg, 20 mole %) to the reaction mixture as a catalyst.[1]
-
Stir the reaction mixture at room temperature for approximately 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[1]
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.[1]
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using a petroleum ether/EtOAc (8:2 v/v) eluent to yield 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol.[1]
Characterization of 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol:
-
Appearance: White crystalline solid[1]
-
Melting Point: 130-132 °C[1]
-
¹H NMR (400 MHz, DMSO-d6): δ = 1.93-2.15 (m, 4H), 3.73-3.82 (m, 2H), 5.42-5.45 (m, 1H), 9.20 (d, J = 5.3 Hz, 1H) ppm[1]
-
¹³C NMR (100 MHz, CDCl3): δ = 172.09, 120.79, 118.09, 87.15, 67.41, 32.04, 23.81 ppm[1]
-
MS (m/z): 240 (M+1)[1]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in several key therapeutic areas.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines.
Quantitative Anticancer Activity Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 1d (a 5-hydoxy-1H-pyrrol-2-(5H)-one derivative) | HCT116 (Colon) | Not specified, but potent | [11] |
| PNB-028 (a 5-hydroxy-5-aryl-pyrrol-2-one) | Chemo-resistant colon cancer (MAC 16) and human pancreatic cell line (MIAPACA) | Significant tumor growth inhibition at 50 mg/kg (in vivo) | [12][13] |
| Dispiro indeno pyrrolidine derivative 49c | Mycobacterium tuberculosis H37Rv | IC50: 1.07 µg/mL | [6] |
| Pyrrolidine-based benzenesulfonamide 15g | Carbonic Anhydrase/Acetylcholinesterase Inhibitor | IC50: 0.029 µM | [6] |
| Pyrrolidine-based benzenesulfonamide 15h | Carbonic Anhydrase/Acetylcholinesterase Inhibitor | IC50: 0.041 µM | [6] |
Mechanism of Anticancer Action:
Studies on the anticancer mechanism of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, such as compound 1d , have revealed a multi-faceted mode of action. This includes the induction of S-phase cell cycle arrest and apoptosis, which is partly dependent on the activation of the p53 tumor suppressor pathway following DNA damage.[11]
Caption: Proposed mechanism of anticancer action for a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative.
Nootropic Activity
The pyrrolidone ring is a core component of the "racetam" class of nootropic drugs, which are known to enhance cognitive functions such as learning and memory.[4] While the exact mechanisms are still under investigation, they are believed to involve the modulation of cholinergic and glutamatergic neurotransmitter systems.[3][14][15] Piracetam, a well-known nootropic, is a cyclic derivative of GABA and is thought to enhance the function of acetylcholine via muscarinic receptors and affect NMDA glutamate receptors.[14][16]
Proposed Nootropic Mechanism of Action:
Caption: Putative mechanism of nootropic action of pyrrolidone derivatives.
Antimicrobial Activity
Derivatives of this compound have also shown promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data:
| Compound | Pathogen | MIC (µg/mL) | Reference(s) |
| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Escherichia coli (MTCC 78) | Max zone of inhibition: 28 ± 0.14 mm | [17] |
| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Klebsiella pneumoniae | Max zone of inhibition: 23 ± 0.14 mm | [17] |
| Compound 21 (bearing 5-nitrothiophene) | Multidrug-resistant Staphylococcus aureus | Promising and selective activity | [5] |
| Hydrazone derivatives | Candida tenuis VKMY-70 | 0.9–1.9 | [18] |
| Hydrazone derivatives | Aspergillus niger VKM F-1119 | 0.9–1.9 | [18] |
| Benzo[b]phenoxazine derivative 13 | Mycobacterium luteum | 15.6 | [19] |
| Benzo[b]phenoxazine derivative 12g | Staphylococcus aureus | 31.2 | [19] |
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, nootropic, and antimicrobial agents warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships to guide the design of more potent and selective derivatives. Additionally, comprehensive preclinical and clinical studies are necessary to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The continued exploration of this chemical scaffold holds great promise for the discovery of novel drugs to address unmet medical needs.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 9. This compound CAS#: 62312-55-4 [m.chemicalbook.com]
- 10. This compound - Lifeasible [lifeasible.com]
- 11. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholecystokinin-1 receptor antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. healthopenresearch.org [healthopenresearch.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties [mdpi.com]
Computational Insights into 5-Hydroxy-2-pyrrolidone: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of computational methodologies applied to the study of 5-hydroxy-2-pyrrolidone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific computational research on this exact molecule, this document outlines a robust, state-of-the-art computational workflow. The protocols and data presented are based on established methodologies for similar small molecules and serve as a blueprint for future in-silico investigations.
Introduction to this compound
This compound is a derivative of pyrrolidone, a five-membered lactam. The pyrrolidone scaffold is a common feature in many biologically active natural products and synthetic compounds. The introduction of a hydroxyl group at the 5-position introduces a chiral center and a key hydrogen bond donor/acceptor site, significantly influencing its potential biological activity and pharmacokinetic properties. Computational studies are essential to elucidate the structure-activity relationships (SAR), predict potential biological targets, and guide the synthesis of novel derivatives with enhanced therapeutic profiles.
Proposed Computational Workflow
A multi-faceted computational approach is recommended to thoroughly characterize this compound. This workflow, detailed in the following sections, encompasses quantum chemical calculations, molecular docking, and pharmacophore modeling to provide a holistic understanding of its chemical behavior and biological potential.
Caption: Proposed computational workflow for this compound.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method to investigate the electronic structure, geometry, and spectroscopic properties of this compound.
Detailed Protocol: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for systems with heteroatoms and potential hydrogen bonding.
-
Solvation Model: Implicit solvation using the Polarizable Continuum Model (PCM) with water as the solvent to mimic physiological conditions.
-
Procedure:
-
The initial 3D structure of this compound is built using a molecular editor.
-
A geometry optimization is performed to find the lowest energy conformation.
-
A frequency calculation is subsequently run on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and predicted vibrational spectra (IR, Raman).
-
Data Presentation: Calculated Molecular Properties
| Property | Calculated Value (Illustrative) | Unit |
| Total Energy (in Water) | -324.678 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| HOMO Energy | -6.89 | eV |
| LUMO Energy | 1.23 | eV |
| HOMO-LUMO Gap | 8.12 | eV |
| Rotational Constants | A: 4.56, B: 2.34, C: 1.89 | GHz |
Detailed Protocol: NMR Chemical Shift Calculation
-
Software: Gaussian 16.
-
Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometry.
-
Referencing: Calculated isotropic shielding values are converted to chemical shifts by referencing against tetramethylsilane (TMS), calculated at the same level of theory.
-
Procedure:
-
Perform a GIAO calculation on the optimized structure of this compound.
-
Perform an identical calculation on TMS.
-
Calculate the chemical shift (δ) for each nucleus (¹H and ¹³C) using the formula: δ = σ(TMS) - σ(sample).
-
Data Presentation: Predicted vs. Experimental NMR Shifts
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C2 | 178.2 | 177.9 | - | - |
| C3 | 30.5 | 30.1 | 2.31, 2.45 | 2.28, 2.42 |
| C4 | 28.9 | 28.5 | 1.95, 2.10 | 1.92, 2.08 |
| C5 | 85.3 | 84.9 | 5.15 | 5.12 |
| N1 | - | - | 7.88 | 7.85 |
| O-H | - | - | 5.62 | 5.59 |
(Note: Experimental data is illustrative and based on typical values for similar structures.)
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for identifying potential biological targets and understanding binding mechanisms.
Detailed Protocol: Molecular Docking
-
Software: AutoDock Vina, Schrödinger Maestro, or similar docking software.
-
Target Preparation:
-
Select a relevant protein target (e.g., a human enzyme or receptor where pyrrolidone derivatives have shown activity).
-
Download the crystal structure from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
-
Ligand Preparation:
-
Generate the 3D conformer of this compound from the DFT-optimized structure.
-
Assign rotatable bonds and partial charges.
-
-
Docking Procedure:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or predicted active sites.
-
Run the docking simulation with appropriate exhaustiveness settings.
-
Analyze the resulting binding poses and their corresponding scores.
-
Data Presentation: Docking Results (Illustrative Target: Cyclooxygenase-2)
| Parameter | Value (Illustrative) |
| Binding Affinity | -6.8 kcal/mol |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Hydrogen Bonds Formed | 2 |
| Hydrophobic Interactions | Leu352, Val523 |
Pharmacophore Modeling
A pharmacophore model is an ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target.
Caption: A hypothetical pharmacophore model for this compound.
Detailed Protocol: Ligand-Based Pharmacophore Generation
-
Software: Schrödinger Phase, MOE, or similar pharmacophore modeling software.
-
Procedure:
-
Use the low-energy conformer of this compound as the input structure.
-
Identify key chemical features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), and Hydrophobic (HY) regions.
-
The carbonyl oxygen and the hydroxyl oxygen can act as HBAs. The hydroxyl hydrogen and the amide hydrogen can act as HBDs. The aliphatic carbon chain can be considered a hydrophobic feature.
-
Generate a pharmacophore hypothesis that includes the spatial arrangement of these features.
-
This model can then be used as a 3D query to screen large compound libraries for molecules with similar features, potentially leading to the discovery of novel active compounds.
-
Data Presentation: Pharmacophore Feature Summary
| Feature Type | Number of Features |
| Hydrogen Bond Acceptor (HBA) | 2 |
| Hydrogen Bond Donor (HBD) | 2 |
| Hydrophobic (HY) | 1 |
Conclusion
The computational methodologies outlined in this guide provide a robust framework for the in-silico investigation of this compound. By combining quantum chemical calculations, molecular docking, and pharmacophore modeling, researchers can gain deep insights into its physicochemical properties, potential biological targets, and structural requirements for activity. These computational approaches are invaluable for accelerating the drug discovery and development process, enabling more focused and efficient experimental studies.
An In-Depth Technical Guide to the Metabolic Pathway of 5-Hydroxy-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of 5-hydroxy-2-pyrrolidone, a molecule of interest in various biological contexts. The guide details its biosynthesis, potential downstream metabolism, and the enzymatic processes involved. It also includes quantitative data from related compounds, detailed experimental protocols, and visualizations of the metabolic and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound is a pyrrolidone derivative that has been identified as a natural product in plants and as a metabolite in mammals.[1][] Its metabolic pathway is of significant interest for understanding the biotransformation of related compounds and for its potential biological activities. This guide synthesizes the current knowledge on the formation and fate of this compound in biological systems.
Metabolic Pathway of this compound
The metabolic pathway of this compound involves its formation from precursors and its subsequent degradation. While the complete pathway is not fully elucidated, key steps have been identified through studies on related compounds.
Biosynthesis of this compound
The primary route for the biosynthesis of this compound in mammals starts from the polyamine putrescine. The pathway proceeds through the intermediate 2-pyrrolidone, which is then hydroxylated to form this compound.[] An alternative biosynthetic route for the precursor 2-pyrrolidone involves the cyclization of gamma-aminobutyric acid (GABA), which is derived from the decarboxylation of glutamate.
The key enzymatic step in the formation of this compound from 2-pyrrolidone is a hydroxylation reaction. While the specific enzyme has not been definitively identified, evidence strongly suggests the involvement of cytochrome P450 (CYP) enzymes .[3][4][5][6] Studies on the metabolism of structurally similar compounds, such as N-methyl-2-pyrrolidone (NMP), have implicated CYP enzymes, particularly CYP2E1, in the hydroxylation of the pyrrolidone ring.
dot
Caption: Biosynthesis of this compound.
Downstream Metabolism of this compound
Evidence suggests a metabolic pathway where this compound is further metabolized to succinimide.[] This proposed step is supported by the well-documented downstream metabolism of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), the primary metabolite of NMP. 5-HNMP is metabolized to N-methylsuccinimide (MSI), which is then further hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[7] Based on this analogy, it is hypothesized that this compound is converted to succinimide, which may then be hydroxylated to 2-hydroxysuccinimide.
dot
Caption: Proposed Downstream Metabolism of this compound.
Quantitative Data
While specific quantitative data for the metabolic pathway of this compound is limited, extensive data is available for the metabolites of the structurally related compound, N-methyl-2-pyrrolidone (NMP). This data provides valuable insights into the kinetics and disposition of pyrrolidone derivatives in humans.
Table 1: Pharmacokinetic Parameters of NMP and its Metabolites in Humans
| Compound | Mean Excreted Fraction in Urine (%) | Half-life in Urine (hours) |
| NMP | 0.8 | - |
| 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | 44 | ~4 |
| N-Methylsuccinimide (MSI) | 0.4 | ~8 |
| 2-Hydroxy-N-methylsuccinimide (2-HMSI) | 20 | ~17 |
| Data from Akesson & Jönsson, 1997.[7] |
Table 2: Plasma and Urine Concentrations of 5-HNMP after 8-hour exposure to NMP
| NMP Exposure Concentration (mg/m³) | Mean Plasma 5-HNMP (µmol/L) | Mean Urine 5-HNMP (mmol/mol creatinine) |
| 10 | 8.0 | 17.7 |
| 25 | 19.6 | 57.3 |
| 50 | 44.4 | 117.3 |
| Data from Åkesson et al., 2000.[8] |
Experimental Protocols
The following protocols provide a framework for studying the in vitro metabolism of 2-pyrrolidone to this compound using liver microsomes, a standard and widely accepted methodology.
In Vitro Metabolism of 2-Pyrrolidone using Liver Microsomes
This protocol is adapted from standard procedures for in vitro drug metabolism studies.[9][10][11][12]
Objective: To determine the formation of this compound from 2-pyrrolidone in the presence of liver microsomes.
Materials:
-
Rat or human liver microsomes
-
2-Pyrrolidone
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a deuterated analog of this compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 2-pyrrolidone in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final protein concentration typically 0.5-1 mg/mL)
-
2-Pyrrolidone (at various concentrations to determine enzyme kinetics)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
dot
Caption: Workflow for In Vitro Metabolism Study.
Analytical Method: LC-MS/MS for this compound
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 102 -> m/z 84).
-
Internal Standard: Monitor the corresponding transition for the deuterated analog.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.
Signaling Pathways and Biological Activity
Currently, there is a lack of direct evidence linking this compound to specific signaling pathways. However, various derivatives of pyrrolidone have been shown to possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14] Further research is warranted to investigate the potential pharmacological effects of this compound and its role, if any, in cellular signaling.
Conclusion
The metabolic pathway of this compound, originating from precursors like putrescine and glutamate, involves a key hydroxylation step likely mediated by cytochrome P450 enzymes. The downstream metabolism is proposed to proceed via succinimide, based on evidence from the well-characterized metabolism of N-methyl-2-pyrrolidone. While quantitative data for the parent compound's pathway is still emerging, the provided experimental protocols offer a robust framework for future investigations into its enzyme kinetics and metabolic fate. Understanding this pathway is crucial for assessing the biological significance of this compound and for the development of new therapeutics targeting related metabolic processes. Further research is needed to identify the specific enzymes involved, fully elucidate the downstream metabolic products, and explore any potential roles in cellular signaling.
References
- 1. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]
- 3. In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α-PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 5-Hydroxy-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-pyrrolidone, a captivating molecule at the intersection of natural product chemistry and mammalian metabolism, holds a subtle yet significant position in the landscape of bioactive compounds. This technical guide provides a comprehensive overview of the discovery and history of this intriguing lactam, from its initial synthesis and identification in natural sources to its recognition as a key metabolic intermediate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a detailed chronology, experimental protocols from seminal studies, and a consolidated presentation of its physicochemical properties.
Discovery and Historical Timeline
The scientific journey of this compound is marked by two pivotal discoveries: its first reported biosynthesis in a mammalian system and its subsequent isolation from the plant kingdom. While a synthetic version of the compound was utilized in early metabolic studies, indicating its prior chemical synthesis, the first biological characterization appears to be a landmark in its history.
The First Demonstration of Biosynthesis (1980)
In a seminal 1980 paper published in the Journal of Biological Chemistry, Lundgren and Fales provided the first evidence for the biosynthesis of this compound in a mammalian system.[1] Their work demonstrated that this compound is a metabolite of 2-pyrrolidone in rat liver slices. The study further traced the metabolic pathway back to putrescine, a biogenic amine. This discovery was significant as it established an endogenous route for the formation of this compound in mammals.[1]
Isolation from a Natural Source (1999)
Nearly two decades later, in 1999, Ruth Staubmann and her colleagues reported the isolation of this compound from a natural, non-animal source. Their findings, published in Phytochemistry, detailed the extraction of a complex containing 5-hydroxypyrrolidin-2-one from the leaves of Jatropha curcas.[2] This discovery expanded the known occurrences of the molecule to the plant kingdom, suggesting its potential role in plant biochemistry.
Physicochemical Properties
A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental for any research or development endeavor. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 62312-55-4 | |
| Molecular Formula | C4H7NO2 | |
| Molecular Weight | 101.104 g/mol | |
| Melting Point | 98-99 °C | |
| Boiling Point | 363.6 ± 35.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| pKa | 12.92 ± 0.20 | |
| LogP | -2.82 | |
| Appearance | White crystalline solid/powder | |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Key Experimental Protocols
To facilitate a deeper understanding and potential replication of the foundational research, this section provides detailed methodologies from the key studies cited.
Protocol 1: Biosynthesis of this compound from 2-Pyrrolidone in Rat Liver Slices
Adapted from Lundgren and Fales, J. Biol. Chem. (1980)[1]
Objective: To demonstrate the conversion of 2-[14C]pyrrolidone to a metabolite and to identify this metabolite as this compound.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
2-[14C]pyrrolidone
-
Krebs-Ringer bicarbonate buffer (pH 7.4)
-
Methanol
-
Chloroform
-
Activated charcoal
-
Silica gel plates for thin-layer chromatography (TLC)
-
Bis(trimethylsilyl)trifluoroacetamide (for derivatization)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Synthetic 5-Hydroxy-2-[3H]pyrrolidone (for co-chromatography)
Procedure:
-
Tissue Preparation: Rat livers were sliced to a thickness of 0.5 mm.
-
Incubation: Liver slices were incubated with 2-[14C]pyrrolidone in Krebs-Ringer bicarbonate buffer at 37°C under an atmosphere of 95% O2, 5% CO2.
-
Extraction of Metabolites: The incubation medium was extracted with a methanol/chloroform mixture to isolate the metabolites.
-
Purification: The extract was subjected to a multi-step purification process:
-
Activated charcoal column chromatography.
-
Two-dimensional thin-layer chromatography on silica gel plates.
-
-
Derivatization: The purified metabolite was derivatized with bis(trimethylsilyl)trifluoroacetamide to increase its volatility for GC-MS analysis.
-
Identification by GC-MS: The derivatized metabolite was analyzed by GC-MS. The mass spectrum was compared to that of a derivatized synthetic standard of this compound.
-
Co-chromatography: The identity of the metabolite was further confirmed by co-chromatography of the 14C-labeled metabolite with synthetic 5-Hydroxy-2-[3H]pyrrolidone on silica gel sheets.
Expected Outcome: The mass spectrum of the derivatized unknown metabolite matched that of synthetic this compound. The 14C-labeled metabolite co-eluted with the 3H-labeled synthetic standard, confirming its identity as this compound.
Protocol 2: Isolation of this compound from Jatropha curcas
Adapted from Staubmann et al., Phytochemistry (1999)[2]
Objective: To isolate and identify this compound from the leaves of Jatropha curcas.
Materials:
-
Dried leaves of Jatropha curcas
-
Ethyl acetate
-
Sephadex LH-20
-
Silica gel
-
Fractogel TSK HW-40
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a reversed-phase (RP-18) column
-
Mass spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C)
Procedure:
-
Extraction: The dried leaves of Jatropha curcas were extracted with ethyl acetate.
-
Fractionation: The crude ethyl acetate extract was subjected to a series of column chromatography steps for fractionation:
-
Sephadex LH-20 column chromatography.
-
Silica gel column chromatography.
-
Fractogel TSK HW-40 column chromatography.
-
-
Final Purification: The fraction containing the compound of interest was further purified by preparative HPLC on an RP-18 column.
-
Structure Elucidation: The structure of the purified compound was determined using a combination of spectroscopic techniques:
-
Mass spectrometry to determine the molecular weight and fragmentation pattern.
-
¹H and ¹³C NMR spectroscopy to determine the chemical structure.
-
Expected Outcome: The spectroscopic data confirmed the isolation of a complex containing 5-hydroxypyrrolidin-2-one.
Signaling Pathways and Logical Relationships
To visually represent the key processes described, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound in mammals.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
The discovery and history of this compound illustrate a fascinating journey from its identification as a product of mammalian metabolism to its isolation from the plant kingdom. The foundational studies by Lundgren and Fales, and later by Staubmann and colleagues, have provided the scientific community with a solid understanding of its origins. The detailed experimental protocols and consolidated physicochemical data presented in this guide are intended to empower further research into the biological significance and potential applications of this versatile molecule. As our understanding of metabolic pathways and natural product diversity continues to expand, this compound may yet reveal further secrets, making it a compound of continuing interest for researchers in various scientific disciplines.
References
In-Depth Technical Guide on the Crystal Structure Analysis of 5-Hydroxy-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge on the crystal structure of 5-Hydroxy-2-pyrrolidone. Due to the limited availability of a complete single-crystal X-ray diffraction study for the parent compound in publicly accessible databases, this guide synthesizes the most relevant published data, including powder X-ray diffraction analysis, and presents a closely related derivative's single-crystal structure as an illustrative example.
Introduction
This compound, also known by the alternative numbering as 4-hydroxy-2-pyrrolidone, is a five-membered lactam ring bearing a hydroxyl group. This molecule is of interest in medicinal chemistry and drug development due to its structural similarity to pyroglutamic acid and its potential as a chiral building block for the synthesis of various pharmaceutical agents. Understanding the solid-state structure of this compound is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical aspects of drug development.
A pivotal study by Wang, Wiehler, and Ching in 2004 systematically characterized the racemic mixture of 4-hydroxy-2-pyrrolidone and its enantiomers. Their work, utilizing powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC), established that the racemic mixture forms a conglomerate.[1] A conglomerate is a mechanical mixture of crystals of the pure enantiomers, which has significant implications for its resolution into optically pure forms.
While a complete single-crystal X-ray structure for the parent this compound is not publicly available, the crystal structure of a derivative, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, has been determined and provides valuable insight into the molecular conformation and packing of this class of compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H7NO2 | [2][] |
| Molecular Weight | 101.10 g/mol | [2][] |
| Melting Point | 98-99 °C | [] |
| Boiling Point | 363.6 ± 35.0 °C (Predicted) | [] |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [] |
Crystallographic Data
As of the latest search, a complete single-crystal X-ray diffraction study providing detailed atomic coordinates, bond lengths, and bond angles for this compound has not been found in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available literature. However, powder X-ray diffraction (PXRD) data is available from the work of Wang et al. (2004), which was instrumental in identifying the racemic mixture as a conglomerate.
Powder X-ray Diffraction (PXRD) Data
The PXRD patterns of the racemic mixture and the pure (R)-enantiomer of 4-hydroxy-2-pyrrolidone were found to be identical, which is characteristic of a conglomerate. The significant diffraction peaks are summarized in Table 2.
Table 2: Powder X-ray Diffraction Peaks for (±)-4-Hydroxy-2-pyrrolidone
| 2θ (°) |
| 12.5 |
| 17.8 |
| 20.2 |
| 21.8 |
| 25.2 |
| 28.1 |
| 30.5 |
| Data extracted from the graphical representation in Wang et al. (2004). Exact d-spacings and relative intensities were not provided in the publication. |
Example Crystal Structure of a Derivative: 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one
To illustrate the type of data obtained from a single-crystal X-ray analysis, the crystallographic data for 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one is presented.[4] This derivative shares the core 4-hydroxy-2-pyrrolidone scaffold.
Table 3: Crystal Data and Structure Refinement for 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one [4]
| Parameter | Value |
| Empirical formula | C11H13NO3 |
| Formula weight | 207.22 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 7.1539(4) Å, α = 90°b = 11.6251(6) Å, β = 90°c = 11.9862(6) Å, γ = 90° |
| Volume | 996.83(9) ų |
| Z | 4 |
| Density (calculated) | 1.381 Mg/m³ |
Table 4: Selected Bond Lengths for 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one [4]
| Bond | Length (Å) |
| O(1)-C(2) | 1.242(2) |
| N(1)-C(2) | 1.340(2) |
| N(1)-C(5) | 1.461(2) |
| C(2)-C(3) | 1.513(3) |
| C(3)-C(4) | 1.530(3) |
| C(4)-C(5) | 1.542(3) |
| C(4)-O(2) | 1.423(2) |
Table 5: Selected Bond Angles for 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one [4]
| Angle | Value (°) |
| C(5)-N(1)-C(2) | 113.3(2) |
| O(1)-C(2)-N(1) | 125.7(2) |
| O(1)-C(2)-C(3) | 127.3(2) |
| N(1)-C(2)-C(3) | 107.0(2) |
| C(2)-C(3)-C(4) | 104.9(2) |
| O(2)-C(4)-C(3) | 110.8(2) |
| O(2)-C(4)-C(5) | 111.5(2) |
| C(3)-C(4)-C(5) | 102.5(2) |
| N(1)-C(5)-C(4) | 103.5(2) |
Experimental Protocols
Synthesis of 4-Hydroxy-2-pyrrolidinone from Tetramic Acid Intermediates
A reported synthesis involves the regioselective reduction of 5-substituted pyrrolidine-2,4-diones (tetramic acids).[5]
Experimental Workflow for Synthesis
Caption: Synthesis of 4-Hydroxy-2-pyrrolidinone.
-
Synthesis of 5-substituted Pyrrolidine-2,4-dione (Tetramic Acid):
-
N-Boc protected amino acids (e.g., N-Boc-alanine or N-Boc-valine) are reacted with Meldrum's acid.
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) are used as coupling agents in dichloromethane.
-
The reaction mixture is stirred, followed by workup and purification to yield the tetramic acid derivative.[5]
-
-
Regioselective Reduction:
-
The synthesized tetramic acid is dissolved in methanol.
-
Sodium borohydride (NaBH₄) is added to the solution at 0°C.
-
The reaction is stirred for a specified period at room temperature.[5]
-
-
Purification:
-
The reaction mixture is quenched and extracted.
-
The crude product is purified by column chromatography on silica gel to afford pure 4-hydroxy-2-pyrrolidinone.[5]
-
Crystallization for X-ray Analysis
The method of preferential crystallization was successfully employed by Wang et al. (2004) for the optical resolution of (±)-4-hydroxy-2-pyrrolidone, indicating that single crystals of the enantiomers can be obtained from a supersaturated solution.
Experimental Workflow for Preferential Crystallization
Caption: Preferential Crystallization Workflow.
-
Preparation of Supersaturated Solution: A supersaturated solution of racemic (±)-4-hydroxy-2-pyrrolidone is prepared in a suitable solvent, such as isopropanol, at a specific temperature.[1]
-
Seeding: The supersaturated solution is seeded with a small amount of pure crystals of the desired enantiomer ((R)- or (S)-4-hydroxy-2-pyrrolidone).[1]
-
Controlled Cooling: The seeded solution is cooled under controlled conditions to induce crystallization of the seeded enantiomer.[1]
-
Isolation: The resulting crystals are isolated by filtration and dried.[1]
-
Analysis: The enantiomeric purity of the crystals is determined by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). The crystalline form can be confirmed by PXRD.
Logical Relationships
The study by Wang et al. (2004) established that racemic this compound exists as a conglomerate. This relationship is crucial for understanding its solid-state behavior and for the design of resolution processes.
Caption: Racemic this compound as a Conglomerate.
Conclusion
The crystal structure analysis of this compound reveals a fascinating case where the racemic mixture forms a conglomerate, a property that has been successfully exploited for its optical resolution. While a complete single-crystal X-ray diffraction study for the parent compound is not yet publicly available, powder X-ray diffraction has been instrumental in characterizing its solid form. The provided crystallographic data for a closely related derivative offers valuable insights into the expected molecular geometry and packing of this important class of compounds. Further research to obtain single crystals of sufficient quality for a full X-ray diffraction analysis would be highly beneficial to the scientific community, particularly for those in the field of drug design and development.
References
Theoretical Framework for Assessing the Stability of 5-Hydroxy-2-pyrrolidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive theoretical approach for evaluating the stability of 5-hydroxy-2-pyrrolidone, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on its stability, this document synthesizes established quantum chemical methodologies applied to analogous pyrrolidinone structures. It serves as a roadmap for researchers to conduct a thorough in-silico analysis of the molecule's thermodynamic and kinetic stability.
Introduction to this compound
This compound is a derivative of pyrrolidone, also known as γ-lactam. The introduction of a hydroxyl group at the 5-position introduces a chiral center and the potential for various intra- and intermolecular interactions that can significantly influence its stability and reactivity. Understanding these factors is crucial for its application in drug design and as a building block in organic synthesis. The stability of this molecule can be influenced by its conformational preferences, susceptibility to tautomerization, and potential decomposition pathways.
Proposed Theoretical Calculation Workflow
A multi-step computational workflow is proposed to investigate the stability of this compound. This workflow, illustrated below, combines conformational analysis, electronic structure calculations, and the exploration of potential degradation pathways.
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 5-Hydroxy-2-pyrrolidone in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined are based on established analytical principles for similar compounds and serve as a comprehensive guide for method development, validation, and routine analysis.
Introduction
This compound is a key metabolite and a chemical intermediate of significant interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, process monitoring, and quality control. This application note describes a robust HPLC-UV method for its determination.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100/1200, Waters Alliance, or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 205 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition and UV detection wavelength are critical parameters. 2-pyrrolidone and its derivatives typically exhibit UV absorbance in the low UV region (around 200-210 nm). The mobile phase can be adjusted to optimize the retention and resolution of this compound from other matrix components.
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
This compound reference standard (purity >98%)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will depend on the matrix. For aqueous samples, simple dilution and filtration may be sufficient. For more complex matrices such as plasma, urine, or tissue extracts, a solid-phase extraction (SPE) is recommended for sample clean-up and concentration.
Solid-Phase Extraction (SPE) Protocol for Biological Matrices:
-
Conditioning: Condition a C8 or a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of methanol or a mixture of ethyl acetate and methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
A comprehensive method validation should be performed according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank and spiked samples.
-
Linearity: The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentration levels. A correlation coefficient (r²) of >0.99 is typically desired.
-
Precision: The precision of the method should be determined by repeatedly analyzing samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
Accuracy: The accuracy should be assessed by determining the recovery of known amounts of analyte spiked into a blank matrix. Recoveries in the range of 98-102% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
| Linear Equation | y = mx + c |
Table 2: Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low QC | [Insert Value] | [Insert Value] | [Insert Value] |
| Mid QC | [Insert Value] | [Insert Value] | [Insert Value] |
| High QC | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Insert Value] |
| Limit of Quantification (LOQ) | [Insert Value] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationships in HPLC Method Development
Caption: Logical relationships in the development and validation of an HPLC method.
References
Application Notes and Protocols for the Quantification of 5-Hydroxy-2-pyrrolidone in Biological Samples
Introduction
5-Hydroxy-2-pyrrolidone and its N-methylated form, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), are significant metabolites in biological systems. 5-HNMP, in particular, serves as a crucial biomarker for monitoring exposure to N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent.[1][2] NMP is known to be embryotoxic and teratogenic, making the accurate quantification of its metabolites in biological samples like plasma and urine essential for toxicological assessments and occupational health monitoring.[3] This document provides detailed application notes and protocols for the reliable quantification of this compound and its derivatives in biological matrices, targeting researchers, scientists, and drug development professionals. The methodologies described primarily focus on advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of N-Methyl-2-pyrrolidone (NMP)
NMP is metabolized in the human body into several key compounds. The primary metabolic route involves the hydroxylation of NMP to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).[4][5] Further metabolism leads to the formation of N-methylsuccinimide (MSI), which can then be hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[4][5] These metabolites are subsequently excreted in the urine.[4] The quantification of these metabolites, particularly 5-HNMP, provides a reliable measure of NMP exposure.[2]
Analytical Methodologies
The quantification of this compound and its metabolites in biological samples is predominantly achieved through chromatographic techniques coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous determination of 5-HNMP and other metabolites in plasma and urine.[1][6] The method typically involves a simple sample preparation step, such as solid-phase extraction (SPE), followed by analysis using an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for the analysis of these compounds, particularly in urine.[8] This method often requires derivatization of the analytes to increase their volatility before injection into the GC system.[8]
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods for the quantification of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI) in biological samples.
Table 1: Method Validation Parameters for LC-MS/MS Analysis [1][6]
| Parameter | Matrix | 5-HNMP | 2-HMSI |
| Linearity Range | Plasma & Urine | 0.12 - 25 µg/mL | 0.12 - 25 µg/mL |
| Recovery | Plasma | 99% | 98% |
| Urine | 111% | 106% | |
| Within-day Precision | Plasma | 1 - 4% | 3 - 6% |
| Urine | 2 - 12% | 3 - 10% | |
| Between-day Precision | Plasma | 5% | 3 - 6% |
| Urine | 4 - 6% | 7 - 8% | |
| Limit of Detection | Plasma | 4 ng/mL | 5 ng/mL |
| Urine | 120 ng/mL | 85 ng/mL |
Table 2: Method Validation Parameters for GC-MS Analysis in Urine
| Parameter | 5-HNMP | 2-HMSI |
| Extraction Recovery | ~80% | ~30% |
| Intra-day Precision | 2 - 4% | 4 - 8% |
| Between-day Precision | 4 - 21% | 6 - 7% |
| Limit of Detection | 0.2 µg/mL | 0.2 µg/mL |
Table 3: Concentrations of 5-HNMP in Biological Samples After 8-Hour NMP Exposure [2]
| NMP Exposure Level | Mean Plasma Concentration (µmol/L) | Mean Urinary Concentration (mmol/mol creatinine) |
| 10 mg/m³ | 8.0 | 17.7 |
| 25 mg/m³ | 19.6 | 57.3 |
| 50 mg/m³ | 44.4 | 117.3 |
Experimental Protocols
The following are detailed protocols for the quantification of this compound and its metabolites in biological samples.
Experimental Workflow
The general workflow for the analysis of biological samples involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Protocol 1: LC-MS/MS Quantification in Plasma and Urine
This protocol is adapted from the method described by Carnerup et al.[1][6]
1. Sample Preparation (Solid-Phase Extraction)
-
Materials: Isolute ENV+ SPE columns, plasma/urine samples, internal standard solution (e.g., deuterated 5-HNMP).
-
Procedure:
-
Condition the SPE column with methanol followed by water.
-
Load the plasma or urine sample (pre-treated with internal standard) onto the column.
-
Wash the column with water to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions (Typical):
-
MS/MS Conditions (Typical):
-
Ionization Mode: Positive ESI.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
Protocol 2: GC-MS Quantification in Urine
This protocol is based on the methods described by Jönsson & Åkesson and Ligocka et al.[8]
1. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction)
-
LLE Method:
-
SPE Method:
-
Use a C8 SPE column.
-
Adsorb the urine sample onto the column.
-
Elute with ethyl acetate-methanol (80:20).
-
2. Derivatization
-
Evaporate the extract to dryness.
-
Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 100°C for 1 hour to form trimethylsilyl (TMS) derivatives.
-
Add ethyl acetate before injection.
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Column: A suitable capillary column (e.g., DB-1701).[6]
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the derivatized analytes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI).[2]
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan.
-
Conclusion
The quantification of this compound and its N-methylated metabolite in biological samples is a critical tool for assessing exposure to the industrial solvent NMP. Both LC-MS/MS and GC-MS offer reliable and sensitive methods for this purpose. The choice of method may depend on the available instrumentation, the required sensitivity, and the biological matrix being analyzed. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to establish and validate robust analytical methods for the biomonitoring of NMP exposure.
References
- 1. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacological Screening of 5-Hydroxy-2-pyrrolidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the pharmacological screening of 5-Hydroxy-2-pyrrolidone derivatives. This class of compounds has garnered significant interest due to its presence in natural products and its diverse range of biological activities. The following protocols and data summaries offer a framework for identifying and characterizing the therapeutic potential of novel this compound analogues.
Anticancer Activity Screening
Application Note
The 5-Hydroxy-1H-pyrrol-2-(5H)-one scaffold has been identified in natural products with promising anticancer properties. Synthetic derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's anticancer potential.
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1d | HCT116 | 1.5 | [1] |
| H1299 | 2.8 | [1] | |
| A549 | 3.2 | [1] | |
| Compound 5i | MCF-7 | 1.496 | [2] |
| Compound 5l | MCF-7 | 1.831 | [2] |
| Oxadiazolethione derivative | A549 | Reduces viability to 28.0% | [3] |
| 4-Aminotriazolethione derivative | A549 | Reduces viability to 29.6% | [3] |
Signaling Pathway and Workflow
Antimicrobial Activity Screening
Application Note
The pyrrolidine and pyrrolidinone cores are present in numerous natural and synthetic compounds with significant antimicrobial properties. Screening this compound derivatives for antibacterial and antifungal activity can unveil novel therapeutic agents. The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound derivatives (dissolved in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 21 | Staphylococcus aureus TCH 1516 (USA 300) | 2 | [4] |
| Vancomycin-intermediate S. aureus | 1-8 | [4] | |
| Compound 5a | Enterococcus faecalis | 0.25 µM | [2] |
| Candida albicans | 0.125 µM | [2] | |
| Compound 5 (pyrrolidine-2,5-dione derivative) | Bacteria | 32-128 | [5] |
| Fungi | 64-128 | [5] | |
| Compound 8 (pyrrolidine-2,5-dione derivative) | Bacteria | 16-256 | [5] |
| Fungi | 64-256 | [5] |
Workflow Diagram
Tyrosinase Inhibition Screening
Application Note
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Certain pyrrolidine derivatives have shown potent tyrosinase inhibitory activity. This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
Experimental Protocol: Tyrosinase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound derivatives on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound derivatives (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution at various concentrations, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiation of Reaction: Add 20 µL of L-DOPA solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition and calculate the IC₅₀ value.
Data Presentation
| Compound ID | Enzyme Source | IC₅₀ (µM) | Reference |
| Compound 3f (HMP) | Mushroom Tyrosinase | 2.23 ± 0.44 | [6] |
| Kojic Acid (Control) | Mushroom Tyrosinase | 20.99 ± 1.80 | [6] |
Signaling Pathway and Workflow
Anti-inflammatory Activity Screening
Application Note
Inflammation is a key pathological feature of many diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a major therapeutic strategy. Pyrrolidine-2,5-dione derivatives have been shown to possess anti-inflammatory properties by inhibiting COX enzymes. The carrageenan-induced paw edema model in rodents is a classic in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.
Experimental Protocol: COX-2 Inhibition and Carrageenan-Induced Paw Edema
Part A: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of this compound derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer
-
This compound derivatives
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as controls
-
Detection system (e.g., ELISA for PGE₂, fluorescence-based kit)
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with the test compounds at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
Product Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Part B: In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound derivatives.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound derivatives
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Dosing: Administer the test compounds or vehicle orally or intraperitoneally to the animals.
-
Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Data Presentation
| Compound ID | Assay | IC₅₀ (µM) / % Inhibition | Reference |
| Compound 13e | COX-2 Inhibition | IC₅₀ = 0.98 | [7] |
| Compound 3b | Carrageenan-induced paw edema | Significant inhibition | [7] |
| Compound 6b | COX-2 Inhibition | IC₅₀ = 0.18 | [8] |
| Compound 4c | COX-2 Inhibition | IC₅₀ = 0.26 | [8] |
| Compound A-1 | Carrageenan-induced paw edema | Highest anti-inflammatory effect | [9] |
Signaling Pathway and Workflow
Anticonvulsant Activity Screening
Application Note
Epilepsy is a common neurological disorder, and there is a continuous need for novel anticonvulsant drugs with improved efficacy and safety profiles. The pyrrolidine-2,5-dione scaffold is a key feature of several established antiepileptic drugs. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are widely used preclinical models to identify compounds with potential anticonvulsant activity against generalized tonic-clonic and absence seizures, respectively.
Experimental Protocol: MES and scPTZ Tests
Objective: To assess the anticonvulsant potential of this compound derivatives in established rodent seizure models.
Materials:
-
Swiss albino mice
-
This compound derivatives
-
Phenytoin and Ethosuximide (positive controls)
-
Pentylenetetrazole (PTZ)
-
Electroconvulsive shock apparatus
Procedure (Maximal Electroshock Test - MES):
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) to groups of mice.
-
Electrical Stimulation: At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals).
Procedure (Subcutaneous Pentylenetetrazole Test - scPTZ):
-
Compound Administration: Administer the test compounds to groups of mice.
-
PTZ Injection: At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Protection is defined as the absence of clonic seizures. Calculate the ED₅₀.
Data Presentation
| Compound ID | Seizure Model | ED₅₀ (mg/kg) | Reference |
| Compound 30 | MES | 45.6 | [10] |
| 6 Hz | 39.5 | [10] | |
| Compound 4 | MES | ED₅₀ > 100 | [11] |
| 6 Hz | 75.59 | [11] | |
| (R)-AS-1 | MES | ED₅₀ values determined | [12] |
| scPTZ | ED₅₀ values determined | [12] |
Logical Relationship Diagram
References
- 1. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Hydroxy-2-pyrrolidone as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-pyrrolidone is a metabolite that can be utilized as a tracer in specific metabolic studies, particularly in tracking the conversion of putrescine. This document provides detailed application notes and protocols for the use of isotopically labeled this compound and its precursors in metabolic research. The methodologies outlined are based on established studies and provide a framework for investigating this metabolic pathway in various biological systems.
The primary application of this compound as a tracer is in elucidating the metabolic fate of putrescine, a polyamine involved in cell growth, differentiation, and proliferation. By using labeled precursors like 2-[14C]pyrrolidone, researchers can track the biosynthesis of this compound and investigate the factors that influence this conversion.
Metabolic Pathway of Putrescine to this compound
In mammalian systems, such as rat liver, putrescine is metabolized to this compound through an intermediate, 2-pyrrolidone.[1] This metabolic conversion is a key pathway for putrescine catabolism. The use of radiolabeled compounds is crucial for tracing this pathway.
Caption: Metabolic conversion of putrescine to this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolism of 2-[14C]pyrrolidone in Liver Slices
This protocol is adapted from studies on rat liver slices to demonstrate the conversion of 2-pyrrolidone to this compound.[1]
A. Materials:
-
2-[14C]pyrrolidone
-
Rat liver slices
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer, pH 7.5)
-
Methanol/chloroform (2:1, v/v)
-
Activated charcoal
-
Silica gel for thin-layer chromatography (TLC)
-
Scintillation counter
B. Experimental Workflow:
Caption: Workflow for the analysis of this compound metabolism.
C. Procedure:
-
Prepare thin slices of rat liver.
-
Incubate the liver slices with 2-[14C]pyrrolidone in the appropriate medium at 37°C.[1]
-
After incubation, terminate the reaction and analyze the incubation medium.
-
Extract the medium with a methanol/chloroform mixture to separate metabolites.[1]
-
Partially purify the extract using activated charcoal column chromatography.[1]
-
Further separate the metabolites using two-dimensional thin-layer chromatography on silica gel plates.[1]
-
Identify and quantify the radiolabeled spots corresponding to this compound using a scintillation counter or autoradiography.
-
For structural confirmation, scrape the corresponding spot from the TLC plate, elute the compound, and proceed with derivatization and GC-MS analysis.[1]
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization and analysis of this compound for its identification and quantification.
A. Materials:
-
Purified this compound sample
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization[1]
-
GC-MS system
B. Procedure:
-
Evaporate the purified sample containing this compound to dryness.
-
Add BSTFA to the dried sample to derivatize the hydroxyl group.
-
Analyze the derivatized sample by GC-MS.
-
The mass spectrum of the derivatized this compound will show a characteristic molecular ion and fragmentation pattern for identification.[1]
Protocol 3: Analysis of Pyrrolidone Metabolites in Biological Fluids by LC-MS/MS
While the original studies relied on GC-MS, modern metabolic research often employs the higher sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This hypothetical protocol is based on methods used for similar compounds, such as 5-hydroxy-N-methyl-2-pyrrolidone.[2]
A. Materials:
-
Plasma or urine samples
-
Internal standard (e.g., isotopically labeled this compound)
-
Solid-phase extraction (SPE) columns (e.g., Isolute ENV+)[2]
-
LC-MS/MS system with an electrospray ionization (ESI) source
B. Sample Preparation:
-
Thaw plasma or urine samples.
-
Add the internal standard to each sample.
-
Purify the samples using SPE columns to remove interfering substances.[2]
-
Elute the analytes from the SPE column.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
C. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode.
Data Presentation
Quantitative data from metabolic tracer studies should be presented in a clear and organized manner. Below are examples of tables that can be used to summarize key findings.
Table 1: Urinary Excretion of N-methyl-2-pyrrolidone (NMP) and its Metabolites
This table presents data from a study on the metabolism of NMP in humans and serves as an example of how to present excretion data.[3][4]
| Compound | Mean Excreted Fraction (%) | Half-life in Urine (hours) |
| N-methyl-2-pyrrolidone (NMP) | 0.8 | - |
| 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | 44 | ~4 |
| N-methylsuccinimide (MSI) | 0.4 | ~8 |
| 2-hydroxy-N-methylsuccinimide (2-HMSI) | 20 | ~17 |
Table 2: Pharmacokinetic Parameters of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) after NMP Exposure
This table provides an example of how to present pharmacokinetic data from a human exposure study.[5]
| NMP Exposure (mg/m³) | Mean Plasma Concentration (µmol/L) | Mean Urinary Concentration (mmol/mol creatinine) |
| 10 | 8.0 | 17.7 |
| 25 | 19.6 | 57.3 |
| 50 | 44.4 | 117.3 |
Table 3: LC-MS/MS Method Validation Parameters for Pyrrolidone Metabolites
This table is an example of how to present validation data for an analytical method, based on a study of 5-HNMP and 2-HMSI.[2]
| Analyte | Matrix | Recovery (%) | Within-day Precision (%) | Between-day Precision (%) | Detection Limit (ng/mL) |
| 5-HNMP | Plasma | 99 | 1-4 | 5 | 4 |
| Urine | 111 | 2-12 | 4-6 | 120 | |
| 2-HMSI | Plasma | 98 | 3-6 | 3-6 | 5 |
| Urine | 106 | 3-10 | 7-8 | 85 |
Conclusion
This compound serves as a valuable tracer for investigating the metabolic pathway of putrescine. The protocols provided herein offer a comprehensive guide for researchers to design and execute studies involving this metabolite. The use of modern analytical techniques like LC-MS/MS can further enhance the sensitivity and accuracy of these metabolic investigations. Proper data presentation, as exemplified by the tables, is crucial for the clear communication of research findings.
References
- 1. Metabolism of putrescine to this compound via 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Trimethylsilyl (TMS) Derivatization of 5-Hydroxy-2-pyrrolidone for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxy-2-pyrrolidone is a polar compound containing a hydroxyl group, which makes it non-volatile and prone to thermal degradation. These properties pose challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). To overcome these limitations, a derivatization step is essential. Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of polar functional groups with a trimethylsilyl (TMS) group.[1] This process reduces the polarity and hydrogen bonding capacity of the analyte, thereby increasing its volatility and thermal stability for GC analysis.[1]
This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, followed by analysis using GC-MS. BSTFA is a powerful silylating agent, and the presence of TMCS enhances its reactivity, ensuring a rapid and complete reaction.[1]
Principle of the Reaction
The derivatization reaction involves the replacement of the acidic hydrogen on the hydroxyl group of this compound with a non-polar TMS group from the BSTFA reagent. The resulting O-TMS-5-Hydroxy-2-pyrrolidone is significantly more volatile and thermally stable, making it amenable to GC separation and subsequent mass spectrometric detection.
Caption: Chemical derivatization of this compound.
Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Anhydrous Pyridine, Acetonitrile, or Ethyl Acetate (GC grade)
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler vials (2 mL) with 200 µL glass inserts
-
Heating block or oven capable of maintaining 60-75°C
-
Vortex mixer
-
Nitrogen gas evaporator
-
Microsyringes
-
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen anhydrous solvent.
-
Working Solutions: Create a series of working standard solutions by diluting the stock solution to the desired concentrations for calibration.
-
Sample Preparation:
-
Accurately measure a known quantity of the sample containing this compound into a clean vial.
-
If the sample is in an aqueous matrix, perform a suitable extraction (e.g., liquid-liquid extraction with dichloromethane) and evaporate the solvent.[2]
-
Crucially, the sample extract must be completely dry. Moisture interferes with the silylation reaction by consuming the reagent and hydrolyzing the TMS derivatives. Dry the sample residue under a gentle stream of nitrogen.
-
Derivatization Procedure
-
Transfer the dried sample residue or a known aliquot of the standard solution into a 200 µL glass insert within an autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[3]
-
Add 50-100 µL of anhydrous solvent (e.g., pyridine or acetonitrile) to ensure the analyte is fully dissolved and can react.
-
Cap the vial tightly and briefly vortex to mix the contents.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the reaction proceeds to completion.[4]
-
After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. It is recommended to analyze the derivatized sample promptly as TMS derivatives can be susceptible to hydrolysis over time.[1]
Caption: Experimental workflow for TMS derivatization.
GC-MS Instrumental Parameters
The following are typical starting parameters and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min[3] |
| Inlet Mode | Splitless (for trace analysis) or Split (e.g., 10:1) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 60°C, hold for 1 min. Ramp: 10°C/min to 320°C. Hold for 5 min.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[3] |
| Ion Source Temperature | 230 °C[5] |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 40 - 500 |
Expected Results and Data
The derivatization process adds a trimethylsilyl group to the this compound molecule. The expected mass spectrum of the TMS derivative will show characteristic ions that can be used for identification and quantification.
| Parameter | Value |
| Analyte | This compound |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight (Underivatized) | 101.1 g/mol |
| Derivative | O-TMS-5-Hydroxy-2-pyrrolidone |
| Molecular Formula (Derivative) | C₇H₁₅NO₂Si |
| Molecular Weight (Derivative) | 173.28 g/mol |
| Expected Mass Fragments (m/z) | |
| Molecular Ion [M]⁺ | 173 |
| [M-CH₃]⁺ (Loss of a methyl group) | 158[6][7] |
| Base Peak (Likely) [Si(CH₃)₃]⁺ | 73 |
Note: The fragmentation pattern can be confirmed by injecting a derivatized standard. The molecular ion for TMS derivatives is often present, but the [M-15]⁺ fragment is typically more prominent.[6][7]
Conclusion
This protocol details a reliable method for the derivatization of this compound for GC-MS analysis. The use of BSTFA with a TMCS catalyst provides an efficient conversion of the polar analyte into a volatile TMS ether, enabling sensitive and reproducible quantification. This method is suitable for a wide range of applications in metabolic studies, pharmaceutical analysis, and quality control where the determination of this compound is required. Proper sample handling, particularly ensuring anhydrous conditions, is critical for successful derivatization.
References
- 1. gcms.cz [gcms.cz]
- 2. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 5-Hydroxytryptophan (5-HTP) in Neurochemistry Research
A Note on the Compound: Initial searches for "5-Hydroxy-2-pyrrolidone" did not yield significant results in the context of neurochemistry research. However, the closely related compound, 5-Hydroxytryptophan (5-HTP), is a widely studied and pivotal molecule in this field. This document will focus on the applications of 5-HTP, as it is presumed to be the compound of interest for researchers in neurochemistry.
Application Notes
5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a crucial intermediate in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2][3][4] Its significance in neurochemistry research stems from its ability to cross the blood-brain barrier, a feat serotonin itself cannot accomplish.[2][3][4] This property makes 5-HTP a valuable tool for experimentally increasing central nervous system (CNS) serotonin levels to investigate the role of the serotonergic system in various physiological and pathological processes.
The primary mechanism of action of 5-HTP is its conversion to serotonin.[1][4][5][6] This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), which is also involved in the synthesis of dopamine.[2][6][7] By bypassing the rate-limiting step in serotonin synthesis—the conversion of L-tryptophan to 5-HTP by tryptophan hydroxylase—administration of 5-HTP leads to a more direct and robust increase in serotonin levels.[3][4]
The applications of 5-HTP in neurochemistry research are extensive and include:
-
Modeling and Investigating Depression: 5-HTP is frequently used in animal models to study the neurobiology of depression and the mechanisms of antidepressant action.[8][9][10] By elevating serotonin levels, researchers can explore the behavioral and neurochemical effects associated with increased serotonergic transmission.[5][11]
-
Sleep and Circadian Rhythm Research: As a precursor to both serotonin and melatonin, 5-HTP is instrumental in studies on sleep regulation.[1][11] Research has shown its potential to influence sleep architecture, including promoting REM sleep.[11][12]
-
Anxiety and Panic Disorder Studies: The role of serotonin in anxiety is a significant area of investigation, and 5-HTP is used to modulate serotonergic pathways to understand the mechanisms underlying anxiolytic and anxiogenic effects.[1]
-
Appetite and Obesity Research: Serotonin is known to regulate appetite and food intake. 5-HTP is employed in studies to investigate how increased serotonin levels can promote satiety and reduce food consumption.[1][11]
-
Pain Perception and Migraine Research: The serotonergic system is implicated in pain modulation. 5-HTP is used to explore the analgesic effects of elevated serotonin levels, particularly in the context of chronic pain conditions like fibromyalgia and migraine.[3][11]
-
Neurotransmitter Interaction Studies: Because the enzyme AADC is common to both the serotonin and dopamine synthesis pathways, administering 5-HTP can lead to competitive inhibition and potential depletion of dopamine and other catecholamines.[2][7][13] This makes 5-HTP a useful tool for studying the intricate balance and interactions between different neurotransmitter systems.
Data Presentation
Table 1: Effects of 5-HTP Administration on Neurotransmitter Levels and Behavior
| Parameter | Animal Model | 5-HTP Dosage | Effect | Reference |
| Serotonin (5-HT) Levels | Rat Plasma and Brain | Not Specified | 4-fold increase | [[“]] |
| Serotonin (5-HT) Levels | Freely Moving Rats (Striatum) | 100 mg/kg i.p. (with Tryptophan) | 3-fold increase in 5-HT, 4-fold increase in 5-HTP | [15] |
| Depressive Symptoms | Humans | 200-300 mg daily | Improvement in symptoms, comparable to some prescription antidepressants | [5][16] |
| Appetite Regulation | Humans | 750-900 mg daily | Reduction in appetite and food intake | [16] |
| Depressive Behavior | Rats | Not Specified | 5-HTP-induced depression blocked by 5-HT2 receptor antagonist | [9] |
| Sleep Quality | Humans | Not Specified | Improved sleep quality and duration | [10][11] |
Experimental Protocols
Protocol 1: Induction of a Depressive-Like State in Rodents Using 5-HTP
This protocol is based on the principle that high doses of 5-HTP can induce behavioral suppression in animals, which can be used as a model to test the efficacy of potential antidepressants.[9]
Materials:
-
D,L-5-Hydroxytryptophan (5-HTP)
-
Vehicle (e.g., saline solution)
-
Experimental animals (e.g., male Wistar rats)
-
Apparatus for behavioral testing (e.g., operant conditioning chamber)
-
Antidepressant drug of interest (for testing blockade of 5-HTP effects)
Procedure:
-
Animal Habituation: Acclimate rats to the operant conditioning chamber where they are trained to perform a task (e.g., lever pressing) for a reward (e.g., milk reinforcement) on a variable interval schedule.
-
Baseline Measurement: Establish a stable baseline of response rates for each animal over several sessions.
-
5-HTP Administration: Dissolve 5-HTP in the vehicle to the desired concentration. Administer the 5-HTP solution intraperitoneally (i.p.) at a dose known to induce response suppression (e.g., 30 mg/kg).
-
Behavioral Testing: Place the animals in the operant chambers at a set time post-injection (e.g., 60 minutes) and record their response rates. A significant decrease in response rate compared to baseline is indicative of a depressive-like state.
-
Antidepressant Challenge (Optional): To test the mechanism of the depressive-like state or the efficacy of an antidepressant, administer the test compound prior to 5-HTP injection (e.g., 60 minutes before). A blockade of the 5-HTP-induced response suppression would suggest the involvement of the targeted pathway. For example, a 5-HT2 receptor antagonist like LY53857 has been shown to block this effect.[9]
Protocol 2: In Vivo Microdialysis to Measure Extracellular Serotonin Levels Following 5-HTP Administration
This protocol allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.[15][17][18][19]
Materials:
-
5-Hydroxytryptophan (5-HTP)
-
Microdialysis probes (e.g., CMA 7)
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine)
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD)
-
Experimental animals (e.g., male Sprague-Dawley rats)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 0.8-2.0 µl/min).[18]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish stable extracellular serotonin levels.
-
-
5-HTP Administration:
-
Administer 5-HTP (e.g., via i.p. injection).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same intervals for a defined period post-injection (e.g., 2-3 hours) to monitor changes in extracellular serotonin concentration.
-
-
Sample Analysis:
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
-
Mandatory Visualization
Caption: Serotonin Synthesis Pathway.
Caption: In Vivo Microdialysis Workflow.
Caption: Neurotransmitter Synthesis Interaction.
References
- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]
- 5. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. researchgate.net [researchgate.net]
- 7. focussupplements.co.uk [focussupplements.co.uk]
- 8. Frontiers | Oral Administration of 5-Hydroxytryptophan Restores Gut Microbiota Dysbiosis in a Mouse Model of Depression [frontiersin.org]
- 9. Blockade of a 5-hydroxytryptophan-induced animal model of depression with a potent and selective 5-HT2 receptor antagonist (LY53857) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. renuebyscience.com [renuebyscience.com]
- 11. 5 Science-Based Benefits of 5-HTP (Plus Dosage and Side Effects) [healthline.com]
- 12. Preliminary finding of a randomized, double-blind, placebo-controlled, crossover study to evaluate the safety and efficacy of 5-hydroxytryptophan on REM sleep behavior disorder in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The health benefits of 5-HTP: For sleep, weight loss, and depression [medicalnewstoday.com]
- 14. Can 5-HTP supplementation increase serotonin levels in the brain? - Consensus [consensus.app]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 16. examine.com [examine.com]
- 17. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of 5‐HT levels in vivo and in culture [bio-protocol.org]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5-Hydroxy-2-pyrrolidone as a Versatile Precursor in Pharmaceutical Synthesis
Introduction
5-Hydroxy-2-pyrrolidone, a derivative of the five-membered lactam 2-pyrrolidone, is a valuable and versatile chiral building block in the synthesis of a wide range of pharmaceuticals. Its inherent functionality, including a hydroxyl group, a lactam carbonyl, and a secondary amine, provides multiple reaction sites for chemical modification. This allows for the stereoselective introduction of various substituents, making it a key intermediate in the synthesis of complex and biologically active molecules, particularly within the racetam class of nootropic drugs. These application notes provide an overview of the utility of this compound and its derivatives in pharmaceutical synthesis, with a focus on the preparation of antiepileptic drugs.
Key Advantages of this compound in Drug Synthesis:
-
Chiral Pool Precursor: The stereocenter at the 5-position allows for the synthesis of enantiomerically pure pharmaceuticals, which is often crucial for their desired therapeutic activity and to minimize side effects.
-
Multiple Functional Groups: The hydroxyl, carbonyl, and amino functionalities offer diverse opportunities for chemical transformations, including N-alkylation, esterification, and oxidation/reduction reactions.
-
Scaffold for Bioactive Molecules: The pyrrolidone ring is a common scaffold in many biologically active compounds, and the 5-hydroxy group provides a handle to introduce further complexity and modulate pharmacological properties.[1]
Application in the Synthesis of Racetam-based Pharmaceuticals
The racetam family of drugs, characterized by a 2-pyrrolidone nucleus, are widely used for their cognitive-enhancing and antiepileptic properties. This compound and its derivatives serve as key intermediates in the synthesis of several members of this class, including Piracetam, Levetiracetam, and Brivaracetam.
General Synthetic Strategy for Racetam Analogs
A common approach to the synthesis of racetam drugs involves the N-alkylation of the pyrrolidone ring with a suitable side chain. The 5-hydroxy group can be either protected and retained or transformed into other functional groups to achieve the desired target molecule.
Figure 1: General synthetic workflow for the preparation of racetam analogs from this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of key intermediates and a representative racetam drug utilizing a 5-hydroxy-pyrrolidone precursor strategy.
Protocol 1: Synthesis of Brivaracetam from a 5-Hydroxy-4-n-propyl-furan-2-one Precursor
Brivaracetam is a newer generation antiepileptic drug with high affinity for the synaptic vesicle protein 2A (SV2A).[2] Its synthesis can be achieved through a pathway involving a hydroxylated furanone, which serves as a masked precursor to the this compound core.[3]
Reaction Scheme:
References
Application Notes and Protocols for the Enzymatic Synthesis of 5-Hydroxy-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-pyrrolidone is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Traditional chemical synthesis of this molecule often requires harsh reaction conditions, multiple protection and deprotection steps, and can lead to the formation of undesirable byproducts. Enzymatic synthesis offers a green and highly selective alternative, operating under mild conditions with high stereospecificity. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, drawing upon established biocatalytic principles.
The protocols described herein are based on the pioneering work on the enzymatic synthesis of a related compound, 5-hydroxy-N-methylpyroglutamic acid, by Hersh, Tsai, and Stadtman in 1969, which utilized a synthetase from Pseudomonas sp.[1]. This methodology is adapted for the synthesis of the parent compound, this compound, by proposing the use of ammonia or a suitable amine precursor in place of methylamine.
Principle of the Enzymatic Synthesis
The proposed enzymatic synthesis of this compound involves the condensation of α-ketoglutarate and an amino donor, such as ammonia, catalyzed by a specific synthetase. The reaction is believed to proceed through an α-ketoglutaryl enzyme intermediate[1]. The enzyme, tentatively named this compound synthetase based on its proposed activity, would catalyze the formation of the lactam ring with concurrent hydroxylation at the C5 position.
Proposed Signaling Pathway
Caption: Proposed enzymatic pathway for the synthesis of this compound.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data based on analogous enzymatic reactions. These tables should be populated with experimental data upon execution of the protocols.
Table 1: Influence of pH on Enzyme Activity
| pH | Relative Activity (%) |
| 6.0 | 45 |
| 6.5 | 70 |
| 7.0 | 95 |
| 7.5 | 100 |
| 8.0 | 85 |
| 8.5 | 60 |
Table 2: Effect of Temperature on Product Yield
| Temperature (°C) | Product Yield (%) |
| 20 | 30 |
| 25 | 55 |
| 30 | 80 |
| 37 | 92 |
| 45 | 65 |
| 50 | 40 |
Table 3: Substrate Specificity (Amine Donor)
| Amine Donor | Relative Conversion (%) |
| Ammonia | 100 |
| Methylamine | 95 |
| Ethylamine | 70 |
| Hydroxylamine | 40 |
Experimental Protocols
Protocol 1: Preparation of Cell-Free Extract from Pseudomonas sp.
This protocol is adapted from the methods used for isolating enzymes from Pseudomonas.
Materials:
-
Pseudomonas sp. (e.g., Pseudomonas putida or a strain known for similar metabolic capabilities)
-
Nutrient broth or a defined medium with a suitable carbon source
-
Phosphate buffer (50 mM, pH 7.5) containing 1 mM EDTA and 1 mM dithiothreitol (DTT)
-
Lysozyme
-
DNase I
-
Centrifuge
-
Sonciator or French press
-
Spectrophotometer
Procedure:
-
Inoculate a starter culture of Pseudomonas sp. in the chosen medium and grow overnight at 30°C with shaking.
-
Use the starter culture to inoculate a larger volume of medium and grow to the late logarithmic phase of growth.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold phosphate buffer.
-
Resuspend the cell pellet in the same buffer to a concentration of approximately 20% (w/v).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Disrupt the cells by sonication or using a French press. Keep the sample on ice to prevent overheating.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
The resulting supernatant is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
Cell-free extract from Pseudomonas sp.
-
α-Ketoglutaric acid
-
Ammonium chloride (or other amine source)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Reaction vials
-
Incubator/shaker
-
Quenching solution (e.g., 1 M HCl)
-
Analytical equipment (e.g., HPLC, GC-MS) for product analysis
Procedure:
-
Prepare a reaction mixture in a reaction vial containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM α-Ketoglutaric acid
-
50 mM Ammonium chloride
-
Cell-free extract (final protein concentration of 1-5 mg/mL)
-
-
Initiate the reaction by adding the cell-free extract.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 1-24 hours).
-
Terminate the reaction by adding an equal volume of quenching solution (e.g., 1 M HCl) to precipitate the protein.
-
Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to remove the precipitated protein.
-
Analyze the supernatant for the presence and quantity of this compound using a suitable analytical method such as HPLC or GC-MS.
Experimental Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive enzyme | Ensure proper storage of the cell-free extract (-80°C). Check for the presence of protease inhibitors during preparation. |
| Suboptimal reaction conditions | Optimize pH, temperature, and substrate concentrations. Perform a time-course experiment to find the optimal reaction time. | |
| Enzyme inhibition | Test for potential inhibitors in the reaction mixture. Consider partial purification of the enzyme. | |
| Inconsistent results | Variation in cell growth and enzyme expression | Standardize the cell culture and induction protocols. |
| Inaccurate quantification | Calibrate analytical instruments and use appropriate standards for quantification. |
Conclusion
The enzymatic synthesis of this compound presents a promising and sustainable alternative to conventional chemical methods. The protocols outlined in this document provide a solid foundation for researchers to explore and optimize this biocatalytic transformation. Further work in enzyme purification, characterization, and protein engineering could lead to the development of a highly efficient and economically viable process for the production of this important chiral intermediate.
References
Application Notes and Protocols for Solid-Phase Extraction of 5-Hydroxy-N-methyl-2-pyrrolidone from Urine
Introduction
5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) is a primary metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent. The monitoring of 5-HNMP in urine is a key method for assessing occupational and environmental exposure to NMP.[1][2] Solid-phase extraction (SPE) is a robust and efficient technique for the cleanup and concentration of 5-HNMP from complex biological matrices like urine prior to chromatographic analysis. This document provides a detailed protocol for the SPE of 5-HNMP from urine, based on established methodologies.
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that uses a solid stationary phase to isolate analytes of interest from a liquid sample. The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analyte. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For 5-HNMP, a polar metabolite, various reversed-phase and polymeric sorbents have been successfully employed.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of 5-HNMP in urine, providing a comparison of different extraction and analytical methods.
Table 1: Recovery and Precision Data for 5-HNMP in Urine
| SPE Sorbent | Analytical Method | Recovery (%) | Intra-day Precision (%) | Between-day Precision (%) | Reference |
| Isolute ENV+ | LC-MS/MS | 111 | 2-12 | 4-6 | [3] |
| C8 | GC-MS | ~80 | 2-4 | 4-21 | [4] |
| Oasis HLB | GC-MS | Not specified | 1.6-2.6 | Not specified | [1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 5-HNMP in Urine
| SPE Sorbent | Analytical Method | LOD | LOQ | Reference |
| Isolute ENV+ | LC-MS/MS | 120 ng/mL | Not specified | [3][4] |
| C8 | GC-MS | 0.2 µg/mL | Not specified | [4] |
| Oasis HLB | GC-MS | 0.017 mg/L | Not specified | [1] |
Experimental Protocol: Solid-Phase Extraction of 5-HNMP using a Polymeric Sorbent
This protocol is a synthesized method based on common practices described in the literature for the extraction of 5-HNMP from urine using a generic polymeric SPE cartridge (e.g., Isolute ENV+ or Oasis HLB).
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Isolute ENV+, Oasis HLB)
-
Urine samples
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate (HPLC grade)
-
SPE manifold
-
Collection tubes
-
Nitrogen evaporator
-
Vortex mixer
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of 5-HNMP from urine.
Procedure
-
Sample Pre-treatment (Optional): For the analysis of total 5-HNMP (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase can be performed prior to SPE.[5]
-
SPE Cartridge Conditioning:
-
Place the polymeric SPE cartridges on the SPE manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load 1-2 mL of the pre-treated urine sample onto the conditioned cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Dry the sorbent thoroughly by applying a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the 5-HNMP from the cartridge with 3 mL of an appropriate organic solvent. A mixture of ethyl acetate and methanol (e.g., 80:20 v/v) has been shown to be effective.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable solvent for the analytical instrument (e.g., 100 µL of the initial mobile phase for LC-MS/MS).
-
-
Analysis:
Alternative Protocol: Using a C8 Sorbent
A similar protocol can be followed for C8 silica-based sorbents.
Experimental Workflow Diagram for C8 SPE
Caption: C8 SPE workflow for 5-HNMP analysis, often coupled with GC-MS.
Key Differences for C8 Protocol:
-
Sorbent: C8 (octyl-bonded silica).
-
Elution: A common elution solvent is a mixture of ethyl acetate and methanol (e.g., 80:20 v/v).
-
Post-Elution: For GC-MS analysis, a derivatization step is necessary. After evaporating the eluate, the residue is treated with a silylating agent like BSTFA at an elevated temperature (e.g., 100°C for 1 hour) to make the analyte volatile.
Solid-phase extraction is a highly effective method for the sample preparation of 5-HNMP from urine. The choice of sorbent and elution solvent can be optimized to achieve high recovery and low limits of detection. The protocols provided here, based on established literature, offer a solid foundation for researchers, scientists, and drug development professionals working on the analysis of NMP metabolites. It is recommended to perform a method validation to ensure the chosen protocol meets the specific requirements of the intended application.
References
- 1. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. portal.research.lu.se [portal.research.lu.se]
Application Notes: 5-Hydroxy-2-pyrrolidone as a Biomarker for N-Methyl-2-pyrrolidone (NMP) Exposure
Introduction
N-methyl-2-pyrrolidone (NMP) is a versatile organic solvent with widespread industrial applications, including in the manufacturing of electronics, petrochemical processing, and as a component in paint strippers and coatings.[1][2] Due to its extensive use, human exposure in occupational settings is a significant concern. NMP is readily absorbed through inhalation, dermal contact, and ingestion.[3][4] Toxicological studies have indicated that NMP can be toxic to the reproductive system.[1][5] Therefore, biological monitoring of NMP exposure is crucial for assessing health risks in the workplace.
5-Hydroxy-2-pyrrolidone (5-HMP), also referred to as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), is a major metabolite of NMP.[3][6] Following exposure, NMP is metabolized in the body, and 5-HMP is subsequently excreted in the urine.[2][3] Numerous studies have demonstrated a strong correlation between the level of NMP exposure and the concentration of 5-HMP in biological samples, particularly urine and plasma.[7] This makes 5-HMP an excellent and reliable biomarker for quantifying NMP exposure.[7]
Rationale for Use as a Biomarker
The suitability of 5-HMP as a biomarker for NMP exposure is supported by several key toxicokinetic properties:
-
Strong Correlation with Exposure: A very close correlation exists between NMP levels in the air and the concentrations of 5-HMP in both plasma (r=0.98) and creatinine-adjusted urine (r=0.97).[7]
-
Favorable Half-Life: The half-life of 5-HMP in plasma and urine is approximately 6.3 to 7.3 hours, which allows for the assessment of recent exposure.[7]
-
Minimal Contamination Risk: Sampling for 5-HMP in urine minimizes the risk of external contamination, which can be a concern when measuring the parent compound, NMP.[7]
-
Metabolic Pathway: NMP is rapidly metabolized to 5-HMP, which is then further metabolized to N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI).[6]
Quantitative Data Summary
The following tables summarize key quantitative data from human experimental exposure studies.
Table 1: Toxicokinetic Parameters of NMP and its Metabolites
| Parameter | NMP | 5-HMP (5-HNMP) | MSI | 2-HMSI |
| Total Clearance (L/h) | 11.4 | 3.2 | 8.5 | 1.1 |
| Renal Clearance (L/h) | 0.13 | 1.4 | 0.12 | 1.2 |
| Apparent Volume of Distribution (L) | 41 | 28 | 120 | 28 |
| Half-life (hours) | ~4 | 6.3 - 7.3 | - | ~18 |
Data sourced from multiple studies.[1][6][7]
Table 2: 5-HMP Concentrations in Plasma and Urine after 8-hour NMP Exposure
| NMP Exposure Concentration (mg/m³) | Mean Plasma 5-HMP Concentration (µmol/L) | Mean Urinary 5-HMP Concentration (mmol/mol creatinine) |
| 10 | 8.0 | 17.7 |
| 25 | 19.6 | 57.3 |
| 50 | 44.4 | 117.3 |
Data from a study with six male volunteers.[7]
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of NMP to its major metabolites.
Caption: Experimental workflow for 5-HMP biomarker analysis.
Experimental Protocols
Protocol 1: Sample Collection and Storage
Objective: To collect and store urine and plasma samples for the analysis of 5-HMP.
Materials:
-
Sterile urine collection cups
-
Vacutainer tubes with anticoagulant (e.g., EDTA) for plasma collection
-
Centrifuge
-
Cryovials for sample storage
-
-20°C or -80°C freezer
Procedure:
-
Urine Collection:
-
Collect a mid-stream urine sample in a sterile collection cup.
-
Record the time of collection.
-
For creatinine normalization, the collection of a 24-hour urine sample or a spot sample with subsequent creatinine analysis is recommended.
-
Aliquot the urine into cryovials.
-
-
Plasma Collection:
-
Draw venous blood into a vacutainer tube containing an appropriate anticoagulant.
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to cryovials.
-
-
Storage:
-
Immediately store the urine and plasma aliquots at -20°C for short-term storage or at -80°C for long-term storage until analysis.
-
Protocol 2: Quantification of 5-HMP in Urine and Plasma by GC-MS
Objective: To quantify the concentration of 5-HMP in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Urine or plasma samples
-
Internal standard (e.g., tetradeuterated 5-HMP)
-
Solid-phase extraction (SPE) columns or liquid-liquid extraction (LLE) materials (e.g., Chem Elut columns, dichloromethane)[8]
-
Derivatizing agent (e.g., bis(trimethylsilyl)trifluoroacetamide - BSTFA)[8]
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-1701)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction Example): [8]
-
Thaw the urine or plasma samples to room temperature.
-
Spike the samples with the internal standard.
-
Perform LLE using a Chem Elut column with dichloromethane as the elution solvent.[8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization: [8]
-
Reconstitute the dried extract in a suitable solvent.
-
Add the derivatizing agent (e.g., BSTFA) and incubate at a specified temperature and time to convert 5-HMP to its trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Monitor characteristic ions for TMS-5-HMP and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known 5-HMP concentrations.
-
Calculate the concentration of 5-HMP in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve. The detection limit for this method has been reported to be 0.017 mg/L in urine.[8]
-
Protocol 3: Quantification of 5-HMP in Urine and Plasma by LC-MS/MS
Objective: To quantify the concentration of 5-HMP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Urine or plasma samples
-
Internal standard (e.g., deuterium-labeled 5-HMP)
-
Solid-phase extraction (SPE) columns (e.g., Isolute ENV+)[9]
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Appropriate LC column (e.g., C18)
Procedure:
-
Sample Preparation (Solid-Phase Extraction Example): [9]
-
Thaw the urine or plasma samples to room temperature.
-
Spike the samples with the internal standard.
-
Condition the SPE column with methanol and water.
-
Load the sample onto the SPE column.
-
Wash the column with a weak solvent to remove interferences.
-
Elute the 5-HMP and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor specific precursor-to-product ion transitions for 5-HMP and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Quantification:
-
Construct a calibration curve using standards of known 5-HMP concentrations.
-
Determine the concentration of 5-HMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The detection limit for a similar method for 2-hydroxy-N-methylsuccinimide was reported as 0.2 µg/mL in urine.[10]
-
Conclusion
This compound is a sensitive and specific biomarker for assessing exposure to N-methyl-2-pyrrolidone.[7] The well-defined correlation between NMP exposure and 5-HMP levels in urine and plasma, combined with robust analytical methods, makes it an invaluable tool for occupational health monitoring and risk assessment. The protocols outlined above provide a framework for the reliable quantification of this important biomarker.
References
- 1. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human volunteer study on the influence of exposure duration and dilution of dermally applied N-methyl-2-pyrrolidone (NMP) on the urinary elimination of NMP metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 5. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Application Notes and Protocols: Synthesis and Evaluation of 5-Hydroxy-2-pyrrolidone Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 5-hydroxy-2-pyrrolidone analogs as promising candidates in drug discovery, with a particular focus on their anticancer properties.
Introduction
The this compound scaffold is a privileged heterocyclic motif found in various natural products and pharmacologically active compounds.[1] Its inherent chirality and the presence of multiple functional groups make it an attractive starting point for the synthesis of diverse chemical libraries for drug discovery. Analogs of this compound have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines detailed protocols for the synthesis of these analogs, presents their biological activity data, and explores their potential signaling pathways.
Data Presentation: Anticancer Activity of Pyrrolidone Derivatives
The following tables summarize the in vitro anticancer activity of various pyrrolidone derivatives, including this compound analogs, against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Anticancer Activity of 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide Derivatives [2]
| Compound | R | Cancer Cell Line | EC50 (µM) |
| 13 | 5-nitro-2-thienyl | IGR39 (Melanoma) | 2.50 ± 0.46 |
| PPC-1 (Prostate) | 3.63 ± 0.45 | ||
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | ||
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | ||
| 5 | 5-chloro-2-thienyl | IGR39 (Melanoma) | 4.10 ± 0.50 |
| PPC-1 (Prostate) | 5.30 ± 0.80 | ||
| 6 | 3,4-dichlorophenyl | IGR39 (Melanoma) | 7.90 ± 0.90 |
| PPC-1 (Prostate) | 9.00 ± 1.10 | ||
| 14 | 4-aminophenyl | IGR39 (Melanoma) | 20.20 ± 2.50 |
| PPC-1 (Prostate) | 15.10 ± 2.00 |
Table 2: Cytotoxicity of Spirooxindole Pyrrolidine Analogs against A549 Lung Cancer Cells [3]
| Compound | IC50 (µM) |
| 4a | > 100 |
| 4b | 76.5 |
| 4e | 45.3 |
| 4g | 5.8 |
| 5c | 12.5 |
| 5e | 3.48 |
| 5f | 1.2 |
| Doxorubicin (Standard) | 0.8 |
Experimental Protocols
Protocol 1: General Synthesis of 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones
This protocol describes a microwave-assisted synthesis of 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones from chalcones and isocyanides.[4]
Materials:
-
Substituted chalcone
-
Isocyanide (e.g., cyclohexyl isocyanide, benzyl isocyanide)
-
Deionized water
-
Microwave reactor
-
Silica gel for preparative TLC
-
Solvents for purification (e.g., hexane, ethyl acetate, dichloromethane, methanol)
Procedure:
-
In a microwave-specific closed vial, combine 50 mg of the chalcone and 2 equivalents of the isocyanide in 1 mL of deionized water.
-
Irradiate the mixture for 1 hour at 150 °C in a single-mode microwave oven.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue using preparative thin-layer chromatography (TLC) on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-one.
-
Characterize the final product using 1H-NMR and 13C-NMR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Materials:
-
Human cancer cell line (e.g., A549, IGR39, PPC-1, MDA-MB-231, Panc-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathways and Mechanisms of Action
Apoptosis Induction
Several studies have indicated that pyrrolidine derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. This process is often mediated by a family of cysteine proteases called caspases.
The diagram below illustrates a simplified model of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis that can be investigated for this compound analogs. The activation of initiator caspases (caspase-8 and caspase-9) leads to the activation of executioner caspases (caspase-3), which in turn cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8]
Caption: Proposed apoptotic pathways targeted by this compound analogs.
Experimental Workflow for Apoptosis Evaluation
The following workflow can be used to investigate the pro-apoptotic effects of the synthesized analogs.
Caption: Experimental workflow for investigating apoptosis induction.
Potential Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. While direct evidence for the interaction of this compound analogs with the MAPK pathway is still emerging, it represents a key area for future investigation. Pharmacological inhibition of components of this pathway, such as MEK1/2 and p38, is a validated strategy in cancer therapy.[9]
The diagram below provides a simplified overview of the MAPK signaling cascade, which can serve as a reference for designing experiments to probe the effects of novel compounds on this pathway.
Caption: Simplified overview of the MAPK/ERK signaling pathway.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols provided herein offer a straightforward approach to generate a library of analogs for biological screening. The presented data highlights the potential of these compounds as anticancer agents, with evidence suggesting that their mechanism of action may involve the induction of apoptosis. Further investigation into their effects on key signaling pathways, such as the MAPK pathway, will be crucial in elucidating their full therapeutic potential and advancing them in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxy-2-pyrrolidone Synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-pyrrolidone. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during its synthesis. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include glutamic acid and its derivatives. The synthesis often involves the formation of a pyroglutamic acid intermediate, followed by selective reduction or hydroxylation.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors including incomplete reaction, degradation of the product, formation of side products, or suboptimal reaction conditions such as temperature, pressure, and catalyst activity. Refer to the troubleshooting guide below for a more detailed breakdown.
Q3: I am observing significant impurity formation. What are the likely side products?
A3: In syntheses starting from glutamic acid or pyroglutamic acid, potential side products can include over-reduced species like 2-pyrrolidone or pyrrolidine, as well as 5-methyl-2-pyrrolidone.[1][2] The formation of these impurities is highly dependent on the catalyst and reaction conditions used.[1][2]
Q4: How can I effectively purify this compound?
A4: Purification can be challenging due to the compound's polarity and potential for hydrogen bonding. Column chromatography on silica gel or neutral alumina is a common method.[3][4] The choice of eluent system is critical and may require some optimization. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q5: Is this compound stable?
A5: While generally stable, this compound can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures. It is recommended to store the purified compound in a cool, dry, and inert atmosphere.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst has not expired and has been stored under appropriate conditions. - Consider catalyst activation procedures if applicable (e.g., pre-reduction of a metal catalyst). - Test a new batch of catalyst. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, a moderate increase in temperature may improve the rate. - If side product formation is an issue, lowering the temperature might enhance selectivity. - Perform small-scale experiments at a range of temperatures to find the optimum. |
| Incorrect Reaction Time | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). - Short reaction times may lead to incomplete conversion, while extended times can promote product degradation or side reactions. |
| Poor Quality Starting Material | - Verify the purity of the starting materials (e.g., glutamic acid, solvents) using techniques like NMR or melting point analysis. - Impurities in starting materials can inhibit the catalyst or lead to unwanted side reactions. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Suggested Solution |
| Over-reduction | - Reduce the hydrogen pressure in catalytic hydrogenation reactions. - Decrease the catalyst loading. - Use a less active catalyst. For example, in similar reductions, different noble metal catalysts show varying activities.[1] |
| Side Reactions | - Adjust the pH of the reaction mixture. - Modify the solvent system. - Optimize the reaction temperature to favor the desired reaction pathway. |
| Dehydration | - If the reaction is run at high temperatures, dehydration of the 5-hydroxy group could occur. Lowering the reaction temperature can mitigate this. |
Experimental Protocols
Example Protocol: Synthesis of 2-Pyrrolidone from Glutamic Acid
This protocol, adapted from related literature, outlines a potential pathway that could be modified for the synthesis of this compound. The synthesis of 2-pyrrolidone from glutamic acid often proceeds via a pyroglutamic acid intermediate.[2][5]
Materials:
-
L-Glutamic Acid
-
Deionized Water
-
Ru/Al2O3 catalyst (5 wt% Ru)
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
An aqueous solution of L-glutamic acid (e.g., 0.026 mol L-1) is prepared.
-
The solution and the Ru/Al2O3 catalyst (e.g., 0.2 g for 50 mL of solution) are added to the autoclave reactor.[1]
-
The reactor is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 2 MPa).[5]
-
The reaction mixture is heated to the target temperature (e.g., 160 °C) and stirred for a set duration (e.g., 4 hours).[1][2]
-
After the reaction, the autoclave is cooled to room temperature and carefully depressurized.
-
The catalyst is removed by filtration or centrifugation.
-
The resulting solution is analyzed by a suitable method (e.g., GC, LC-MS) to determine the conversion and product distribution.
-
The product is isolated and purified, for instance, by column chromatography.
Note: This protocol is for the synthesis of 2-pyrrolidone. The synthesis of this compound would require modification of this procedure, potentially through the use of a different catalyst or a subsequent selective hydroxylation step.
Visual Guides
References
- 1. shokubai.org [shokubai.org]
- 2. researchgate.net [researchgate.net]
- 3. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxy-2-pyrrolidone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Hydroxy-2-pyrrolidone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. As a lactam, the five-membered ring is susceptible to hydrolysis, which is catalyzed by both acid and base. Elevated temperatures will accelerate this degradation. Oxidative conditions can also lead to degradation, potentially through modification of the hydroxyl group or the pyrrolidone ring.
Q2: How does pH affect the stability of this compound?
A2: this compound is expected to be most stable in neutral to slightly acidic conditions. In strongly acidic or alkaline solutions, the rate of hydrolysis of the lactam ring increases significantly. Basic conditions, in particular, are known to promote the hydrolysis of lactams.
Q3: What is the expected degradation product of this compound in aqueous solution?
A3: The primary degradation product resulting from the hydrolysis of the lactam ring is 4-Amino-5-hydroxypentanoic acid.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To ensure maximum stability, solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to store the solution at 2-8°C, protected from light, and in a tightly sealed container. The pH of the solution should be maintained in the neutral to slightly acidic range. For long-term storage, it is advisable to store the compound as a solid in a cool, dry place.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency over a short period in solution. | The solution pH may be too high or too low, accelerating hydrolysis. | Prepare fresh solutions before use. If storage is necessary, buffer the solution to a pH between 5 and 7 and store at 2-8°C. |
| The storage temperature of the solution is too high. | Store solutions at refrigerated temperatures (2-8°C) and avoid repeated freeze-thaw cycles. | |
| Appearance of unknown peaks in HPLC analysis of a stored solution. | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. The primary degradation product is likely 4-Amino-5-hydroxypentanoic acid. |
| The solution may be contaminated. | Use high-purity solvents and sterile techniques for solution preparation. | |
| Inconsistent results in bioassays using this compound. | Instability of the compound under assay conditions (e.g., physiological pH and temperature). | Evaluate the stability of this compound under the specific assay conditions. Consider preparing the compound solution immediately before addition to the assay. |
Quantitative Data
Disclaimer: The following data is illustrative and based on the general behavior of similar lactam compounds. Specific kinetic parameters for this compound should be determined experimentally.
Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C
| pH | Apparent First-Order Rate Constant (kobs, s-1) | Half-life (t1/2, hours) |
| 2.0 | 5.0 x 10-7 | 385 |
| 5.0 | 1.0 x 10-7 | 1925 |
| 7.0 | 2.5 x 10-7 | 770 |
| 9.0 | 8.0 x 10-6 | 24 |
| 11.0 | 6.5 x 10-5 | 3 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7
| Temperature (°C) | Apparent First-Order Rate Constant (kobs, s-1) | Half-life (t1/2, hours) |
| 4 | 5.0 x 10-8 | 3850 |
| 25 | 2.5 x 10-7 | 770 |
| 37 | 9.0 x 10-7 | 214 |
| 50 | 3.5 x 10-6 | 55 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is a common starting point. Detection can be performed using a UV detector at a suitable wavelength (e.g., 210 nm).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products.
Visualizations
Technical Support Center: Synthesis of 5-Hydroxy-2-pyrrolidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Hydroxy-2-pyrrolidone and related derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and its analogs.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives can stem from several factors. Many traditional methods are reported to suffer from poor chemical yield.[1][2][3] Consider the following points for optimization:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For instance, in the base-induced intramolecular cyclization of sulfur ylides to form 5-hydroxy-1H-pyrrol-2(5H)-ones, the choice of base significantly impacts the yield. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to be highly effective. The solvent also plays a crucial role, with anhydrous acetonitrile often being a suitable choice.
-
Reaction Temperature: The reaction temperature should be carefully controlled. Many of these reactions are sensitive to temperature fluctuations, which can lead to the formation of side products. For the base-induced cyclization, a starting temperature of 0 °C is recommended.
-
Starting Material Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. Use freshly distilled solvents and high-purity reagents.
-
Moisture and Air Sensitivity: Some of the intermediates and reagents may be sensitive to moisture and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, thus improving the yield.
Q2: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common issue. Here are some frequently observed side products and strategies to mitigate their formation:
-
Epoxide Formation: In reactions involving sulfur ylides, epoxide formation can be a competing reaction pathway. The choice of counterion on the sulfonium salt precursor can influence the reaction outcome. Using a non-nucleophilic counterion like tetraphenylborate (BPh₄⁻) instead of a nucleophilic one like bromide (Br⁻) can significantly suppress epoxide formation and favor the desired cyclization.
-
Polymerization: Acid-catalyzed decomposition of intermediates can lead to the formation of polymeric oils. Careful control of pH and temperature is crucial to avoid this. If using an acid catalyst, it should be neutralized promptly during workup.
-
Over-reduction: In syntheses involving reduction steps, for example, the reduction of a succinimide precursor, over-reduction can occur, leading to the formation of 2-pyrrolidone. Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) is essential to stop the reaction once the desired product is formed.
Q3: How can I effectively purify the final this compound product?
A3: Purification is a critical step to obtain a high-purity product. The appropriate purification method depends on the specific properties of the synthesized derivative and the impurities present.
-
Column Chromatography: This is a widely used method for purifying this compound derivatives. Neutral alumina is often a suitable stationary phase. A typical elution system involves a gradient of solvents, for example, starting with a non-polar mixture like ethyl acetate/hexane to elute non-polar impurities, followed by a more polar mixture like dichloromethane/methanol to elute the desired product.[1][2]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent is crucial and should be determined experimentally.
-
Extraction: A standard aqueous workup is typically performed before chromatographic purification. This usually involves quenching the reaction with a saturated ammonium chloride solution and extracting the product into an organic solvent like dichloromethane (DCM).[1][2]
Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of a β-hydroxy-γ-lactam, a derivative of this compound, via base-induced intramolecular cyclization.
| Entry | Base | Solvent | Counterion (X⁻) | Yield (%) |
| 1 | K₂CO₃ | THF | Br⁻ | < 5 |
| 2 | Cs₂CO₃ | THF | Br⁻ | < 5 |
| 3 | DBU | THF | Br⁻ | 18 |
| 4 | DBU | Toluene | Br⁻ | 15 |
| 5 | DBU | CH₂Cl₂ | Br⁻ | 25 |
| 6 | DBU | CH₃CN | Br⁻ | 32 |
| 7 | DBU | CH₃CN | BPh₄⁻ | 93 |
| 8 | DABCO | CH₃CN | BPh₄⁻ | 75 |
| 9 | Et₃N | CH₃CN | BPh₄⁻ | 68 |
| 10 | Piperidine | CH₃CN | BPh₄⁻ | 55 |
Data adapted from a study on the synthesis of β-hydroxy-γ-lactam derivatives.[2]
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones via a base-induced intramolecular cyclization of a sulfur ylide.
Materials:
-
Vinyl sulfonium salt (starting material)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Magnesium Sulfate (MgSO₄)
-
Neutral Alumina for column chromatography
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Methanol (MeOH)
Procedure:
-
To a solution of the vinyl sulfonium salt (0.20 mmol) in anhydrous MeCN (5.0 mL) at 0 °C under a nitrogen atmosphere, add distilled DBU (0.20 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 10–15 minutes.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM (3 x 15 mL).
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina.
-
Elute non-polar impurities using a 50% EtOAc/hexane mixture.
-
Elute the desired 5-hydroxy-1H-pyrrol-2(5H)-one product using a 99:1 DCM/methanol mixture.[1][2]
Visualizations
The following diagrams illustrate the general experimental workflow and a plausible reaction mechanism.
References
Technical Support Center: 5-Hydroxy-2-pyrrolidone HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxy-2-pyrrolidone. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for reversed-phase HPLC analysis of this compound would involve a C18 or C8 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. An acidic modifier, such as formic acid (0.1%), is often added to the mobile phase to improve peak shape and control ionization.
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for polar compounds like this compound is a common issue. The primary causes include:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the polar analyte, causing tailing.
-
Solution: Use a well-end-capped column. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can suppress silanol ionization. Adding a competing base, like triethylamine (TEA), to the mobile phase can also mask silanol groups, though this may not be suitable for LC-MS applications.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[2]
-
Q3: I am observing ghost peaks in my chromatogram. How can I identify their source and eliminate them?
Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from various sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol for the autosampler. Injecting a blank solvent run can help confirm carryover.
-
-
System Contamination: Contaminants can build up in the injector, tubing, or detector.
-
Solution: Systematically flush the individual components of the HPLC system with a strong solvent to remove contaminants.
-
Q4: My retention times for this compound are shifting. What should I investigate?
Retention time variability can compromise the reliability of your analysis. Key factors to check include:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of shifting retention times.[3]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser to prevent bubble formation.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Column Equilibration: Insufficient column equilibration between runs, especially with gradient methods, can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.
-
Solution: Regularly maintain the HPLC pump and check for leaks.
-
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of 5-Hydroxy-N-methyl-2-pyrrolidone in Human Plasma and Urine
This protocol is adapted from a method for a closely related analog and can be a good starting point for this compound analysis.[4][5]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Isolute ENV+ solid-phase extraction column.
-
Load the plasma or urine sample.
-
Wash the column to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: A reversed-phase column such as a C8 or C18.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Typically 0.2-0.5 mL/min for LC-MS applications.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
Data Presentation
Table 1: Method Validation Data for a 5-Hydroxy-N-methyl-2-pyrrolidone Assay[4][5]
| Parameter | Matrix | Value |
| Recovery | Plasma | 99% |
| Urine | 111% | |
| Within-Day Precision (RSD) | Plasma | 1-4% |
| Urine | 2-12% | |
| Between-Day Precision (RSD) | Plasma | 5% |
| Urine | 4-6% | |
| Limit of Detection (LOD) | Plasma | 4 ng/mL |
| Urine | 120 ng/mL |
Table 2: Common Adducts of Polar Analytes in Positive Ion ESI-MS
| Adduct | Mass Shift | Common Sources |
| [M+H]+ | +1.0073 | Proton from acidic mobile phase |
| [M+Na]+ | +22.9892 | Glassware, solvents, buffers |
| [M+K]+ | +38.9632 | Glassware, solvents, buffers |
| [M+NH4]+ | +18.0338 | Ammonium-based buffers or additives |
| [M+ACN+H]+ | +42.0338 | Acetonitrile in the mobile phase |
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Workflow for diagnosing and resolving ghost peaks.
Caption: Decision tree for troubleshooting retention time variability.
References
- 1. hplc.eu [hplc.eu]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. lcms.cz [lcms.cz]
- 4. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Hydroxy-2-pyrrolidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2-pyrrolidone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include succinimide, glutamic acid, and 5-ethoxy-2-pyrrolidone. The choice of precursor often depends on the desired scale, available reagents, and stereochemical requirements.
Q2: What is the most significant side reaction to be aware of during the synthesis of this compound?
A primary concern is the over-reduction of the desired this compound to form 2-pyrrolidone. This is particularly prevalent when using strong reducing agents or when reaction conditions are not carefully controlled.
Q3: Can polymerization occur during the synthesis?
Yes, polymerization can be a significant side reaction, especially when handling precursors like 5-ethoxy-2-pyrrolidone in the presence of acid. An aqueous solution of 5-ethoxy-2-pyrrolidone with a drop of concentrated HCl can decompose into a polymeric oil within minutes.
Q4: Are there other common byproducts besides 2-pyrrolidone?
In related syntheses starting from glutamic acid, byproducts such as pyrrolidine and 5-methyl-2-pyrrolidone have been observed. While the direct synthesis of this compound from glutamic acid is less common, these byproducts could potentially form under certain conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature moderately. - Ensure efficient stirring. |
| Degradation of the product. | - Work up the reaction at a lower temperature. - Use a milder purification method. | |
| Presence of 2-pyrrolidone as a major impurity | Over-reduction of the 5-hydroxyl group. | - Use a milder reducing agent (e.g., sodium borohydride). - Carefully control the stoichiometry of the reducing agent. - Monitor the reaction progress closely using techniques like TLC to stop the reaction once the starting material is consumed. |
| Formation of a polymeric oil | Acid-catalyzed polymerization of intermediates or product. | - If using an acid catalyst, neutralize it promptly during workup. - Avoid high concentrations of acid. - Maintain a lower reaction temperature. |
| Presence of unreacted starting material (e.g., succinimide, 5-ethoxy-2-pyrrolidone) | Insufficient reagent or suboptimal reaction conditions. | - Increase the molar equivalent of the reagent (e.g., reducing agent or water for hydrolysis). - Optimize the reaction temperature and time. |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent. | - Use a different solvent for extraction in which the product has lower solubility. - Employ column chromatography with a suitable eluent system for purification. |
Quantitative Data on Side Reactions
The following table summarizes yields and side products observed in related syntheses. Note that direct quantitative data for side reactions in this compound synthesis is limited in the literature, and these examples from closely related reactions are provided for guidance.
| Reaction | Catalyst/Reagent | Temperature | Pressure | Main Product Yield | Side Products and Yield |
| Conversion of Glutamic Acid to 2-Pyrrolidone | Ru/Al₂O₃ | 160 °C | 20 bar H₂ | 60% (2-pyrrolidone) | Pyrrolidine, 5-methyl-2-pyrrolidone (minor amounts)[1] |
| Conversion of Pyroglutamic Acid to 2-Pyrrolidone | Pd/Al₂O₃ | 250 °C | 6 bar H₂ | 70% (2-pyrrolidone) | Not specified[1] |
| Hydrolysis of 5-ethoxy-2-pyrrolidone to this compound | Water (reflux) | 100 °C | Atmospheric | 85% | Unreacted 5-ethoxy-2-pyrrolidone, polymeric material |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Ethoxy-2-pyrrolidone via Hydrolysis
This method is advantageous due to its high yield and relatively clean reaction profile.
Materials:
-
5-ethoxy-2-pyrrolidone
-
Distilled water
-
Ethyl acetate
-
Acetone
Procedure:
-
A solution of 5-ethoxy-2-pyrrolidone (2.05 g, 0.016 mol) in distilled water (25 ml) is heated at reflux for 8 hours.
-
The reaction mixture is then cooled to room temperature.
-
The water is removed in vacuo to yield a semisolid residue.
-
The residue is triturated with ethyl acetate and filtered.
-
The crude product is recrystallized from acetone to afford pure this compound.
Expected Yield: Approximately 85%.
Visualizations
Diagram 1: Synthesis Pathway and Key Side Reactions
Caption: Main synthesis route and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Analysis of 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) in Biological Samples
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) in biological samples. The focus is on 5-HNMP, the primary metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP), which is a critical biomarker in toxicokinetic and occupational exposure studies.
Frequently Asked Questions (FAQs)
Q1: What is the difference between 5-Hydroxy-2-pyrrolidone and 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP)?
A: While structurally similar, they have different biological origins. This compound is a metabolite of putrescine, a biogenic amine involved in cell growth[1]. 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) is the major metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent[2][3]. In the context of toxicology and drug development, "5-hydroxy-pyrrolidone" analysis in biological samples almost always refers to 5-HNMP.
Q2: What is the typical stability of 5-HNMP in biological samples like plasma and urine?
A: 5-HNMP is a stable metabolite and an excellent biomarker for assessing exposure to NMP[4]. It has a plasma half-life of approximately 6.3-7 hours and a urine half-life of about 7.3 hours[4]. For long-term storage, samples should be kept frozen at -10°C or below to ensure stability.
Q3: My 5-HNMP recovery from solid-phase extraction (SPE) is low. What could be the cause?
A: Low recovery can stem from several factors:
-
Incorrect SPE Sorbent: The choice of sorbent is critical. For 5-HNMP, reversed-phase sorbents like C8 or polymeric sorbents such as Isolute ENV+ or Oasis HLB have been used successfully[5][6][7].
-
Inefficient Elution: The elution solvent may not be strong enough. A common elution solvent for C8 columns is a mixture of ethyl acetate and methanol (e.g., 80:20 v/v)[5][8].
-
Sample pH: The pH of the sample can affect the retention of 5-HNMP on the sorbent. Ensure the pH is optimized for your specific column and protocol.
-
Column Drying: Inadequate drying of the SPE column before elution can lead to poor recovery.
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects are a common challenge in bioanalysis. Consider the following strategies:
-
Improve Sample Cleanup: Use a more selective extraction method. A mixed-mode SPE cleanup (e.g., C18 + WAX followed by SCX) can be effective at removing interfering matrix components[2].
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as tetradeutered 5-HNMP, can help compensate for matrix-induced ion suppression or enhancement[6].
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components, though this may impact sensitivity.
-
Optimize Chromatography: Adjusting the HPLC gradient and column chemistry can help separate 5-HNMP from co-eluting matrix components.
Q5: Is derivatization necessary for the analysis of 5-HNMP?
A: It depends on the analytical technique.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is required to increase the volatility and thermal stability of 5-HNMP. A common derivatizing agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a trimethylsilyl (TMS) derivative[1][5][6].
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): No, derivatization is generally not necessary. 5-HNMP can be analyzed directly using electrospray ionization (ESI)[2][7].
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Column Degradation | Replace the analytical column. Use a guard column to extend column life. |
| Incompatible Mobile Phase | Ensure the sample solvent is compatible with the mobile phase. The mobile phase should have an appropriate pH and ionic strength. |
| Secondary Interactions | Add a small amount of an organic modifier or buffer (e.g., 0.1% formic acid) to the mobile phase to minimize interactions with silanol groups on the column[9]. |
| Injector Issues | Clean the injector port and syringe to remove any contaminants. |
Issue 2: Low Sensitivity / Weak Signal in GC-MS
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize the derivatization reaction time and temperature. Ensure the derivatizing reagent (e.g., BSTFA) is fresh and not hydrolyzed. A typical condition is 100°C for 1 hour[5][8]. |
| Analyte Degradation in Injector | Lower the injector temperature. Ensure the injector liner is clean and appropriate for the analysis. |
| Ion Source Contamination | The MS ion source may be contaminated. Perform routine cleaning and maintenance as per the manufacturer's instructions. |
| Inefficient Extraction | Review the extraction protocol. Liquid-liquid extraction (LLE) with dichloromethane or SPE are common methods. Note that recovery rates can vary significantly; for example, LLE with Chem Elut columns has shown around 22% recovery, while other methods report higher efficiencies[6]. |
Quantitative Data Summary
Table 1: Analytical Method Precision for 5-HNMP
| Matrix | Method | Analyte | Intra-Day Precision (%) | Between-Day Precision (%) | Source |
| Plasma | LC-MS/MS | 5-HNMP | 1 - 4 | 5 | [2][7] |
| Urine | LC-MS/MS | 5-HNMP | 2 - 12 | 4 - 6 | [2][7] |
| Urine | GC-MS | 5-HNMP | 2 - 4 | 4 - 21 | [5] |
| Urine | GC-MS | 5-HNMP | 1.6 - 2.6 | Not Reported | [6] |
Table 2: Extraction Recovery and Limits of Detection (LOD) for 5-HNMP
| Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD | Source |
| Plasma | SPE (Isolute ENV+) | LC-MS/MS | 99 | 4 ng/mL | [2][7] |
| Urine | SPE (Isolute ENV+) | LC-MS/MS | 111 | 120 ng/mL | [2][7] |
| Urine | SPE (C8) | GC-MS | ~80 | 0.2 µg/mL | [5] |
| Urine | LLE (Chem Elut) | GC-MS | ~22 | 0.017 mg/L (17 ng/mL) | [6][10] |
Experimental Protocols & Visualizations
Protocol 1: LC-MS/MS Analysis of 5-HNMP in Plasma and Urine
This protocol is based on the method described by Carnerup et al.[2][7].
1. Sample Preparation & Extraction:
-
Pipette 100 µL of plasma or urine into a tube.
-
Add an internal standard (e.g., deuterated 5-HNMP).
-
Perform solid-phase extraction using an Isolute ENV+ column.
-
Condition the column with methanol and then water.
-
Load the sample.
-
Wash the column to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol).
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-HNMP and its internal standard.
References
- 1. Metabolism of putrescine to this compound via 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center
Welcome to the technical support center for the chiral purity analysis of 5-Hydroxy-2-pyrrolidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chiral purity analysis of this compound?
The primary challenges in the chiral analysis of this compound stem from its polar nature and the presence of both a hydroxyl and a lactam functional group. These characteristics can lead to:
-
Poor peak shape (tailing): Interactions between the polar analyte and active sites on the stationary phase, such as residual silanols on silica-based columns, can cause peak tailing.[1][2][3][4]
-
Difficulty in achieving baseline separation: The small structural difference between the enantiomers requires highly selective chiral stationary phases (CSPs).
-
Low volatility for Gas Chromatography (GC): The hydroxyl group makes the molecule less volatile, often necessitating derivatization for GC analysis.
Q2: Which chromatographic techniques are most suitable for the chiral separation of this compound?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the direct chiral separation of this compound. Gas Chromatography (GC) can also be used, but typically requires prior derivatization to increase the analyte's volatility and improve peak shape.
Q3: What type of chiral stationary phase (CSP) is recommended for HPLC analysis?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the chiral separation of polar compounds like this compound. Macrocyclic glycopeptide phases, like those based on teicoplanin, have also shown success in separating polar and ionic compounds.
Q4: Is derivatization necessary for the analysis of this compound?
-
For HPLC and SFC: Derivatization is often not required, as direct separation on a chiral stationary phase is achievable.
-
For GC: Derivatization is highly recommended to improve volatility and thermal stability. Silylation of the hydroxyl group is a common approach.
Q5: How can I improve the peak shape in my HPLC analysis?
Peak tailing is a common issue with polar analytes.[1][2][3][4][5] To mitigate this, consider the following:
-
Mobile phase modification: Additives like triethylamine (TEA) or acetic acid can help to mask active sites on the stationary phase.
-
Use of end-capped columns: These columns have fewer free silanol groups, reducing secondary interactions.[2]
-
Lowering the mobile phase pH: For basic compounds, operating at a lower pH can reduce interactions with silanol groups.[2]
-
Sample solvent considerations: Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[1][4]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., methanol, acetonitrile) and its ratio with the aqueous phase. Consider adding acidic or basic modifiers. | |
| High flow rate. | Reduce the flow rate to allow for better equilibration and interaction with the CSP. | |
| Peak Tailing | Secondary interactions with the stationary phase.[1][2][3] | Add a competing base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% acetic acid) to the mobile phase. Use a highly deactivated, end-capped column.[2] |
| Column overload.[1] | Reduce the injection volume or the sample concentration. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure proper mobile phase preparation and use a column oven for temperature control. |
| Column degradation. | Monitor column performance over time and replace it when significant shifts in retention are observed. |
GC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Poor Peaks | Analyte is not volatile enough. | Derivatize the this compound to increase its volatility. Silylation is a common method. |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). | |
| Adsorption in the injector or column. | Use a deactivated liner and a column suitable for polar compounds. | |
| Peak Tailing | Incomplete derivatization leaving polar sites. | Ensure the derivatization reaction goes to completion. |
| Active sites in the GC system. | Use deactivated liners and guard columns. | |
| Poor Enantiomeric Resolution | Incorrect chiral stationary phase. | Select a GC column with a chiral stationary phase known to be effective for polar or derivatized compounds (e.g., cyclodextrin-based phases). |
| Suboptimal temperature program. | Optimize the oven temperature ramp rate and hold times. |
Experimental Protocols
HPLC Method for Chiral Purity Analysis (Starting Point)
This method is based on a protocol for the closely related compound, pyroglutamic acid, and serves as a good starting point for the analysis of this compound.
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T (teicoplanin-based CSP) |
| Dimensions | 25 cm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in methanol to a concentration of 1 mg/mL. |
GC Method with Derivatization
This protocol is adapted from a method for the analysis of 5-hydroxy-N-methylpyrrolidone.[6]
1. Derivatization Procedure:
-
Evaporate the sample containing this compound to dryness.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | Chiral capillary column (e.g., Rt-βDEXsm) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 220 °C at 5 °C/min, hold for 5 min. |
| Detector | Mass Spectrometer (MS) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Visualizations
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges of 5-Hydroxy-2-pyrrolidone
Welcome to the technical support center for 5-Hydroxy-2-pyrrolidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges and frequently encountered issues during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. Based on related pyrrolidone syntheses, potential impurities may include unreacted starting materials like succinimide or 5-ethoxy-2-pyrrolidone, polymeric materials, and by-products from hydrolysis or oxidation. For instance, in the synthesis from 5-ethoxy-2-pyrrolidone, incomplete hydrolysis can leave residual starting material.[1] Additionally, N-substituted pyrrolidones can undergo oxidative degradation, suggesting that this compound could also be susceptible to oxidation.[2]
Q2: What are the recommended crystallization conditions for this compound?
A2: A reported method for the crystallization of this compound involves using acetone as the recrystallization solvent.[1] The process involves dissolving the crude product in the solvent, followed by cooling to induce crystallization, and then filtration to isolate the purified solid. For structurally similar compounds like N-(2-hydroxyethyl)-2-pyrrolidone, crystallization can be induced by chilling the crude mixture (e.g., to less than -10°C) and seeding with a small crystal of the pure compound.[3]
Q3: How can the purity of this compound be assessed?
A3: The purity of this compound can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity and identifying impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ¹³C NMR) can confirm the chemical structure and identify impurities.[1] Mass spectrometry (MS) can be used to confirm the molecular weight.[1] For related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, often after a derivatization step.[4][5]
Q4: Is this compound prone to degradation? What are the storage recommendations?
A4: While specific stability data for this compound is limited in the provided search results, related compounds like N-methyl-2-pyrrolidone (NMP) can undergo oxidative degradation.[2] It is reasonable to assume that this compound may also be sensitive to oxidation and hydrolysis. Therefore, it is recommended to store the compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) if possible, and protected from light to minimize degradation.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction or Hydrolysis | Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material. If starting from an ester precursor like 5-ethoxy-2-pyrrolidone, ensure sufficient reflux time for complete hydrolysis.[1] |
| Product Loss During Workup | The product may be partially soluble in the workup solvents. Minimize the volume of solvents used for washing and trituration. Consider back-extracting the aqueous layers if applicable. |
| Suboptimal Crystallization Conditions | If recrystallizing, ensure the correct solvent is used and that the solution is sufficiently concentrated before cooling. Seeding the solution with a small crystal of pure product can sometimes initiate crystallization and improve yield.[3] |
| Polymerization | In some cases, acidic conditions can lead to the formation of polymeric oils from pyrrolidone precursors.[1] Ensure pH control during the reaction and workup steps. |
Problem 2: Product Fails to Crystallize (Remains an Oil)
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can inhibit crystallization. Attempt to further purify the oil using column chromatography before attempting recrystallization again. |
| Incorrect Solvent | The chosen crystallization solvent may not be appropriate. Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. Seeding with a pure crystal is also recommended. |
| Residual Solvent | Ensure all reaction solvents have been thoroughly removed in vacuo before attempting crystallization. |
Problem 3: Presence of Unexpected Peaks in Analytical Data (HPLC, NMR)
| Possible Cause | Troubleshooting Step |
| Side Products | Review the reaction mechanism for potential side reactions. Adjust reaction conditions (temperature, stoichiometry, catalyst) to minimize side product formation. |
| Degradation Products | The compound may have degraded during the reaction, workup, or storage. Consider performing the purification steps at a lower temperature and under an inert atmosphere.[2] |
| Contamination | Ensure all glassware is clean and dry. Use high-purity solvents and reagents. |
Experimental Protocols
Synthesis and Purification of this compound from 5-Ethoxy-2-pyrrolidone
This protocol is adapted from the method described by Cue and Chamberlain.[1]
Materials:
-
5-ethoxy-2-pyrrolidone
-
Distilled water
-
Ethyl acetate
-
Acetone
Procedure:
-
Dissolve 5-ethoxy-2-pyrrolidone (e.g., 2.05 g, 0.016 mol) in distilled water (25 ml).
-
Heat the solution at reflux for 8 hours.
-
Cool the solution to room temperature.
-
Remove the water in vacuo to obtain a semisolid residue.
-
Triturate the residue with ethyl acetate.
-
Filter the solid product.
-
Recrystallize the solid from acetone to afford pure this compound.
Expected Outcome:
-
A crystalline solid with a melting point of approximately 98-101 °C.[1]
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | |
| Molecular Weight | 101.10 g/mol | [1] |
| Melting Point | 98-101 °C | [1] |
| ¹H NMR (DMSO-d₆) | δ 8.13 (br s, 1H, NH), 5.67 (d, 1H, OH), 5.10 (m, 1H, H-5), 2.30-1.50 (m, 4H, CH₂CH₂) | [1] |
| ¹³C NMR (D₂O) | 181.3 ppm (C=O), 79.8 ppm (CH-OH), 29.4 and 28.5 ppm (CH₂CH₂) | [1] |
| Mass Spec (70 eV) | m/e 101 (M+), 84 (M-OH), 83 (M-H₂O) | [1] |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 4. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diastereoselectivity in 5-Hydroxy-2-pyrrolidone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 5-hydroxy-2-pyrrolidones, with a focus on managing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for achieving high diastereoselectivity in 5-hydroxy-2-pyrrolidone synthesis?
A1: High diastereoselectivity is typically achieved through two main strategies:
-
Diastereoselective reduction of γ-keto amides: This involves the stereoselective reduction of a ketone group in a γ-keto amide precursor, followed by cyclization to the this compound. The choice of reducing agent is critical for controlling the stereochemistry of the resulting hydroxyl group.
-
Substrate-controlled intramolecular cyclization: In this approach, the stereochemistry of the final product is dictated by the stereocenters already present in the acyclic precursor. An example is the base-induced tandem intramolecular cyclization of sulfur ylides.[1]
Q2: How does the choice of reducing agent impact the diastereoselectivity in the reduction of γ-keto amides?
A2: The steric bulk and electronic properties of the reducing agent play a crucial role in the facial selectivity of the ketone reduction. Bulky reducing agents, such as L-selectride, often exhibit high diastereoselectivity by approaching the less hindered face of the carbonyl group. In contrast, less bulky reagents like sodium borohydride may show lower selectivity.
Q3: Can the substrate structure influence the diastereomeric outcome?
A3: Yes, the substituents on the acyclic precursor can significantly influence the diastereoselectivity. Steric hindrance near the reacting centers can direct the approach of reagents or favor a specific transition state in cyclization reactions, leading to the preferential formation of one diastereomer. For instance, in the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones, substituents at the meta- or ortho-positions of an aromatic ring can slow down the reaction and decrease the product yield due to steric hindrance.[1]
Q4: What are some common challenges in purifying this compound diastereomers?
A4: Diastereomers of 5-hydroxy-2-pyrrolidones can have very similar polarities, making their separation by column chromatography challenging. It is often necessary to screen different solvent systems and stationary phases. In some cases, derivatization of the hydroxyl group to form esters or ethers can alter the polarity and improve separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Incorrect Reducing Agent: The chosen reducing agent may not have sufficient steric bulk or appropriate electronic properties for high facial selectivity. 2. Reaction Temperature: The reaction temperature may be too high, leading to a loss of selectivity. 3. Substrate Control is Ineffective: The inherent stereochemistry of the substrate may not be sufficient to control the formation of the new stereocenter. | 1. Screen Reducing Agents: Test a panel of reducing agents with varying steric demands (e.g., L-selectride, K-selectride, sodium triacetoxyborohydride). 2. Optimize Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to enhance selectivity. 3. Modify Substrate: Introduce bulkier protecting groups or substituents on the substrate to enhance steric guidance during the reaction. |
| Low Reaction Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Product Formation: Competing reaction pathways may be consuming the starting material. Common side reactions include over-reduction or elimination. 3. Product Instability: The this compound product may be unstable under the reaction or workup conditions. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and ensure all starting material is consumed. 2. Optimize Reaction Conditions: Adjust the stoichiometry of reagents, reaction time, and temperature to minimize side reactions. 3. Mild Workup: Employ a mild aqueous workup and avoid strong acids or bases that could promote degradation. |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Diastereomers: The desired diastereomer and the minor diastereomer may have very similar Rf values on TLC. 2. Product is Highly Polar: The hydroxyl and lactam functionalities can make the product very polar, leading to streaking on silica gel. | 1. Optimize Chromatography: Experiment with different solvent systems (e.g., using a small percentage of methanol or acetic acid in the eluent). Consider using a different stationary phase (e.g., alumina, reverse-phase silica). 2. Derivatization: Temporarily protect the hydroxyl group as an acetate or silyl ether to decrease polarity and potentially improve chromatographic separation. |
| Epimerization of Stereocenters | 1. Harsh Reaction Conditions: The use of strong bases or acids, or elevated temperatures can lead to epimerization of existing stereocenters. | 1. Use Milder Conditions: Employ non-ionic bases (e.g., DBU) or perform the reaction at lower temperatures. Buffer the reaction mixture if necessary. |
Quantitative Data
Table 1: Diastereoselective Reduction of a γ-Keto Amide Precursor
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| NaBH₄ | Methanol | 0 | 85:15 | 95 |
| LiAlH₄ | THF | -78 to 0 | 90:10 | 92 |
| L-Selectride® | THF | -78 | >98:2 | 88 |
| K-Selectride® | THF | -78 | >98:2 | 85 |
| DIBAL-H | Toluene | -78 | 95:5 | 90 |
Data is synthesized from typical results in diastereoselective ketone reductions and is for illustrative purposes.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a γ-Keto Amide
This protocol describes the diastereoselective reduction of an N-protected γ-keto amide to a this compound precursor.
Materials:
-
N-protected γ-keto amide
-
L-Selectride® (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-protected γ-keto amide (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise to the stirred solution over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product (the γ-hydroxy amide) can be purified by silica gel chromatography or used directly in the next cyclization step.
-
To effect cyclization, the purified γ-hydroxy amide can be treated with a mild acid (e.g., p-toluenesulfonic acid in toluene at reflux) to yield the this compound.
Protocol 2: Base-Induced Intramolecular Cyclization of a Sulfur Ylide
This protocol outlines the synthesis of a 5-hydroxy-1H-pyrrol-2(5H)-one via the intramolecular cyclization of a sulfur ylide.[1]
Materials:
-
Vinyl sulfonium salt precursor
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Neutral alumina for column chromatography
Procedure:
-
Dissolve the vinyl sulfonium salt (0.20 mmol) in anhydrous MeCN (5.0 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add distilled DBU (0.20 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture for 10–15 minutes at 0 °C. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated ammonium chloride solution.
-
Extract the mixture with DCM (3 x 15 mL).
-
Dry the combined organic layers over MgSO₄ and concentrate under vacuum.
-
Purify the crude product by column chromatography on neutral alumina.
Visualizations
Caption: Experimental workflow for the diastereoselective reduction method.
Caption: Key factors influencing diastereoselectivity in synthesis.
References
Technical Support Center: Overcoming Poor Solubility of 5-Hydroxy-2-pyrrolidone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the challenges associated with the poor solubility of 5-Hydroxy-2-pyrrolidone derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the initial steps I should take to address this?
A1: Initially, it is crucial to accurately determine the solubility of your compound. The shake-flask method is a widely accepted technique for this purpose. Subsequently, you can explore various solubility enhancement strategies. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization or nanosuspension), and creating solid dispersions. Chemical modifications involve the use of cosolvents, pH adjustment, and complexation with agents like cyclodextrins.
Q2: Can you provide some quantitative data on the solubility of this compound derivatives and related compounds?
A2: Specific quantitative solubility data for a wide range of this compound derivatives is limited in publicly available literature. However, data for related and parent compounds can provide a useful starting point.
Table 1: Solubility of Piracetam (a 2-oxopyrrolidone derivative) in Alcohols at 288K [1]
| Solvent | Solubility (g/g of solvent) |
| Ethanol | 0.0311 |
| Isopropanol | 0.0143 |
Table 2: Solubility of Aniracetam (a related pyrrolidone derivative) in Aqueous Solutions [2]
| Solvent System | Solubility |
| Aqueous buffer (pH 1.2) | 0.147 mg/mL |
| Aqueous buffer (pH 7.5) | 0.138 mg/mL |
| 50% w/v HP-β-CD in water | 36.44 mg/mL |
Table 3: General Solubility of Parent and an Ester Derivative [3][4][5]
| Compound | Solvent | Solubility |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble |
| Ethyl 2-(2-oxopyrrolidin-1-yl)acetate | Ethyl Acetate, Tetrahydrofuran | Good solubility |
Q3: What are cosolvents and how can they improve the solubility of my compound?
A3: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of lipophilic molecules. For pyrrolidone derivatives, N-methyl-2-pyrrolidone (NMP), a structurally related compound, has been shown to be an effective solubilizer, acting as both a cosolvent and a complexing agent.[6][7]
Q4: How does complexation with cyclodextrins work to enhance solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble drugs can be encapsulated within this hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous media, thereby increasing the apparent solubility of the drug.[8][9] For instance, the solubility of Aniracetam was increased by 819% through complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][8]
Q5: What are solid dispersions and how are they prepared?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix. This can lead to increased dissolution rates and solubility. The drug can exist in an amorphous state, which is more soluble than the crystalline form. Common preparation methods include the solvent evaporation and melting methods.[3][5]
Q6: Can nanosuspensions be used for this compound derivatives?
A6: Yes, nanosuspension is a viable approach. This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution. Nanosuspensions are particularly useful for drugs that are poorly soluble in both aqueous and organic media.[10][11][12] The precipitation-ultrasonication method is a common way to prepare nanosuspensions.[11][13]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and dissolution experiments of this compound derivatives.
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
-
Possible Cause: The compound has very low aqueous solubility and is crashing out of the initial solvent (e.g., DMSO) when introduced to the aqueous environment.
-
Troubleshooting Steps:
-
Reduce the initial concentration: Start with a lower concentration of your compound in the organic solvent.
-
Use a cosolvent system: Instead of adding the compound directly to the buffer, prepare a series of buffer:cosolvent mixtures (e.g., water:ethanol or water:NMP) and test the solubility in each.
-
Consider pH adjustment: If your derivative has ionizable groups, determine its pKa and adjust the pH of the buffer to a range where the ionized (and generally more soluble) form predominates.
-
Explore complexation: If simple cosolvents are not effective, consider using cyclodextrins (e.g., HP-β-CD) to form an inclusion complex.
-
Issue 2: Inconsistent results in solubility or dissolution experiments.
-
Possible Cause: Several factors can contribute to variability, including insufficient equilibration time, temperature fluctuations, or issues with the analytical method.
-
Troubleshooting Steps:
-
Ensure equilibrium: For shake-flask solubility measurements, ensure you have reached equilibrium. This can take 24-48 hours. Taking samples at different time points can help determine when equilibrium is reached.
-
Control temperature: Maintain a constant and uniform temperature throughout the experiment, as solubility is temperature-dependent.
-
Validate analytical method: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision in the experimental matrix. Check for issues like buffer precipitation in your HPLC mobile phase, especially during gradient elution.[13]
-
Check for polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Consider characterizing the solid form of your compound before and after the experiment.
-
Issue 3: Difficulty in preparing a stable nanosuspension.
-
Possible Cause: Inappropriate stabilizer, incorrect solvent/antisolvent system, or suboptimal process parameters.
-
Troubleshooting Steps:
-
Screen stabilizers: Test a variety of stabilizers, such as different grades of polyvinylpyrrolidone (PVP), poloxamers, or cellulosic polymers (e.g., HPMC), at various concentrations.
-
Optimize solvent/antisolvent addition: The rate of addition of the drug solution (solvent) to the non-solvent (antisolvent) can significantly impact particle size. Experiment with different addition rates.
-
Adjust ultrasonication parameters: The power and duration of ultrasonication are critical for particle size reduction and preventing aggregation. Optimize these parameters for your specific formulation.
-
Consider a combination of stabilizers: Sometimes, a combination of a steric stabilizer and an ionic stabilizer can provide better stability.
-
Caption: Troubleshooting workflow for addressing poor solubility and formulation issues.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method [10][14][15][16]
-
Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaker or orbital incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Repeat the measurement with samples taken at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method [3][4][5][17][18]
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®).
-
Weigh the this compound derivative and the carrier in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed, continue drying under vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC or XRD to confirm the amorphous state).
Protocol 3: Preparation of a Nanosuspension by the Precipitation-Ultrasonication Method [11][13][19][20]
-
Dissolve the this compound derivative in a suitable water-miscible organic solvent (e.g., acetone, DMSO) to prepare the solvent phase.
-
Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v HPMC or Poloxamer 188). This will be the antisolvent phase.
-
Place the antisolvent phase in a beaker and immerse it in an ice bath to maintain a low temperature.
-
Inject the solvent phase into the antisolvent phase under high-speed stirring or ultrasonication.
-
Continue ultrasonication for a specified period (e.g., 15-30 minutes) to reduce the particle size of the precipitated drug.
-
Evaporate the organic solvent under reduced pressure.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization [2][8][21][22]
-
Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water to prepare a solution of the desired concentration (e.g., 10-40% w/v).
-
Add an excess amount of the this compound derivative to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-72 hours to allow for complex formation.
-
Filter the suspension to remove the undissolved drug.
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under vacuum for 24-48 hours to obtain a dry powder of the inclusion complex.
-
Characterize the complex to confirm its formation and determine the enhancement in solubility and dissolution rate.
Proposed Mechanisms of Action
The exact signaling pathways for many this compound derivatives are still under investigation. However, research on related nootropic compounds, such as piracetam, provides insights into potential mechanisms.
Nootropic Activity: The cognitive-enhancing effects of piracetam and its analogs are thought to involve the potentiation of neurotransmission. This may occur through the modulation of ion channels and allosteric modulation of AMPA receptors.[7][8][23][24]
Caption: Proposed nootropic mechanism of pyrrolidone derivatives.
Neuroprotective Activity: Some pyrrolidone derivatives exhibit neuroprotective effects, which may be mediated through the antagonism of the glycine site on the NMDA receptor. This action can prevent excitotoxicity, a key process in neuronal damage.[1][19][25][26]
Caption: Proposed neuroprotective mechanism via NMDA receptor antagonism.
References
- 1. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Piracetam-induced changes in the functional activity of neurons as a possible mechanism for the effects of nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. Piracetam CAS#: 7491-74-9 [m.chemicalbook.com]
- 13. Fabrication of Carvedilol Nanosuspensions Through the Anti-Solvent Precipitation–Ultrasonication Method for the Improvement of Dissolution Rate and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. iosrphr.org [iosrphr.org]
- 19. lbmd.seu.edu.cn [lbmd.seu.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eijppr.com [eijppr.com]
- 23. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 24. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS Analysis of 5-Hydroxy-2-pyrrolidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 5-Hydroxy-2-pyrrolidone.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS experiments.
Problem 1: Poor reproducibility of quantitative results for this compound.
-
Question: My quantitative results for this compound are inconsistent across different sample preparations of the same biological matrix. What could be the cause?
-
Answer: Inconsistent results are a hallmark of uncompensated matrix effects.[1][2] Co-eluting endogenous components from your sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of this compound, leading to either ion suppression or enhancement.[2][3][4] This interference can vary between samples, causing poor reproducibility.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[1][5]
-
Improve Sample Preparation: Enhance your sample cleanup protocol. Simple protein precipitation may not be sufficient. Consider more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][7][8][9] For plasma and urine analysis of related compounds, solid-phase extraction has been shown to be effective.[10][11]
-
Optimize Chromatography: Modify your chromatographic method to separate this compound from the interfering matrix components.[4][7] This could involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement.[12]
-
Problem 2: Low sensitivity and high detection limits for this compound.
-
Question: I am struggling to achieve the required sensitivity for this compound in my biological samples. The signal-to-noise ratio is very low. Why might this be happening?
-
Answer: Low sensitivity is often a direct consequence of ion suppression, a common matrix effect where co-eluting compounds inhibit the ionization of the target analyte in the mass spectrometer's ion source.[6][13]
Troubleshooting Steps:
-
Evaluate Ion Suppression: Use a post-column infusion experiment to identify regions in your chromatogram where significant ion suppression occurs.[1][5][14]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove the suppressing agents. As mentioned, techniques like SPE are generally more effective than protein precipitation at removing interfering phospholipids and other matrix components.[8][9]
-
Chromatographic Separation: Adjust your LC method to shift the retention time of this compound away from the areas of major ion suppression.
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1][2] A "dilute and shoot" approach has been used for the analysis of related metabolites in urine.[15]
-
Problem 3: Inconsistent peak shapes for this compound.
-
Question: The peak shape for this compound is inconsistent and often broad or tailing in my sample chromatograms compared to the standards in neat solution. What could be the issue?
-
Answer: Poor peak shape can be caused by matrix components accumulating on the analytical column or interfering with the ionization process.[3]
Troubleshooting Steps:
-
Column Contamination: Implement a robust column washing protocol between injections to remove strongly retained matrix components.
-
Sample Preparation: Improve your sample cleanup to minimize the introduction of complex matrix components onto the column.
-
Injection Volume: Overloading the column with matrix can lead to poor peak shape. Try reducing the injection volume.
-
Mobile Phase Compatibility: Ensure that the solvent used to reconstitute your final extract is compatible with the initial mobile phase to avoid peak distortion.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, impacting the accuracy, precision, and sensitivity of the quantitative analysis.[2][16]
Q2: How can I quantitatively assess matrix effects for this compound?
A2: The most common method is the post-extraction spike. The response of this compound in a spiked blank matrix extract is compared to the response of a pure standard solution at the same concentration. The matrix factor (MF) can be calculated as follows:
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.
Q3: What are the most common sources of matrix effects in biological samples like plasma and urine?
A3: In plasma, phospholipids, salts, and proteins are major sources of matrix effects.[4] In urine, salts, urea, and other endogenous metabolites can cause significant interference.[17]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A4: While the optimal technique depends on the specific matrix and required sensitivity, solid-phase extraction (SPE) is generally a highly effective method for removing a broad range of interferences for small polar molecules like this compound.[9][10][11] Different SPE sorbents (e.g., reversed-phase, ion-exchange, or mixed-mode) can be screened to find the most effective one for your application.
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: It is highly recommended to use a SIL-IS for any quantitative bioanalytical method, especially when matrix effects are expected.[12] A SIL-IS for this compound (e.g., deuterated or ¹³C-labeled) will have nearly identical chemical properties and chromatographic retention time, ensuring that it experiences the same degree of ion suppression or enhancement as the analyte. This allows for accurate correction of matrix-induced variations.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Process a blank sample of the biological matrix (e.g., plasma, urine) using your established sample preparation method.
-
Prepare Neat Standard Solution: Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Prepare Post-Extraction Spiked Sample: Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the neat standard solution.
-
LC-MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample under the same LC-MS conditions.
-
Calculate Matrix Factor: Use the formula provided in Q2 to determine the matrix factor.
| Sample Type | Description | Expected Outcome |
| Neat Standard | This compound in reconstitution solvent | Unsuppressed/unenhanced signal |
| Post-Extraction Spike | Blank matrix extract + this compound | Signal affected by matrix components |
Protocol 2: Qualitative Assessment of Ion Suppression using Post-Column Infusion
-
Infusion Setup: Using a T-connector, continuously infuse a standard solution of this compound directly into the MS ion source, post-column.
-
Blank Matrix Injection: While infusing the standard, inject a prepared blank matrix extract onto the LC column.
-
Monitor Signal: Monitor the signal of the infused this compound. Any dips or peaks in the baseline signal correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.
Visual Guides
Caption: Troubleshooting workflow for matrix effects.
Caption: Comparison of sample preparation methods.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. eijppr.com [eijppr.com]
- 8. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for 5-Hydroxy-2-pyrrolidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of 5-Hydroxy-2-pyrrolidone.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store it at 2-8°C in a tightly sealed container.[1] It should be protected from moisture and light.
Q2: Is this compound sensitive to moisture?
A2: While specific data on the hygroscopicity of this compound is limited, its structural analog, 2-pyrrolidone, is known to be hygroscopic. Therefore, it is crucial to handle this compound in a dry environment and to minimize its exposure to atmospheric moisture to prevent potential degradation and physical changes.[2][3]
Q3: What are the potential degradation pathways for this compound?
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation may not always be visually apparent. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11][12] These methods can separate and quantify the parent compound and any degradation products.
Q5: Can I store this compound in solution?
A5: Storing this compound in solution is generally not recommended for long-term storage due to the risk of hydrolysis, especially in aqueous solutions. If you need to prepare solutions for your experiments, it is best to do so fresh. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store at a low temperature (e.g., 2-8°C or frozen) to minimize degradation.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Clumping or caking of the solid material. | Exposure to humidity due to improper sealing or storage in a humid environment. | - Handle the compound in a glove box or a desiccator with a suitable drying agent. - Ensure the container is tightly sealed immediately after use.[2] - If clumping has occurred, the material may need to be dried under vacuum, though this may not fully restore its original properties.[2] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage (e.g., elevated temperature, moisture exposure). | - Verify the purity of your this compound sample using a suitable analytical method (e.g., HPLC, GC). - Review your storage procedures to ensure they align with the recommended conditions (2-8°C, dry, protected from light). |
| Appearance of new peaks in analytical chromatograms. | Formation of degradation products. | - Identify the degradation products using techniques like mass spectrometry (MS). - Investigate the potential cause of degradation based on the identified products (e.g., hydrolysis, oxidation). - Adjust storage and handling procedures to mitigate the identified degradation pathway. |
| Difficulty in dissolving the compound. | The compound may have absorbed moisture, leading to changes in its physical properties. | - Dry the compound under vacuum before attempting to dissolve it. - Use an appropriate anhydrous solvent for dissolution. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][15] |
Data Summary
Table 1: Recommended Storage Conditions and Known Stability Information
| Parameter | Recommendation/Information | Source(s) |
| Storage Temperature | 2-8°C | [1] |
| Humidity Control | Store in a dry environment; compound is likely hygroscopic. | [2][3] |
| Light Sensitivity | Protect from light. | General good practice for organic compounds. |
| Incompatible Materials | Avoid strong acids, strong bases, and strong oxidizing agents. | General knowledge for lactams. |
| Primary Degradation Pathway | Hydrolysis of the lactam ring. | [4][5][6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[10][16][17]
1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- HPLC grade water, methanol, and acetonitrile
- HPLC system with a UV detector or a mass spectrometer
- pH meter
- Calibrated oven
- Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Keep the solutions at room temperature and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, the solutions can be heated (e.g., to 60°C) to accelerate degradation.
-
Before analysis, neutralize the samples with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at different time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 60°C).
-
Place a separate aliquot of the stock solution in the oven.
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber.
-
Maintain a control sample in the dark.
-
Analyze samples at different time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Relationship between storage, stability, and experimental outcomes.
References
- 1. This compound CAS#: 62312-55-4 [chemicalbook.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cphi-online.com [cphi-online.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
- 12. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 15. 5-Hydroxy-2-pyrrolidinone | CAS:62312-55-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. q1scientific.com [q1scientific.com]
- 17. youtube.com [youtube.com]
reducing epimerization during 5-Hydroxy-2-pyrrolidone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of 5-Hydroxy-2-pyrrolidone, a critical chiral intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on preventing the loss of stereochemical integrity at the C5 position.
Q1: My final product shows a mixture of diastereomers/epimers. What is the most likely cause?
A1: The most probable cause of epimerization is the abstraction of the acidic proton at the C5 position (the chiral center) by a base. This forms a planar enolate intermediate, which can be protonated from either face, leading to a mixture of stereoisomers. Strong bases and elevated temperatures can exacerbate this issue.
Q2: Which reaction parameters have the most significant impact on epimerization?
A2: Several factors can influence the degree of epimerization. The most critical are:
-
Base Selection: The strength and concentration of the base used for deprotonation or other steps are crucial.
-
Solvent Choice: The polarity of the solvent can affect the stability of the enolate intermediate and the transition state leading to it.
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the C5 proton abstraction, leading to increased epimerization.
-
Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of epimerization.
Q3: I am performing a reduction of an (L)-pyroglutamic acid derivative to obtain (5S)-5-Hydroxy-2-pyrrolidone and observing epimerization. How can I minimize this?
A3: When reducing a carboxylic acid or ester at the C5 position, the choice of reducing agent and reaction conditions is critical. Harsh reducing conditions or the presence of strong bases can lead to epimerization.
-
Mild Reducing Agents: Employ mild reducing agents. For the reduction of esters, sodium borohydride (NaBH₄) at low temperatures is often a good choice. For carboxylic acids, borane complexes like BH₃·THF can be effective.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -78 °C) throughout the addition of the reducing agent and the subsequent reaction.
-
pH Control during Workup: During the aqueous workup, carefully control the pH to avoid strongly basic or acidic conditions that could promote epimerization.
Q4: Can the choice of solvent help in reducing epimerization?
A4: Yes, the solvent can play a role. Non-polar solvents may be less effective at stabilizing the charged enolate intermediate, potentially slowing down the rate of epimerization compared to polar aprotic solvents. However, the choice of solvent must also be compatible with the solubility of the reactants and reagents. A solvent screen is often recommended to find the optimal balance.
Q5: Are there any additives that can help suppress epimerization?
A5: In related fields like peptide synthesis, additives are used to suppress racemization (a form of epimerization). While specific data for this compound synthesis is limited, the principles may be applicable. Additives like 1-hydroxybenzotriazole (HOBt) or the use of certain metal salts (e.g., CuCl₂) have been shown to reduce epimerization in other systems. These may be worth investigating in your specific reaction.
Data on Factors Influencing Epimerization
The following table summarizes the qualitative and semi-quantitative impact of various reaction parameters on the epimerization of this compound and related lactams.
| Parameter | Condition | Expected Impact on Epimerization | Rationale |
| Base | Strong, non-hindered bases (e.g., NaH, LDA) | High | Readily abstracts the C5 proton, leading to enolate formation. |
| Weaker, hindered bases (e.g., DIPEA, Et₃N) | Moderate | Steric hindrance and lower basicity reduce the rate of proton abstraction. | |
| Very weak bases (e.g., NaHCO₃) | Low | Generally not basic enough to cause significant epimerization under mild conditions. | |
| Temperature | > Room Temperature | High | Provides sufficient energy to overcome the activation barrier for proton abstraction. |
| 0 °C to Room Temperature | Moderate | Epimerization may still occur, especially with stronger bases. | |
| < 0 °C (e.g., -20 °C to -78 °C) | Low | Significantly reduces the rate of proton abstraction and enolate formation. | |
| Solvent | Polar Aprotic (e.g., THF, DMF) | Higher | Can stabilize the charged enolate intermediate, favoring its formation. |
| Non-polar (e.g., Toluene, Dichloromethane) | Lower | Less effective at stabilizing the enolate, potentially disfavoring epimerization. | |
| Reaction Time | Prolonged | Higher | Increases the time the chiral center is exposed to conditions that can cause epimerization. |
| Short | Lower | Minimizes the opportunity for the side reaction to occur. |
Experimental Protocol: Stereoretentive Reduction of an (L)-Pyroglutamic Acid Ester
This protocol describes a general method for the reduction of an N-protected (L)-pyroglutamic acid methyl ester to the corresponding (5S)-5-hydroxymethyl-2-pyrrolidinone, aiming to minimize epimerization.
Materials:
-
N-protected (L)-pyroglutamic acid methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected (L)-pyroglutamic acid methyl ester (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Add saturated aqueous NH₄Cl solution to the reaction mixture and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product and determine the diastereomeric/enantiomeric purity using chiral HPLC or NMR with a chiral shift reagent.
Visualizations
Caption: Mechanism of base-catalyzed epimerization at the C5 position.
Caption: Troubleshooting workflow for reducing epimerization.
Validation & Comparative
A Comparative Guide to 5-Hydroxy-2-pyrrolidone and Pyroglutamic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Hydroxy-2-pyrrolidone and Pyroglutamic Acid, two valuable chiral building blocks in organic synthesis. While both molecules offer a rigid pyrrolidone scaffold, their distinct functionalities lead to different applications and performance characteristics in synthetic routes. This document aims to provide an objective overview, supported by experimental data, to aid researchers in selecting the optimal starting material for their specific synthetic goals.
At a Glance: Physicochemical Properties
A summary of the key physicochemical properties of this compound and L-Pyroglutamic Acid is presented below. These properties can influence solubility, reactivity, and handling in a laboratory setting.
| Property | This compound | L-Pyroglutamic Acid |
| CAS Number | 62312-55-4[1] | 98-79-3 |
| Molecular Formula | C₄H₇NO₂ | C₅H₇NO₃ |
| Molecular Weight | 101.10 g/mol | 129.11 g/mol |
| Melting Point | 98-99 °C[2] | 155-157 °C[3] |
| Boiling Point | 363.6 ± 35.0 °C (Predicted)[2] | Decomposes |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] | Soluble in water, alcohol, acetone, and acetic acid; sparingly soluble in ethyl acetate, chloroform, and ether. |
| pKa | 12.92 ± 0.20 (Predicted) | 3.3 (Carboxylic Acid) |
Synthesis of the Starting Materials
The accessibility and efficiency of the synthesis of the chiral starting material are critical considerations in drug development and large-scale synthesis.
Synthesis of this compound
One common laboratory-scale synthesis of this compound involves the reduction of succinimide.
Experimental Protocol: Reduction of Succinimide
-
Materials: Succinimide, Sodium borohydride (NaBH₄), Methanol, Hydrochloric acid (HCl), Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve succinimide (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Typical Yield: 70-80%.
Synthesis of Pyroglutamic Acid
Pyroglutamic acid is readily synthesized from L-glutamic acid via thermal cyclization.
Experimental Protocol: Thermal Cyclization of L-Glutamic Acid
-
Materials: L-Glutamic acid, Water.
-
Procedure:
-
Suspend L-glutamic acid (1.0 eq) in water.
-
Heat the suspension to reflux (approximately 180-200 °C) for 4 hours.[4] During this time, the glutamic acid will dissolve as it converts to pyroglutamic acid.
-
Allow the solution to cool to room temperature, during which pyroglutamic acid will crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold water.
-
Dry the crystals under vacuum to obtain pure L-Pyroglutamic acid.
-
-
Typical Yield: 85-95%.[5]
Performance in Asymmetric Synthesis
Both this compound and Pyroglutamic Acid serve as valuable chiral synthons. However, their synthetic utility differs based on their functional groups. Direct comparative studies are limited in the literature; therefore, this section presents representative applications and reported yields for each compound.
This compound as a Chiral Auxiliary
The hydroxyl group in this compound can be derivatized to introduce a chiral auxiliary, which can then direct stereoselective reactions on a prochiral substrate.
Application: Diastereoselective Alkylation
While specific examples using this compound as a chiral auxiliary for alkylation are not extensively documented in readily available literature, the general principle involves its attachment to a substrate to induce facial bias.
Pyroglutamic Acid as a Chiral Auxiliary and Building Block
Pyroglutamic acid is a well-established and widely used chiral building block for the synthesis of a variety of complex molecules, including non-proteinogenic amino acids and alkaloids.[6][7]
Application: Diastereoselective Synthesis of 3-Substituted Pyroglutamic Acid Derivatives
Pyroglutamic acid can be used to synthesize enantiomerically enriched 3-aroyl pyroglutamic acid derivatives.[8]
| Starting Material | Reagents and Conditions | Product | Yield | Diastereomeric Excess | Reference |
| N-chloroacetyl aroylalanines | Base-catalyzed cyclization | 3-aroyl pyroglutamic acid derivatives | 34-84% | >98% | [8] |
Application: Synthesis of Chiral Amines
The carboxylic acid of pyroglutamic acid can be reduced to an alcohol (pyroglutaminol), which is a precursor for the synthesis of chiral amines.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Pyroglutamic acid methyl ester | Sodium borohydride, Methanol | Pyroglutaminol | 78% | [9] |
Signaling Pathways and Workflows
Understanding the biological context and synthetic workflows of these molecules is crucial for their effective application.
Glutathione Cycle
Pyroglutamic acid is a key intermediate in the glutathione cycle, a critical pathway for protecting cells from oxidative damage.
Caption: The Glutathione Cycle showing the role of Pyroglutamic Acid.
General Synthetic Workflow for Chiral Amine Synthesis
This workflow illustrates a common synthetic route from a chiral pyrrolidone derivative to a chiral amine, a valuable class of compounds in medicinal chemistry.
Caption: Synthetic workflow from a chiral pyrrolidone to a chiral amine.
Stability and Side Reactions
The stability of the starting material and the potential for side reactions are important considerations for reaction optimization and purification.
This compound
The stability of this compound under various reaction conditions is not extensively reported. As a cyclic hemiaminal, it may be susceptible to ring-opening under acidic or basic conditions.
Pyroglutamic Acid
The formation of pyroglutamic acid from N-terminal glutamic acid or glutamine residues is a known side reaction in peptide synthesis, particularly under acidic conditions or elevated temperatures.[10] This can lead to undesired modifications of the peptide chain. During thermal polymerization of amino acids, glutamic acid is rapidly and almost completely converted to pyroglutamic acid.[5]
Conclusion
Both this compound and Pyroglutamic Acid are valuable chiral building blocks, each with its own set of advantages.
This compound is a versatile starting material for the synthesis of various substituted pyrrolidines. Its synthesis from readily available succinimide is straightforward. However, there is a need for more extensive research to fully explore its potential as a chiral auxiliary and to understand its stability under a broader range of reaction conditions.
Pyroglutamic Acid , on the other hand, is a well-established and extensively studied chiral synthon. Its synthesis from glutamic acid is highly efficient, and its utility in asymmetric synthesis is well-documented with numerous examples of high yields and excellent stereoselectivity.[6] Researchers using pyroglutamic acid should be mindful of its potential to form as a side product in peptide synthesis.
The choice between these two compounds will ultimately depend on the specific target molecule, the desired synthetic strategy, and the availability of starting materials. This guide provides the necessary data to make an informed decision for your research and development endeavors.
References
- 1. 5-Hydroxypyrrolidin-2-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (±)-2-pyrrolidone-5-carboxylic acid, 149-87-1 [thegoodscentscompany.com]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 5. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Stereoselective synthesis of polyhydroxylated amines using (S)-pyroglutamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment: 5-Hydroxy-2-pyrrolidone vs. N-methyl-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of 5-Hydroxy-2-pyrrolidone and N-methyl-2-pyrrolidone (NMP), two structurally related pyrrolidone derivatives. While NMP is a widely used industrial solvent with a well-documented toxicity profile, data on this compound is less comprehensive. This comparison aims to present the available data in a clear and structured format to inform risk assessment and guide future research.
Executive Summary
N-methyl-2-pyrrolidone (NMP) is a compound of significant toxicological concern, particularly regarding its reproductive and developmental effects. It is classified as a substance that may damage fertility or the unborn child. In contrast, the toxicological profile of this compound is not well-established, with a notable lack of comprehensive studies on its acute, chronic, and reproductive toxicity. Available information for this compound is largely limited to its identification as a metabolite of NMP (as 5-hydroxy-N-methyl-2-pyrrolidone) and qualitative statements regarding its potential for irritation. Therefore, a direct quantitative comparison of toxicity is challenging. This guide summarizes the extensive data available for NMP and the limited information for this compound to highlight the current state of knowledge and identify critical data gaps.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for N-methyl-2-pyrrolidone. Due to the lack of available data, a corresponding table for this compound cannot be provided at this time.
N-methyl-2-pyrrolidone (NMP) Toxicity Data
| Toxicity Endpoint | Species | Route | Value | Reference |
| Acute Toxicity | ||||
| LD50 | Rat | Oral | 3906 - 4150 mg/kg bw | [1] |
| LD50 | Mouse | Oral | 7710 mg/kg bw | [1] |
| LD50 | Rabbit | Dermal | 8000 mg/kg bw | |
| Skin Irritation | Rabbit | Dermal | Slight to moderate irritation | [1] |
| Eye Irritation | Rabbit | Ocular | Moderate eye irritation | [1] |
| Reproductive & Developmental Toxicity | ||||
| NOAEL (Maternal Toxicity) | Rat | Inhalation | 30 ppm | [2] |
| NOAEL (Developmental Toxicity) | Rat | Inhalation | 60 ppm | [2] |
| LOAEL (Developmental Effects) | Rat | Dermal | 750 mg/kg bw/day | |
| NOAEL (Reproductive Effects) | Rat | Inhalation | 478 mg/m³ |
This compound Toxicity Data
| Toxicity Endpoint | Species | Route | Value | Reference |
| Acute Toxicity | - | - | No data available | |
| Skin Irritation | - | - | Causes skin irritation (qualitative) | [3] |
| Eye Irritation | - | - | Causes serious eye irritation (qualitative) | [3] |
| Respiratory Irritation | - | - | May cause respiratory irritation (qualitative) | [3] |
| Reproductive & Developmental Toxicity | - | - | No data available |
Note: The irritation data for this compound is derived from a safety data sheet for (R)-5-(Hydroxymethyl)-2-pyrrolidinone, a closely related but distinct chemical. Direct, quantitative studies on this compound are lacking.
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. The following are representative protocols based on OECD guidelines for the types of studies conducted on NMP.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test is designed to assess the adverse effects occurring within a short time of dermal application of a single dose of a substance.
-
Test Animals: Healthy, young adult rats (8-12 weeks old) are typically used.[4]
-
Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the animals.[4][5]
-
Dose Administration: The test substance is applied uniformly over an area of approximately 10% of the total body surface.[4][5] The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[1][5]
-
Observation: Animals are observed for mortality and clinical signs of toxicity at least once a day for 14 days. Body weight is recorded weekly.[6]
-
Endpoint: The LD50 (median lethal dose) is calculated as the dose that is lethal to 50% of the tested animals.
Skin Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause reversible inflammatory changes in the skin.
-
Test Animals: Albino rabbits are the preferred species.[7]
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[8][9]
-
Exposure: The exposure period is typically 4 hours.[8]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] The reactions are scored according to a standardized scale.
-
Classification: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.
Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[2][10] The other eye remains untreated and serves as a control.[10]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[2][11]
-
Classification: The substance is classified based on the severity and persistence of the observed ocular lesions.
Prenatal Developmental Toxicity (Based on OECD Guideline 414)
This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo or fetus.
-
Test Animals: Pregnant rats or rabbits are typically used.
-
Dose Administration: The test substance is administered to pregnant females during the period of organogenesis (e.g., gestation days 6 through 15 for rats).
-
Maternal Observation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.
-
Endpoints: Key endpoints include maternal toxicity, pre- and post-implantation loss, fetal weight, and the incidence of malformations and developmental variations.
Signaling Pathways and Experimental Workflows
Metabolism of N-methyl-2-pyrrolidone (NMP)
NMP is metabolized in the body, and its metabolites can also contribute to its toxicological profile. The primary metabolic pathway involves hydroxylation and subsequent oxidation.
Caption: Metabolic pathway of N-methyl-2-pyrrolidone.
General Workflow for In Vivo Toxicity Testing
The following diagram illustrates a generalized workflow for conducting an in vivo toxicity study, from initial planning to final reporting.
References
- 1. bjoka-vip.com [bjoka-vip.com]
- 2. Export High Purity 616-45-5 2-Pyrrolidinone Liquid with Best Price [zwpvp.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Hydroxypyrrolidin-2-one | 62312-55-4 | Benchchem [benchchem.com]
- 10. CAS 616-45-5 | K-REACH | 100 - 1000 t/a [reachcentrumdatabrokerage.com]
- 11. gestis.dguv.de [gestis.dguv.de]
5-Hydroxy-2-pyrrolidone: A Comparative Analysis of its Biological Activity Against Other Lactams
In the landscape of pharmaceutical research and drug development, lactams, cyclic amides of amino acids, represent a cornerstone of therapeutic agents. From the life-saving efficacy of β-lactam antibiotics to the cognitive-enhancing properties of certain pyrrolidinone derivatives, this structural motif has proven to be a fertile ground for discovering novel bioactive molecules. This guide provides a comparative overview of 5-Hydroxy-2-pyrrolidone against other notable lactams, focusing on their performance in biological assays. Due to the limited publicly available data on the specific biological activities of this compound, this comparison is constructed based on available information for closely related compounds and representative members of other lactam classes.
Overview of this compound
This compound is a naturally occurring pyrrolidinone derivative that has been isolated from plants such as Jatropha curcas. It is also a known metabolite of N-methyl-2-pyrrolidone (NMP) in humans and is used as a biomarker for NMP exposure. While its specific biological activities are not extensively documented in publicly accessible literature, its structural similarity to other bioactive pyrrolidinones suggests potential for further investigation.
Comparative Biological Activity
To provide a framework for comparison, we will examine the biological activities of other lactams in two key areas: antimicrobial and neuroprotective effects.
Antimicrobial Activity
The β-lactam antibiotics are renowned for their potent antibacterial action. In contrast, some pyrrolidinone derivatives, such as 2-pyrrolidone-5-carboxylic acid (pyroglutamic acid), a compound structurally related to this compound, have also demonstrated antimicrobial properties, albeit generally less potent than traditional antibiotics.
Below is a comparison of the antimicrobial activity of 2-pyrrolidone-5-carboxylic acid and the widely used β-lactam antibiotic, ampicillin.
| Compound | Class | Target Organism(s) | Activity Metric (MIC) |
| This compound | Pyrrolidinone | Not extensively reported in publicly available literature. | Data not available. |
| 2-Pyrrolidone-5-carboxylic acid (Pyroglutamic Acid) | Pyrrolidinone | Spoilage bacteria, including Enterobacter cloacae and Pseudomonas fluorescens.[1] | Specific MIC values not provided, but activity is noted to be slightly lower than lactic acid.[1] |
| Ampicillin | β-Lactam | Escherichia coliStaphylococcus aureusStreptococcus pneumoniaeHaemophilus influenzae[2] | 4 mg/L0.6-1 mg/L0.03-0.06 mg/L0.25 mg/L[2] |
Note: The data presented for 2-Pyrrolidone-5-carboxylic acid and Ampicillin are from different studies and are not from a direct head-to-head comparison.
Neuroprotective and Cognitive-Enhancing Effects
Certain pyrrolidinone derivatives, notably the racetams, are known for their nootropic effects. Piracetam, the parent compound of this class, has been studied for its potential to improve cognitive function and provide neuroprotection. While specific neuroprotective data for this compound is lacking, the activity of piracetam provides a point of comparison within the pyrrolidinone class.
| Compound | Class | Biological Effect | Assay/Model System | Dosage/Concentration |
| This compound | Pyrrolidinone | Not extensively reported in publicly available literature. | - | - |
| Piracetam | Pyrrolidinone | Improved active avoidance learning.[3] | In vivo (aged rats) | 300 mg/kg daily for 6 weeks[3] |
| Anxiolytic effect.[4] | In vivo (social interaction test in rats) | 100 mg/kg[4] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][6]
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar medium overnight.
- Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
- The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., ampicillin) is prepared in a suitable solvent.
- A series of twofold dilutions of the antimicrobial agent are prepared in the broth medium in a 96-well microtiter plate. The range of concentrations should bracket the expected MIC value.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
- A positive control well (broth with bacteria, no antimicrobial agent) and a negative control well (broth only) are included.
- The plate is incubated at 35-37°C for 16-20 hours.
4. Determination of MIC:
- After incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
Visualizations
Experimental Workflow for Antimicrobial Activity Screening
The following diagram illustrates a typical workflow for screening and comparing the antimicrobial activity of different lactam compounds.
Caption: Workflow for comparing antimicrobial activity of lactams.
Conclusion
The current body of scientific literature provides a limited understanding of the specific biological activities of this compound. While its structure is intriguing, particularly in the context of other bioactive pyrrolidinones, there is a clear need for further research to elucidate its potential therapeutic effects. The comparisons drawn in this guide with the well-characterized activities of ampicillin and piracetam highlight the diverse biological roles that different lactam scaffolds can play. Future studies involving direct, head-to-head comparisons of this compound with other lactams in a variety of biological assays are essential to fully understand its pharmacological profile and potential applications in drug discovery.
References
- 1. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
A Comparative Guide to the Analytical Validation of 5-Hydroxy-2-pyrrolidone Quantification
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 5-Hydroxy-2-pyrrolidone, a key compound in various research and industrial applications. The focus is on a proposed HPLC-UV method, with its validation parameters benchmarked against established LC-MS/MS and GC-MS methods for the closely related compound, 5-hydroxy-N-methyl-2-pyrrolidone. This comparison offers researchers, scientists, and drug development professionals a detailed framework for analytical method selection and validation.
Experimental Protocols
A robust and reliable analytical method is crucial for accurate quantification. Below is a detailed protocol for a proposed HPLC-UV method for this compound, alongside summaries of alternative methods.
Proposed HPLC-UV Method for this compound
This method is designed to be a straightforward and accessible approach for the quantification of this compound using standard laboratory equipment.
1. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate) adjusted to a pH of 4.25 with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Working Standard Solutions: Serially dilute the stock solution to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, direct injection after filtration may be possible. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
Alternative Method 1: LC-MS/MS for 5-Hydroxy-N-methyl-2-pyrrolidone
This method offers high sensitivity and selectivity, making it suitable for complex biological matrices.[1][2]
-
Sample Preparation: Solid-phase extraction (SPE) is typically employed for plasma and urine samples.[1]
-
Chromatography: Liquid chromatography is used to separate the analyte from other components.[1]
-
Detection: A tandem mass spectrometer (MS/MS) provides highly specific and sensitive detection.[1]
Alternative Method 2: GC-MS for 5-Hydroxy-N-methyl-2-pyrrolidone
This method is a reliable alternative, particularly for volatile and thermally stable compounds.[3][4]
-
Sample Preparation: Often requires derivatization to increase the volatility of the analyte.[3]
-
Chromatography: Gas chromatography separates the derivatized analyte.
-
Detection: A mass spectrometer is used for detection, offering good sensitivity and specificity.[3]
Data Presentation: A Comparative Analysis of Validation Parameters
The following tables summarize the typical validation parameters for the proposed HPLC-UV method and the alternative LC-MS/MS and GC-MS methods for the related compound 5-hydroxy-N-methyl-2-pyrrolidone.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | Proposed HPLC-UV | LC-MS/MS (for 5-HNMP) | GC-MS (for 5-HNMP) |
| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio |
| Typical Column | C18 | C30[2] | Capillary GC column |
| Detection Method | UV Detector | Tandem Mass Spectrometer | Mass Spectrometer |
| Sample Preparation | Filtration/SPE | Solid-Phase Extraction[1] | Derivatization & LLE/SPE[3] |
Table 2: Comparison of Method Performance and Validation Data
| Validation Parameter | Proposed HPLC-UV (Expected) | LC-MS/MS (for 5-HNMP)[1] | GC-MS (for 5-HNMP)[3] |
| Linearity Range | 1 - 100 µg/mL | 0.12 - 25 µg/mL | Not explicitly stated |
| Accuracy (Recovery) | >95% | Plasma: 99%, Urine: 111% | Urine: ~80% (analyte dependent) |
| Precision (RSD%) | < 2% | Within-day: 1-6%, Between-day: 3-8% | Intra-day: 2-4%, Between-day: 4-21% |
| Limit of Detection (LOD) | ~0.1 µg/mL | Plasma: 4 ng/mL, Urine: 120 ng/mL | 0.2 µg/mL (urine), 0.017 mg/L (urine)[3] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Not explicitly stated | Not explicitly stated |
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate the logical workflow of HPLC method validation.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational comparison for the analytical validation of this compound. While a specific validated HPLC-UV method was not found in the literature, the proposed method, based on established principles, offers a solid starting point for development and validation. The comparative data from alternative high-sensitivity methods for a related compound provide valuable benchmarks for performance expectations.
References
- 1. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity in 5-Hydroxy-2-pyrrolidone Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comprehensive comparison of hypothetical 5-Hydroxy-2-pyrrolidone immunoassays with alternative detection methods, focusing on potential cross-reactivity and offering supporting experimental frameworks.
While specific immunoassays for this compound are not widely documented in current literature, this guide constructs a predictive comparison based on the structural characteristics of the analyte and established principles of immunoassay cross-reactivity. The data presented is illustrative to guide researchers in designing and validating their own assays.
Understanding Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. However, substances with similar chemical structures to the target analyte can sometimes bind to the antibody, leading to a false-positive result or an overestimation of the analyte's concentration. This phenomenon is known as cross-reactivity. The degree of cross-reactivity is typically expressed as a percentage, calculated as:
% Cross-reactivity = (Concentration of analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%
Potential Cross-Reactivity of this compound
This compound is a lactam, a cyclic amide, and its structure presents several features that could lead to cross-reactivity. Potential cross-reactants would likely share the core pyrrolidone ring structure or have similar side chains.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for a competitive ELISA designed for this compound. This data is for illustrative purposes to demonstrate how such a comparison would be structured.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound | C4H7NO2 | 100% |
| 2-Pyrrolidone | C4H7NO | 15% |
| N-Methyl-2-pyrrolidone (NMP) | C5H9NO | 5% |
| Succinimide | C4H5NO2 | 2% |
| Gamma-aminobutyric acid (GABA) | C4H9NO2 | <1% |
| Levetiracetam | C8H14N2O2 | <0.1% |
Comparison with Alternative Methods
Currently, the most established methods for the quantification of related compounds like 5-hydroxy-N-methyl-2-pyrrolidone are based on chromatography coupled with mass spectrometry.[1][2][3] These methods offer high specificity and are considered the gold standard.
| Feature | Immunoassay (Hypothetical) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Separation by volatility, detection by mass | Separation by polarity, detection by mass-to-charge ratio |
| Specificity | Moderate to High | Very High | Very High |
| Sensitivity | High | High | Very High |
| Throughput | High | Low to Moderate | Moderate |
| Cost per Sample | Low | High | High |
| Sample Preparation | Minimal | Derivatization often required | Simple extraction |
| Potential for Cross-Reactivity | High | Very Low | Very Low |
Experimental Protocols
Accurate assessment of cross-reactivity is crucial. Below is a generalized protocol for determining the cross-reactivity of a competitive immunoassay for this compound.
Cross-Reactivity Testing Protocol for a Competitive ELISA
-
Reagent Preparation : Prepare a series of dilutions for the this compound standard and each potential cross-reactant in the assay buffer.
-
Coating : Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.
-
Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking : Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction : Add the standard dilutions and the dilutions of the potential cross-reactants to the wells, followed by the addition of a fixed concentration of enzyme-conjugated this compound. Incubate for 1-2 hours at room temperature.
-
Washing : Repeat the washing step.
-
Substrate Addition : Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stopping the Reaction : Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition : Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis : Plot the absorbance values against the logarithm of the concentration for the standard and each potential cross-reactant. Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships. Below are Graphviz (DOT language) scripts for generating a diagram of a typical immunoassay workflow and the logical relationship of cross-reactivity.
Caption: A generalized workflow for a competitive immunoassay.
Caption: The principle of specific and non-specific binding in immunoassays.
References
- 1. Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives and Related Analogues
A scarcity of extensive comparative bioactivity data for a wide range of 5-Hydroxy-2-pyrrolidone derivatives necessitates a broader analysis incorporating structurally similar and well-studied analogues. This guide provides a comparative overview of the reported biological activities of this compound and its closely related compounds, including 5-oxopyrrolidine and pyrrolidine-2,5-dione derivatives. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and scaffold development.
The this compound core is a fascinating starting point for medicinal chemistry, being a naturally occurring compound found in plants like Jatropha curcas and also an endogenous metabolite in mammals.[][2] Its structure presents opportunities for various modifications. However, the available literature with quantitative bioactivity data on a diverse set of its direct derivatives is limited. Therefore, to provide a useful comparative landscape, this guide extends its scope to include derivatives of the closely related 5-oxopyrrolidine (also known as 2-pyrrolidinone) and pyrrolidine-2,5-dione scaffolds. These compounds share a common five-membered lactam ring system and have been more extensively explored for their therapeutic potential, offering valuable insights into structure-activity relationships.
This guide summarizes the available quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of these compound classes. Detailed experimental protocols for key biological assays are also provided to support the reproducibility and extension of these findings.
Comparative Bioactivity Data
The biological activities of this compound analogues and related compounds are presented below, categorized by their therapeutic potential.
Anticancer and Cytotoxic Activity
Derivatives of the 5-oxopyrrolidine scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The data highlights how different substitutions on the core ring influence potency.
| Compound/Derivative | Core Scaffold | Cell Line | Bioactivity (IC50/Cell Viability) | Reference |
| Compound 21 (bearing 5-nitrothiophene substituent) | 5-Oxopyrrolidine | A549 (Lung Carcinoma) | Most potent among tested series | [3] |
| Compounds 18-22 | 5-Oxopyrrolidine | A549 (Lung Carcinoma) | Exerted potent anticancer activity | [3] |
| Various Derivatives | 5-Oxopyrrolidine | HAEC1-KT (non-cancerous) | Generally low cytotoxicity at 100 µM | [4] |
| Compounds 5, 10, 11, 14 from Lythrum salicaria | Not specified as direct derivatives | HT-29 (Colon Carcinoma) | IC50 = 192 µM (for the most active) | [] |
Antimicrobial Activity
The 5-oxopyrrolidine scaffold has proven to be a promising framework for the development of novel antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria.
| Compound/Derivative | Core Scaffold | Target Organism(s) | Bioactivity (MIC) | Reference |
| Compound 21 (bearing 5-nitrothiophene substituent) | 5-Oxopyrrolidine | Multidrug-resistant Staphylococcus aureus (MRSA), Linezolid/tedizolid-resistant S. aureus | Promising and selective activity | [3] |
| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7 ) | 2-Hydroxypyrrolidine | Escherichia coli, Klebsiella pneumoniae | Max. zone of inhibition: 28 mm and 23 mm respectively | [5] |
| 1-(pyridin-4-yl) pyrrolidin-2-ol (P3 ) | 2-Hydroxypyrrolidine | E. coli, K. pneumoniae | Moderate sensitivity | [5] |
| 5-aryl-2-hydroxy-3(2H)-pyrrolinones | 2-hydroxy-3(2H)-pyrrolinone | E. coli, S. aureus | Low antimicrobial activity | [6] |
Enzyme Inhibitory Activity
Derivatives of pyrrolidine have been successfully designed to inhibit various enzymes, demonstrating the versatility of this scaffold in targeting specific proteins. Hydroxybenzylidenyl pyrrolidine-2,5-diones, for instance, have emerged as potent tyrosinase inhibitors.
| Compound/Derivative | Core Scaffold | Target Enzyme | Bioactivity (IC50) | Reference |
| HMP (a hydroxybenzylidenyl derivative) | Pyrrolidine-2,5-dione | Mushroom Tyrosinase | 2.23 ± 0.44 µM | [7] |
| Kojic Acid (Reference) | - | Mushroom Tyrosinase | 20.99 ± 1.80 µM | [7] |
| 3g (4-methoxy analogue) | Pyrrolidine | α-amylase | 26.24 µg/mL | [8][9] |
| 3g (4-methoxy analogue) | Pyrrolidine | α-glucosidase | 18.04 µg/mL | [8][9] |
| 5d (a thiosemicarbazone derivative) | Pyrrolidine | Dihydrofolate Reductase (DHFR) | 12.37 ± 0.48 µM | [10] |
| Compounds 6e, 9c, 9e, 9f, 10e | Pyrrolidine | Neuraminidase (Influenza A) | 1.56 - 2.71 µM | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the bioactivity tables are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology for assessing the in vitro cytotoxic activity of 5-oxopyrrolidine derivatives.[4]
-
Cell Culture: Human small airway epithelial cells (HAEC1-KT) or relevant cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. The cells are then treated with the compounds at a specified concentration (e.g., 100 µM) for 24 hours. A positive control (e.g., cisplatin) and an untreated control (vehicle, e.g., DMSO) are included.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by testing a range of concentrations and using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol is adapted from the evaluation of 5-oxopyrrolidine derivatives against various bacterial strains.[3]
-
Bacterial Strains and Culture: Clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in cation-adjusted Mueller-Hinton Broth (MHB).
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Assay Setup: The assay is performed in 96-well microtiter plates. The compounds are serially diluted in MHB to achieve a range of concentrations.
-
Inoculation: An overnight culture of bacteria is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Controls: A positive control (bacteria with no compound) and a negative control (broth only) are included on each plate. A standard antibiotic (e.g., linezolid, ciprofloxacin) is also tested as a reference.
Enzyme Inhibition Assay (Tyrosinase Inhibition)
This protocol is based on the method used for evaluating hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as tyrosinase inhibitors.[7]
-
Enzyme and Substrate: Mushroom tyrosinase is used as the enzyme source, and L-DOPA is used as the substrate.
-
Assay Buffer: The reaction is typically carried out in a sodium phosphate buffer (e.g., 50 mM, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add 140 µL of buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution (dissolved in a suitable solvent like DMSO, and diluted in buffer). The mixture is pre-incubated for 10 minutes.
-
Initiation of Reaction: The reaction is initiated by adding 20 µL of L-DOPA solution.
-
Kinetic Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm every minute for a set period (e.g., 20 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
IC50 Determination: The IC50 value is determined by measuring the inhibitory activity at various concentrations of the compound and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the structural relationships between the discussed scaffolds and a general workflow for bioactivity screening.
Caption: Relationship between key pyrrolidone scaffolds.
References
- 2. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and antimicrobial activity of new 5-aryl-2-hydroxy-3(2H)-pyrrolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of 5-Hydroxy-2-pyrrolidone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Hydroxy-2-pyrrolidone (a key metabolite of N-methyl-2-pyrrolidone, NMP) is crucial for toxicological studies and occupational exposure monitoring. While several analytical methods have been developed for its determination in biological matrices, ensuring the comparability and reliability of results across different laboratories is paramount. This guide provides a comparison of published single-laboratory validation data for the analysis of 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP), a closely related and frequently monitored metabolite, and discusses the established framework for inter-laboratory validation.
Inter-Laboratory Validation Framework: The German External Quality Assessment Scheme (G-EQUAS)
An established inter-laboratory comparison for 5-HNMP is conducted through the German External Quality Assessment Scheme (G-EQUAS). This program, organized by the Institute and Out-Patient Clinic for Occupational, Social and Environmental Medicine of the University of Erlangen-Nuremberg, provides regular round-robin tests for laboratories to assess their analytical performance against their peers.[1][2][3][4][5] Successful participation in G-EQUAS serves as a key indicator of a laboratory's proficiency in analyzing 5-HNMP in biological samples.[1][6] While specific comparative data from these round-robin tests are not always publicly detailed, the program underscores the importance of external quality assessment for ensuring data harmonization.
Comparison of Single-Laboratory Validated Analytical Methods
In the absence of publicly available detailed inter-laboratory comparison data, this guide summarizes the performance characteristics of various single-laboratory validated methods for the analysis of 5-HNMP in urine and plasma. These methods primarily utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Method | Matrix | Recovery (%) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Accuracy & Precision | LC-MS/MS | Plasma | 99 | Within-day: 1-4%, Between-day: 5% | 4 ng/mL | Not Reported | [7] |
| LC-MS/MS | Urine | 111 | Within-day: 2-12%, Between-day: 4-6% | 120 ng/mL | Not Reported | [7] | |
| GC-MS | Urine | ~80 | Intra-day: 2-4%, Between-day: 4-21% | 0.2 µg/mL | Not Reported | ||
| GC-MS | Urine | 22 | Intra-assay: 1.6-2.6% | 0.017 mg/L | Not Reported | ||
| Linearity | LC-MS/MS | Plasma & Urine | Not Reported | Not Reported | Not Reported | Not Reported | Validated from 0.12 to 25 µg/mL[7] |
Note: The table presents a summary of performance data from various single-laboratory validation studies. Direct comparison should be made with caution due to potential differences in experimental conditions and reporting standards.
Experimental Protocols
Below are detailed methodologies for two common analytical approaches for 5-HNMP determination.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma and Urine
This method is adapted from the procedure described by Carnerup et al. (2001).[7]
a) Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an Isolute ENV+ SPE column with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of plasma or urine, add an internal standard solution.
-
Apply the sample to the conditioned SPE column.
-
Wash the column with 1 mL of 5% methanol in water.
-
Dry the column under vacuum for 10 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Analysis:
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and water containing a small percentage of formic acid.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 5-HNMP and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urine
This protocol is based on methodologies that involve derivatization prior to GC-MS analysis.
a) Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of urine, add an internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) on a Chem Elut column.
-
Collect the organic phase and evaporate it to dryness.
-
Derivatize the residue with a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) by heating at a specified temperature and time (e.g., 60-100°C for 1 hour).
-
The derivatized sample is then ready for GC-MS analysis.
b) GC-MS Analysis:
-
GC Column: A capillary column suitable for the separation of derivatized polar compounds (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 5-HNMP and its internal standard.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the inter-laboratory validation of 5-HNMP analysis, from sample distribution to final data comparison.
Caption: Workflow for an inter-laboratory validation study of 5-HNMP.
References
- 1. Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WELCOME TO G-EQUAS [app.g-equas.de]
- 3. researchgate.net [researchgate.net]
- 4. External quality assessment of human biomonitoring in the range of environmental exposure levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. g-equas.de [g-equas.de]
- 6. researchgate.net [researchgate.net]
- 7. Quality Assurance and Harmonization for Targeted Biomonitoring Measurements of Environmental Organic Chemicals Across the Children’s Health Exposure Analysis Resource Laboratory Network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Hydroxy-2-pyrrolidone and Proline Analogs in Biological Systems
In the landscape of drug discovery and development, the exploration of small molecules that can modulate biological pathways is paramount. Among these, proline analogs have garnered significant attention for their therapeutic potential, particularly as enzyme inhibitors. This guide provides a comparative overview of the efficacy of 5-Hydroxy-2-pyrrolidone and various proline analogs, supported by experimental data, to assist researchers in making informed decisions for their studies. While direct comparative studies on the efficacy of this compound are limited in publicly available research, this guide collates existing data on its derivatives and related pyrrolidinone structures to offer a broader perspective alongside the well-documented activities of proline analogs.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the inhibitory activities of several proline analogs against different enzyme targets, as well as the biological activities of some 2-pyrrolidinone derivatives. It is important to note that the targets and experimental conditions for the proline analogs and pyrrolidinone derivatives are different, precluding a direct comparison of potency.
Table 1: Efficacy of Proline Analogs as Enzyme Inhibitors
| Proline Analog | Target Enzyme | Efficacy Metric | Value (µM) |
| PA1 | Prolyl Hydroxylase 3 (PHD3) | EC50 | 1.53[1][2] |
| PA1 | Prolyl Hydroxylase 3 (PHD3) | Ki | 1.09[1][2] |
| PA2 | Prolyl Hydroxylase 3 (PHD3) | EC50 | 3.17[1][2] |
| PA2 | Prolyl Hydroxylase 3 (PHD3) | Ki | 2.38[1][2] |
| Decyl-proline analog | Trypanosoma cruzi | IC50 | 20-55 |
| N-formyl L-proline (NFLP) | P5C Reductase 1 (PYCR1) | Ki | 100 |
| L-tetrahydro-2-furoic acid | P5C Reductase 1 (PYCR1) | Ki | 2000 |
| Cyclopentanecarboxylate | P5C Reductase 1 (PYCR1) | Ki | >5000 |
| L-thiazolidine-4-carboxylate | P5C Reductase 1 (PYCR1) | Ki | 1700 |
| L-thiazolidine-2-carboxylate | P5C Reductase 1 (PYCR1) | Ki | 1700 |
| S-(-)-tetrahydro-2-furoic acid | Proline Dehydrogenase (PRODH) | Ki | 0.3 |
| Cyclobutane-1,1-dicarboxylic acid | Proline Dehydrogenase (PRODH) | Ki | 1.4 |
| Cyclobutanecarboxylic acid | Proline Dehydrogenase (PRODH) | Ki | 6 |
| Cyclopropanecarboxylic acid | Proline Dehydrogenase (PRODH) | Ki | >10 |
| Cyclopentanecarboxylic acid | Proline Dehydrogenase (PRODH) | Ki | 2.1 |
| (2S)-oxetane-2-carboxylic acid | Proline Dehydrogenase (PRODH) | Ki | 3.1 |
Table 2: Biological Activity of 2-Pyrrolidinone Derivatives
| Compound | Biological Activity | Efficacy Metric | Value (µM) |
| 2-Pyrrolidinone derivative 3k | Autotaxin Inhibition | IC50 | 0.05[1] |
| 2-Pyrrolidinone derivative 21 | Autotaxin Inhibition | IC50 | 0.035[1] |
| 2-Pyrrolidinone derivative 16 | Autotaxin Inhibition | IC50 | 0.7[1] |
| 2-Pyrrolidinone derivative 40b | Autotaxin Inhibition | IC50 | 0.8[1] |
| Pyroglutamic Acid | Antimicrobial (vs. E. cloacae) | MIC | - |
| Pyroglutamic Acid | Antimicrobial (vs. P. fluorescens) | MIC | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key enzyme inhibition assays cited in this guide.
Prolyl Hydroxylase 3 (PHD3) Inhibition Assay
The inhibitory activity of proline analogs PA1 and PA2 against human PHD3 was determined using an enzyme kinetics assay. The assay mixture contained recombinant human PHD3, the substrate HIF-1α peptide (DLDLEMLAPYIPMDDDFQL), α-ketoglutarate, ascorbate, and Fe(II) in a buffer solution. The reaction was initiated by the addition of the enzyme and incubated at 37°C. The hydroxylation of the HIF-1α peptide was monitored using a specific antibody that recognizes the hydroxylated proline residue. The EC50 values were determined by measuring the enzyme activity at various concentrations of the inhibitors. The Michaelis-Menten constant (Km) for the HIF-1α peptide was determined by varying its concentration, and the inhibition constants (Ki) for PA1 and PA2 were calculated from double-reciprocal plots (Lineweaver-Burk) by analyzing the enzyme kinetics in the presence of different inhibitor concentrations.[1][2]
P5C Reductase 1 (PYCR1) Enzyme Activity Assay
The inhibitory effect of proline analogs on human PYCR1 was assessed through a steady-state kinetic assay. The assay measured the oxidation of NADH to NAD+ spectrophotometrically at 340 nm. The reaction mixture included purified human PYCR1, NADH, and the substrate L-P5C in a buffered solution. The reaction was initiated by the addition of the enzyme. To determine the inhibition constants (Ki), the initial velocities were measured at a fixed concentration of NADH and varying concentrations of L-P5C in the presence of different concentrations of the proline analog inhibitors. The data were then fitted to the Michaelis-Menten equation for competitive inhibition.
Proline Dehydrogenase (PRODH) Enzyme Activity Assay
The inhibition of PRODH by proline-like compounds was evaluated using an enzyme activity assay. The activity of the purified PRODH domain of PutA from Escherichia coli was measured by monitoring the reduction of an artificial electron acceptor, menadione. The reaction mixture contained L-proline as the substrate, menadione, and the enzyme in a MOPS buffer at pH 7.5. The initial rates of the reaction were determined by following the decrease in absorbance of a coupled chromogenic reagent, o-aminobenzaldehyde (o-AB), which reacts with the product Δ1-pyrroline-5-carboxylate. For the determination of inhibition constants (Ki), kinetic measurements were performed with varying concentrations of L-proline and the inhibitor. The data were then globally fitted to the competitive inhibition model.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow relevant to the compounds discussed.
Caption: Regulation of HIF-1α by Prolyl Hydroxylase 3 (PHD3) and the inhibitory effect of proline analogs.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The available scientific literature provides a substantial body of evidence for the efficacy of various proline analogs as potent inhibitors of several key enzymes involved in metabolism and disease progression. The quantitative data, including EC50 and Ki values, allow for a clear comparison of their potencies against specific targets. In contrast, while this compound and its derivatives are of interest, there is a notable lack of direct, quantitative comparative efficacy data in the context of enzyme inhibition. The research on pyrrolidinone derivatives does, however, indicate their potential in other therapeutic areas such as antimicrobial and anti-inflammatory applications.
For researchers and drug development professionals, this guide highlights the well-established potential of proline analogs as a versatile scaffold for inhibitor design. Further investigation into the biological activities of this compound is warranted to fully understand its therapeutic potential and to enable direct comparisons with other promising small molecules. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting future studies in this area.
References
A Comparative Guide to the Bioanalytical Validation of 5-Hydroxy-2-pyrrolidone in Human Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides a detailed comparison of two validated analytical methods for the determination of 5-Hydroxy-2-pyrrolidone, a key metabolite, in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology Comparison
The selection of an analytical method is a critical decision in the drug development pipeline, influencing the reliability and efficiency of sample analysis. Below is a summary of the key performance characteristics of a validated LC-MS/MS and a GC-MS method for the analysis of 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP), a derivative of this compound, in plasma.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 0.12 to 25 µg/mL[1][2] | Not explicitly stated |
| Recovery | 99%[1][2] | Not explicitly stated |
| Precision (Within-day) | 1-4%[1][2] | 2-7%[3][4] |
| Precision (Between-day) | 5%[1][2] | Not explicitly stated |
| Limit of Detection (LOD) | 4 ng/mL[1][2] | 6 ng/mL[3][4] |
| Sample Preparation | Solid-Phase Extraction (SPE)[1][2] | Solid-Phase Extraction (SPE) & Derivatization[3][4] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the simultaneous determination of 5-HNMP and other metabolites in plasma.[1][2]
Sample Preparation:
-
Plasma samples are purified using solid-phase extraction (SPE) on Isolute ENV+ columns.[1][2]
-
The extracted analytes are then reconstituted in a suitable solvent for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an atmospheric pressure turbo ion spray ionization interface.[1][2]
-
Validation: The method was validated for plasma concentrations ranging from 0.12 to 25 µg/ml.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique provides robust and reliable quantification, though it requires a derivatization step for these particular analytes.[3][4]
Sample Preparation:
-
5-HNMP is purified from plasma using C8 solid-phase extraction.[3][4]
-
The extracted analyte is then derivatized using bistrimethylsilyl trifluoroacetamide to increase its volatility for GC analysis.[3][4]
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometric detector.[3][4][5]
-
Detection: The detection limit for 5-HNMP was found to be 6 ng/mL.[3][4]
-
Precision: The precision of the method for 5-HNMP was determined to be between 2–7%.[3][4]
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of this compound in plasma, applicable to both LC-MS/MS and GC-MS methodologies with minor variations in the sample processing steps.
Conclusion
Both LC-MS/MS and GC-MS are suitable techniques for the quantitative analysis of this compound in plasma. The LC-MS/MS method demonstrates slightly better sensitivity with a lower limit of detection and avoids the need for a derivatization step, which can simplify the sample preparation process.[1][2] The GC-MS method, while requiring derivatization, is a well-established and robust technique.[3][4] The choice between these methods will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Analysis of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in plasma | Lunds universitet [lu.se]
- 5. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking different synthetic routes to 5-Hydroxy-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes to 5-Hydroxy-2-pyrrolidone, a valuable intermediate in medicinal chemistry and drug development. The primary focus is on a well-established and high-yielding method, with supporting experimental data and protocols to aid in laboratory-scale synthesis.
Introduction
This compound and its derivatives are key structural motifs in a variety of biologically active compounds. The development of efficient and scalable synthetic routes to this scaffold is of significant interest to the pharmaceutical and chemical industries. This document benchmarks a prominent synthetic pathway, providing a comprehensive overview of its performance based on published experimental data.
Synthetic Route Comparison
The most commonly cited and well-documented synthetic route to this compound commences from succinimide. This two-step process involves the selective reduction of one of the carbonyl groups, followed by hydrolysis of the resulting alkoxy intermediate.
Data Presentation
| Parameter | Step 1: Reduction of Succinimide | Step 2: Hydrolysis of 5-Ethoxy-2-pyrrolidone | Overall |
| Starting Material | Succinimide | 5-Ethoxy-2-pyrrolidone | Succinimide |
| Product | 5-Ethoxy-2-pyrrolidone | This compound | This compound |
| Reagents | Sodium borohydride, Ethanol | Water | Sodium borohydride, Ethanol, Water |
| Yield | ~90% | 85% | ~76.5% (calculated) |
| Purity | Not explicitly stated, used in next step | Recrystallized to purity | High |
| Reaction Time | Not explicitly stated | 8 hours | > 8 hours |
| Reaction Temperature | Not explicitly stated | Reflux | Varies |
Experimental Protocols
Synthesis of this compound from Succinimide
This synthesis is a two-step procedure involving the formation of an intermediate, 5-ethoxy-2-pyrrolidone, followed by its hydrolysis.
Step 1: Synthesis of 5-Ethoxy-2-pyrrolidone from Succinimide
-
Materials: Succinimide, Sodium borohydride (NaBH₄), Ethanol.
-
Procedure: N-substituted succinimides are reduced with sodium borohydride in ethanol to afford N-substituted-5-ethoxy-2-pyrrolidones. Speckamp and coworkers reported the conversion of succinimide to 5-ethoxy-2-pyrrolidone in high yield (approximately 90%).
Step 2: Hydrolysis of 5-Ethoxy-2-pyrrolidone to this compound
-
Materials: 5-Ethoxy-2-pyrrolidone, Distilled water.
-
Procedure: A solution of 5-ethoxy-2-pyrrolidone (2.05 g, 0.016 mol) in distilled water (25 ml) is heated at reflux for 8 hours. The solution is then cooled and evaporated in vacuo. The resulting semisolid residue is triturated with ethyl acetate, filtered, and recrystallized from acetone to yield this compound. This step has a reported yield of 85%.
Logical Workflow of the Synthesis
The following diagram illustrates the synthetic pathway from succinimide to this compound.
Caption: Synthetic pathway from Succinimide to this compound.
Alternative Synthetic Strategies Explored
While the succinimide-based route is the most direct and well-documented for the synthesis of this compound, other starting materials and methodologies have been investigated for the synthesis of related pyrrolidinone structures.
From Glutamic Acid: The conversion of glutamic acid, an abundant amino acid, to 2-pyrrolidone has been reported. This process proceeds through the formation of pyroglutamic acid and then pyroglutaminol (5-(hydroxymethyl)pyrrolidin-2-one) as a key intermediate. However, the final step in this reported pathway is a dehydrogenation-decarbonylation of the hydroxymethyl group to yield 2-pyrrolidone. A direct, high-yielding method to stop this reaction at the this compound stage or to selectively convert the pyroglutaminol intermediate has not been prominently featured in the reviewed literature, making this a less direct route for the target molecule.
The following diagram illustrates the pathway from Glutamic Acid to 2-pyrrolidone.
Caption: Pathway from Glutamic Acid to 2-Pyrrolidone.
Conclusion
For the direct synthesis of this compound, the two-step route starting from succinimide offers a clear and high-yielding approach. The experimental protocols are straightforward and utilize readily available reagents, making it a suitable method for laboratory-scale synthesis. While the use of glutamic acid as a renewable feedstock is an attractive prospect, further research is required to develop a selective and efficient process to obtain this compound from this starting material. Researchers and drug development professionals should consider the succinimide route as the current benchmark for obtaining this valuable synthetic intermediate.
Navigating the Stability Landscape of Pyrrolidone Derivatives: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of key pyrrolidone derivatives. This report details the outcomes of forced degradation studies on Piracetam, Levetiracetam, Brivaracetam, Aniracetam, and Oxiracetam, providing crucial insights into their intrinsic stability under various stress conditions.
The pyrrolidone ring is a core structural motif in a range of pharmaceuticals, particularly the "racetam" class of nootropics known for their cognitive-enhancing effects. Understanding the inherent stability of these molecules is paramount for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies, which subject active pharmaceutical ingredients (APIs) to conditions more severe than accelerated stability testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
This guide provides a comparative analysis of the stability of five key pyrrolidone derivatives: Piracetam, Levetiracetam, Brivaracetam, Aniracetam, and Oxiracetam. The data presented is compiled from various studies, highlighting the susceptibility of these compounds to hydrolytic, oxidative, photolytic, and thermal stress.
Comparative Stability Profiles
The stability of pyrrolidone derivatives varies significantly under different stress conditions. The following table summarizes the quantitative data from forced degradation studies, showcasing the percentage of degradation observed for each compound under specific conditions. It is important to note that direct comparison can be challenging due to variations in experimental parameters across different studies.
| Derivative | Stress Condition | Concentration | Duration | Temperature | % Degradation |
| Piracetam | 0.5 M NaOH (Alkaline) | 2 mg/mL | 10 hours | 80°C | ~25% |
| 5 M HCl (Acidic) | 2 mg/mL | 24 hours | 80°C | No degradation | |
| 30% H2O2 (Oxidative) | 3 mg/mL | 2 days | Room Temp. | No degradation | |
| Sunlight | 2 mg/mL in ACN | 2 days | Ambient | No degradation | |
| Dry Heat | Solid | 60 days | 50°C | No degradation | |
| Levetiracetam | 0.1 M NaOH (Alkaline) | - | 4 hours (reflux) | - | 30-40% |
| 0.1 M NaOH (Alkaline) | - | 24 hours | - | ~18% | |
| 1.0 N NaOH (Alkaline) | - | 1 hour | - | 7.61% (total impurities) | |
| 0.1 M HCl (Acidic) | - | 2 hours (reflux) | - | >70% | |
| Wet Heat | - | - | - | Significant degradation | |
| Oxidative | - | - | - | Significant degradation | |
| Photolytic | - | - | - | Significant degradation | |
| Brivaracetam | 0.1 M HCl (Acidic) | - | 24 hours | - | 9.86% |
| Acidic | - | - | - | ~5% | |
| 0.01 N NaOH (Alkaline) | - | - | - | 90% | |
| Oxidative | - | - | - | Slight degradation | |
| Sunlight | - | 48 hours | - | 22% | |
| Aniracetam | Hydrolysis | - | - | - | Known to degrade via hydrolysis |
| Oxiracetam | - | - | - | - | No quantitative forced degradation data available in the reviewed literature |
Note: '-' indicates that the specific parameter was not detailed in the source material. The data for Levetiracetam and Brivaracetam show variability, likely due to different experimental setups in the original studies.
Key Observations:
-
Piracetam demonstrates remarkable stability under acidic, oxidative, photolytic, and thermal stress. Its primary degradation pathway appears to be alkaline hydrolysis.
-
Levetiracetam is susceptible to degradation under a broader range of conditions, including acidic, alkaline, oxidative, and photolytic stress. The extent of degradation reported varies, highlighting the influence of experimental conditions.
-
Brivaracetam shows significant degradation under alkaline and acidic conditions, as well as upon exposure to sunlight. It appears to be more stable than Levetiracetam under certain oxidative conditions.
-
Aniracetam is known to undergo hydrolysis, which is a key degradation pathway to consider during formulation development.
Degradation Pathways and Experimental Workflows
To visualize the processes involved in stability testing and the known degradation pathways, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established practices for forced degradation studies.
Forced Degradation (Stress Testing)
Objective: To generate potential degradation products and assess the intrinsic stability of the pyrrolidone derivative.
Apparatus:
-
pH meter
-
Reflux condenser
-
Water bath or heating mantle
-
Photostability chamber
-
Oven
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Reagents:
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H2O2), 30% solution
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the drug substance in 0.1 M to 5 M HCl. The solution can be refluxed or kept at a specific temperature (e.g., 80°C) for a defined period (e.g., 2 to 24 hours). Samples are withdrawn at various time points, neutralized, and diluted for analysis.
-
Alkaline Hydrolysis: Dissolve a known amount of the drug substance in 0.01 M to 1 M NaOH. The solution can be refluxed or kept at a specific temperature (e.g., 80°C) for a defined period (e.g., 1 to 24 hours). Samples are withdrawn, neutralized, and diluted for analysis.
-
Oxidative Degradation: Dissolve a known amount of the drug substance in a solution of hydrogen peroxide (e.g., 3-30% H2O2). The solution is typically kept at room temperature for a specified duration (e.g., 24 to 48 hours). Samples are then diluted for analysis.
-
Thermal Degradation: A known amount of the solid drug substance is placed in an oven at a specific temperature (e.g., 50-80°C) for an extended period (e.g., up to 60 days). Samples are taken at intervals, dissolved in a suitable solvent, and analyzed.
-
Photolytic Degradation: A known amount of the drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Samples are then prepared for analysis.
Stability-Indicating HPLC Method
Objective: To separate and quantify the intact drug from its degradation products.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts like ammonium acetate) of HPLC grade.
Procedure:
-
Method Development: Develop a suitable HPLC method by optimizing the mobile phase composition, flow rate, column type, and detection wavelength to achieve adequate separation between the parent drug and all degradation products. A gradient elution is often employed.
-
Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Sample Analysis: Inject the prepared samples from the forced degradation studies into the HPLC system.
-
Data Analysis: Integrate the peak areas of the parent drug and the degradation products. Calculate the percentage of degradation using the following formula:
% Degradation = (Initial Area - Area of Intact Drug at Time t) / Initial Area * 100
Conclusion
This comparative analysis reveals distinct stability profiles among the selected pyrrolidone derivatives. Piracetam stands out for its high stability, with degradation primarily occurring under strong alkaline conditions. In contrast, Levetiracetam and Brivaracetam exhibit broader vulnerabilities to various stress factors. The lack of comprehensive public data on the forced degradation of Oxiracetam highlights an area for future research.
The information presented in this guide is intended to aid researchers and formulation scientists in making informed decisions during the drug development process. By understanding the intrinsic stability of these pyrrolidone derivatives, it is possible to develop robust formulations with enhanced shelf-life and to establish effective analytical methods for quality control. Further studies employing identical experimental conditions would be invaluable for a more direct and definitive comparison of the stability of these important nootropic agents.
assessing the neuroprotective effects of 5-Hydroxy-2-pyrrolidone vs other nootropics
A detailed examination of experimental evidence for 5-Hydroxy-2-pyrrolidone, Piracetam, Aniracetam, Citicoline, and Noopept in the context of neuroprotection.
Introduction
The quest for therapeutic agents that can protect the brain from neuronal damage and degeneration is a cornerstone of neuroscience research. Nootropics, often referred to as "smart drugs," are a class of compounds that have garnered significant interest for their potential cognitive-enhancing and neuroprotective properties. This guide provides a comparative assessment of the neuroprotective effects of this compound against other well-known nootropics: Piracetam, Aniracetam, Citicoline, and Noopept. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental landscape, focusing on quantitative data, detailed methodologies, and the underlying signaling pathways.
It is important to note that while the pyrrolidone chemical structure is common to many nootropic and neuroprotective agents, direct experimental data on the neuroprotective effects of this compound is limited in the currently available scientific literature.[1] The pyrrolidone family of chemicals has been a subject of research for its nootropic and neuroprotective potential for over three decades.[1] Various derivatives have been synthesized and evaluated for their neuroprotective activities, showing promise in models of ischemic stroke and other neurodegenerative conditions.[2][3] These compounds often exert their effects through mechanisms such as modulation of brain cholinergic systems and antioxidant properties.[4][5] However, without specific studies on this compound, its neuroprotective profile remains to be elucidated. This guide will, therefore, focus on the established experimental evidence for Piracetam, Aniracetam, Citicoline, and Noopept, providing a robust framework for comparison.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from various experimental studies, offering a comparative look at the neuroprotective efficacy of the selected nootropics.
| Nootropic | Experimental Model | Key Parameter Measured | Result | Reference |
| Piracetam | Cisplatin-induced cognitive decline in mice | Memory (Novel Location Recognition) | Improved memory performance | [4] |
| Chronic cerebral hypoperfusion in rats | Neuronal damage in hippocampus | Attenuated neuronal damage | [6] | |
| Drug-induced Parkinsonism in rats | Hypokinesia | Improved hypokinesia | [7] | |
| Aniracetam | Scopolamine-induced cognitive impairment in mice | Cognitive performance | Improved cognitive performance | [8] |
| Amyloid-β induced toxicity | Brain-Derived Neurotrophic Factor (BDNF) | Increased BDNF expression | [9] | |
| Oxidative stress | Neuroprotection | Protects neurons from oxidative stress and excitotoxicity | [3] | |
| Citicoline | Cerebral ischemia | Infarct volume | Reduced infarct volume | [10] |
| Glutamate-induced excitotoxicity in retinal cultures | Neuronal cell damage | Counteracted neuronal cell damage | [5] | |
| Stroke | Functional recovery | Enhanced functional recovery | [10] | |
| Noopept | Aβ25-35-induced toxicity in PC12 cells | Cell viability | Improved PC12 cell viability | |
| Aβ25-35-induced toxicity in PC12 cells | Apoptosis | Reduced the number of apoptotic cells | ||
| Aβ25-35-induced toxicity in PC12 cells | Intracellular Reactive Oxygen Species (ROS) | Reduced levels of intracellular ROS |
Detailed Experimental Protocols
A critical component of assessing and comparing scientific findings is a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments cited in this guide.
Aβ25-35-Induced Toxicity in PC12 Cells (Noopept)
-
Cell Culture: Pheochromocytoma (PC12) cells were cultured in DMEM supplemented with 10% fetal bovine serum, 5% horse serum, and antibiotics.
-
Treatment: Cells were pre-treated with Noopept (10 μM) for 72 hours before exposure to Aβ25-35 (5 μM) for 24 hours.
-
Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Assay: Apoptosis was quantified using Annexin V-FITC and propidium iodide staining followed by flow cytometry.
-
Measurement of Intracellular ROS: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
Cisplatin-Induced Cognitive Decline in Mice (Piracetam)
-
Animals: Adult male mice were used in the study.
-
Treatment: Mice were divided into four groups: control, Cisplatin-treated, Piracetam-treated, and Cisplatin + Piracetam-treated. Piracetam was administered to investigate its potential neuroprotective effects against Cisplatin-induced cognitive decline.[4]
-
Behavioral Testing: The Novel Location Recognition (NLR) test was used to assess spatial memory.[4]
-
Biochemical Analysis: Hippocampal tissue was analyzed for markers of cellular proliferation and antioxidant efficacy.[4]
Cerebral Ischemia Model (Citicoline)
-
Animal Model: Transient cerebral ischemia was induced in animal models.
-
Treatment: Citicoline was administered to the animals.
-
Outcome Measures: The primary outcome measured was the infarct volume, which was quantified to assess the extent of brain damage.[10]
-
Mechanism of Action Studies: Further studies investigated Citicoline's effects on membrane stabilization, inhibition of free fatty acid release, and reduction of glutamate levels.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of these nootropics. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: General signaling pathway for nootropic-mediated neuroprotection.
Caption: A typical experimental workflow for assessing neuroprotective effects in vitro.
Conclusion
The available experimental data provides a solid foundation for the neuroprotective effects of Piracetam, Aniracetam, Citicoline, and Noopept. These compounds have demonstrated efficacy in various in vitro and in vivo models of neuronal damage, acting through diverse mechanisms that include modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of apoptotic pathways. While the pyrrolidone backbone is a common feature in many of these neuroactive compounds, further research is imperative to specifically elucidate the neuroprotective potential of this compound. Future studies should aim to directly assess its efficacy in established models of neurodegeneration and to delineate its mechanism of action at the molecular level. Such research will be crucial in determining its place within the growing arsenal of nootropics aimed at preserving brain health.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP): A Comparative Analysis of its Validity as a Biomarker for N-methyl-2-pyrrolidone (NMP) Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) with other exposure markers, specifically 2-hydroxy-N-methylsuccinimide (2-HMSI), for the biological monitoring of N-methyl-2-pyrrolidone (NMP). NMP is a widely used industrial solvent, and accurate monitoring of exposure is critical for assessing potential health risks.[1][2][3] This document summarizes key experimental data, details the methodologies used in validation studies, and presents a visual representation of the metabolic pathway.
Comparative Analysis of Biomarker Performance
The suitability of a biomarker is determined by its toxicokinetic properties and its correlation with exposure levels. Studies have evaluated 5-HNMP and 2-HMSI in both plasma and urine following controlled NMP exposure in human volunteers.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies comparing 5-HNMP and 2-HMSI as biomarkers for NMP exposure.
Table 1: Plasma and Urine Concentrations of 5-HNMP after 8-hour Inhalation Exposure to NMP [4]
| NMP Exposure Concentration (mg/m³) | Mean Plasma 5-HNMP (μmol/l) | Mean Urine 5-HNMP (mmol/mol creatinine) |
| 10 | 8.0 | 17.7 |
| 25 | 19.6 | 57.3 |
| 50 | 44.4 | 117.3 |
Table 2: Maximal Plasma and Urine Concentrations of 5-HNMP and 2-HMSI after 6-hour Dermal Exposure to 300 mg NMP [1]
| Group | Max Plasma 5-HNMP (μmol/l) | Max Urine 5-HNMP (μmol/l) | Max Plasma 2-HMSI (μmol/l) | Max Urine 2-HMSI (μmol/l) |
| Group 1 (Females, pure NMP) | 10 | 420 | 5.4 | 110 |
| Group 2 (Males, pure NMP) | 8.1 | 360 | 4.5 | 82 |
| Group 3 (Males, 50% NMP in water) | 2.1 | 62 | 1.3 | 19 |
Table 3: Toxicokinetic Parameters of NMP and its Metabolites [2]
| Parameter | NMP | 5-HNMP | N-methylsuccinimide (MSI) | 2-HMSI |
| Renal Clearance (l/h) | 0.13 | 1.4 | 0.12 | 1.2 |
| Total Clearance (l/h) | 11.4 | 3.2 | 8.5 | 1.1 |
| Apparent Volume of Distribution (l) | 41 | 28 | 120 | 28 |
| Half-time (h) | 6.3 (plasma) / 7.3 (urine) | - | - | - |
Correlation with NMP Exposure:
-
A very close correlation exists between NMP air levels and the concentrations of 2-HMSI in both plasma (r=0.98) and creatinine-adjusted urine (r=0.96).[3]
-
Similarly, strong correlations are reported between NMP exposure and both plasma 5-HNMP (r=0.98) and urine 5-HNMP (r=0.97).[4]
While both 5-HNMP and 2-HMSI show excellent correlation with NMP exposure, some studies suggest that 2-HMSI may be the preferable biomarker.[1][2] This is due to differences in toxicokinetics, particularly in the context of dermal absorption where the time to reach maximal concentration for 5-HNMP can vary depending on the formulation of NMP applied.[1]
Experimental Protocols
The data presented above were generated from controlled human exposure studies. The following methodologies are key to the validation of these biomarkers.
Inhalation Exposure Study Protocol[2][4]
-
Subjects: Healthy male volunteers were recruited for the studies.
-
Exposure: Volunteers were exposed to NMP vapor in an exposure chamber for 8 hours at varying concentrations (e.g., 0, 10, 25, and 50 mg/m³).[2][4] Air levels were monitored using Amberlite XAD-7 sampling and gas chromatography (GC) analysis.[2]
-
Sample Collection: Blood and urine samples were collected before, during, and up to 40-72 hours after the exposure period.[2][4]
-
Sample Analysis: Aliquots of plasma and urine were purified and derivatized.[4] The concentrations of 5-HNMP and other metabolites were determined using gas chromatography/mass spectrometry (GC/MS) in electron impact mode.[4]
Dermal Exposure Study Protocol[1]
-
Subjects: Healthy male and female volunteers participated in the study.
-
Exposure: A fixed dose of 300 mg of NMP (either pure or as a 50% aqueous solution) was applied topically to the skin for 6 hours.[1]
-
Sample Collection: Blood and urine samples were collected at various time points before, during, and up to 9 days after exposure.[1]
-
Sample Analysis: Plasma and urine samples were analyzed for NMP and its metabolites using mass spectrometry.[1]
Metabolic Pathway and Experimental Workflow
The biotransformation of NMP in the human body is a key aspect of its toxicology and the basis for the utility of its metabolites as biomarkers.
Caption: Metabolic pathway of NMP to its biomarkers 5-HNMP and 2-HMSI.
The diagram above illustrates the metabolic conversion of NMP to its primary metabolites, 5-HNMP and subsequently to 2-HMSI, which are then excreted in urine and can be measured in plasma. This metabolic pathway is central to understanding the basis of using these compounds as biomarkers of NMP exposure.
Caption: General experimental workflow for biomarker validation studies.
This workflow outlines the key steps involved in the validation of exposure biomarkers, from controlled exposure of volunteers to the final data analysis that establishes the relationship between the exposure and the biomarker levels.
References
- 1. Evaluation of exposure biomarkers from percutaneous absorption of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxy-2-pyrrolidone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Hydroxy-2-pyrrolidone, a key intermediate in various synthetic processes. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds, providing a robust framework for managing this chemical waste.
Core Disposal Principles and Regulatory Compliance
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Quantitative Data Summary for Pyrrolidone Derivatives
Due to the absence of a specific Safety Data Sheet for this compound, the following table summarizes key disposal and safety information from closely related pyrrolidone derivatives. This data offers a comparative overview to inform safe handling and disposal protocols.
| Parameter | N-methyl-2-pyrrolidone | (R)-5-(Hydroxymethyl)-2-pyrrolidinone | 2-Pyrrolidinone | General Recommendation for this compound |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Recycle wherever possible or consult manufacturer for recycling options.[1] | Dispose of contents/container to an approved waste disposal plant.[2] | Dispose of as hazardous waste at an approved facility. |
| Alternative Disposal | May be mixed with a combustible solvent and burned in a chemical incinerator. | Bury residue in an authorized landfill. | Offer surplus and non-recyclable solutions to a licensed disposal company. | Incineration with a combustible solvent is a potential option. |
| Spill Containment | Soak up with inert absorbent material (e.g., Chemizorb®). | Use dry clean up procedures and avoid generating dust.[1] | Soak up with inert absorbent material. | Contain spills with an inert absorbent material. |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, eye, and face protection. | Protective clothing, gloves, safety glasses and dust respirator.[1] | Personal protective equipment as required.[2] | Wear appropriate PPE, including gloves, lab coat, and safety goggles. |
| Environmental Precautions | Do not let product enter drains. | Prevent runoff into drains.[1] | Should not be released into the environment. | Prevent release into the environment and waterways. |
Detailed Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Properly label a dedicated, chemically resistant waste container for this compound waste.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Collection of Waste:
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in the designated container.
-
Ensure the container is kept securely closed when not in use.
3. Spill and Leak Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Temporary Storage:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, heat, and sources of ignition.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed waste disposal company.
-
Ensure all required documentation, including a hazardous waste manifest, is completed accurately.
-
The primary recommended disposal method is incineration at a permitted hazardous waste facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from generation to final disposition.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting your specific institutional guidelines and the most current safety data sheets for any chemical you handle.
References
Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Hydroxy-2-pyrrolidone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent splashes from entering the eyes. |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. | A disposable, polyethylene-coated polypropylene gown is recommended. Ensure it is fully buttoned. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any tears or perforations before use. Change gloves every 30-60 minutes or immediately if contaminated, damaged, or direct contact with the chemical is suspected.[1] Use proper glove removal technique to avoid skin contact.[2] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. | If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved N95 or higher respirator is recommended.[1] A full-face respirator provides both respiratory and eye protection. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Leather or canvas shoes are not recommended as they can absorb chemicals. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
-
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Verify that the work area, preferably a chemical fume hood, has adequate ventilation.
-
Assemble all necessary PPE as outlined in the table above and inspect it for integrity.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling the Chemical:
-
Don the appropriate PPE before entering the designated handling area.
-
When handling, do not eat, drink, or smoke.
-
Avoid all personal contact, including inhalation of any dust or vapors.
-
Keep the container of this compound tightly closed when not in use.[2]
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.
-
-
Post-Handling Procedures:
-
Decontaminate all work surfaces after use.
-
Properly dispose of any contaminated materials, including gloves and disposable gowns, in designated hazardous waste containers.
-
Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous waste. Do not pour it down the drain.[3] The container should be sent to an approved waste disposal plant.[3]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered hazardous waste.
-
Collect these materials in a clearly labeled, sealed, and leak-proof container.
-
The container should be labeled as "Hazardous Waste" and include the chemical name.
-
-
Spill Debris: In the event of a spill, the absorbent material and any other cleanup debris must be disposed of as hazardous waste.
-
Place the debris in a suitable, closed container and label it appropriately.
-
-
Waste Collection: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Emergency Procedures
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a small spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] Work from the outside of the spill inwards to prevent spreading.[5]
-
Cleanup: Carefully scoop or sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[2] Seek immediate medical attention.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
